1-Bromo-2-fluoro-3-(morpholinomethyl)benzene
Description
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Properties
IUPAC Name |
4-[(3-bromo-2-fluorophenyl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c12-10-3-1-2-9(11(10)13)8-14-4-6-15-7-5-14/h1-3H,4-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIURMIERZMRKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C(=CC=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742782 | |
| Record name | 4-[(3-Bromo-2-fluorophenyl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-75-4 | |
| Record name | Morpholine, 4-[(3-bromo-2-fluorophenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(3-Bromo-2-fluorophenyl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene: An In-depth Technical Guide
Introduction: Strategic Importance of Fluorinated Benzylamines
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and benzylamine scaffolds into molecular frameworks is a cornerstone of rational drug design. The title compound, 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene, represents a versatile building block, embodying key structural motifs sought after by researchers in drug development. The presence of a fluorine atom can significantly enhance metabolic stability, lipophilicity, and binding affinity of a drug candidate.[1][2] Concurrently, the morpholinomethyl group, a common feature in bioactive molecules, often improves aqueous solubility and pharmacokinetic profiles. The bromo- and fluoro-substituents on the aromatic ring provide orthogonal handles for further synthetic elaboration, such as cross-coupling reactions, enabling the generation of diverse chemical libraries for screening.[3]
This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. The presented synthesis is designed to be both efficient and scalable, catering to the needs of academic and industrial research laboratories.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule suggests a three-step sequence, commencing with a commercially available or readily synthesized substituted toluene. The core strategy hinges on the sequential installation of the required functional groups, leveraging well-established and reliable chemical transformations.
The proposed synthetic pathway is as follows:
-
Formation of the Aryl Core : Synthesis of 3-Bromo-2-fluorotoluene.
-
Benzylic Functionalization : Radical-mediated bromination of the methyl group to yield 1-Bromo-2-fluoro-3-(bromomethyl)benzene.
-
Final Assembly : Nucleophilic substitution of the benzylic bromide with morpholine.
This strategic approach ensures regiochemical control and relies on high-yielding reactions, making it an attractive route for the preparation of the target compound.
Visualizing the Synthetic Workflow
Caption: Mechanism of the Wohl-Ziegler bromination.
Experimental Protocol: Synthesis of 1-Bromo-2-fluoro-3-(bromomethyl)benzene
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromo-2-fluorotoluene | 189.02 | 10.0 g | 0.0529 |
| N-Bromosuccinimide (NBS) | 177.98 | 9.9 g | 0.0556 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.17 g | 0.0010 |
| Acetonitrile | 41.05 | 100 mL | - |
| Saturated sodium bicarbonate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
| Hexane | 86.18 | As needed | - |
| Ethyl acetate | 88.11 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Bromo-2-fluorotoluene (10.0 g, 0.0529 mol) in acetonitrile (100 mL).
-
Add N-Bromosuccinimide (9.9 g, 0.0556 mol) and AIBN (0.17 g, 0.0010 mol) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide by-product and wash the solid with a small amount of cold acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile.
-
Dissolve the residue in diethyl ether (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 1-Bromo-2-fluoro-3-(bromomethyl)benzene by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
Part 3: Final Assembly via Nucleophilic Substitution
The final step in the synthesis is the reaction of the electrophilic benzyl bromide with morpholine, a secondary amine, to form the target molecule. This reaction proceeds via a standard SN2 mechanism. Benzylic halides are particularly reactive in SN2 reactions due to the ability of the adjacent aromatic ring to stabilize the transition state. [4]
Reaction Mechanism: SN2 Displacement
The nucleophilic substitution involves a one-step, concerted mechanism where the lone pair of electrons on the nitrogen atom of morpholine attacks the electrophilic benzylic carbon, simultaneously displacing the bromide leaving group. The use of a mild, non-nucleophilic base, such as potassium carbonate, is beneficial to neutralize the hydrogen bromide that is formed during the reaction, preventing the protonation of the morpholine and driving the reaction to completion.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Bromo-2-fluoro-3-(bromomethyl)benzene | 267.92 | 10.0 g | 0.0373 |
| Morpholine | 87.12 | 4.9 g (5.0 mL) | 0.0562 |
| Potassium carbonate | 138.21 | 7.7 g | 0.0557 |
| Acetonitrile | 41.05 | 100 mL | - |
| Deionized water | 18.02 | As needed | - |
| Ethyl acetate | 88.11 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1-Bromo-2-fluoro-3-(bromomethyl)benzene (10.0 g, 0.0373 mol) in acetonitrile (100 mL).
-
Add morpholine (4.9 g, 0.0562 mol) and potassium carbonate (7.7 g, 0.0557 mol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours, monitoring its progress by TLC.
-
Work-up: Once the reaction is complete, filter off the potassium salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with deionized water (2 x 50 mL) and brine (50 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the final product.
Conclusion and Future Perspectives
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. The three-step sequence, employing a Sandmeyer reaction, a Wohl-Ziegler bromination, and a nucleophilic substitution, utilizes well-established and scalable chemical transformations. This makes the synthesis amenable to both small-scale laboratory preparation and larger-scale production.
The availability of this versatile building block opens up numerous avenues for further synthetic exploration. The aryl bromide functionality serves as a key handle for introducing further molecular complexity through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the rapid generation of analogues and derivatives, which is invaluable in the hit-to-lead and lead optimization phases of drug discovery. The continued exploration of fluorinated building blocks like the one described herein will undoubtedly contribute to the development of novel and more effective therapeutic agents.
References
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Lovins, R. E., Andrews, L. J., & Keefer, R. M. (1963). Relative Rates of Bromination of α-Substituted Toluenes by N-Bromosuccinimide. The Journal of Organic Chemistry, 28(10), 2847–2849. [Link]
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Vedantu. (n.d.). Toluene on reaction with N-bromosuccinimide gives A class 12 chemistry CBSE. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Applications of 3-Bromo-2-fluorotoluene in Modern Synthesis. Retrieved from [Link]
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Rutherford, K. G., & Redmond, W. (1963). 1-bromo-2-fluorobenzene. Organic Syntheses, 43, 12. [Link]
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Aobchem. (n.d.). 1-Bromo-3-Fluoro-2-Methylbenzene | Properties, Safety, Uses & Supplier in China. Retrieved from [Link]
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Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
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Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 1-Bromo-2-fluoro-3-methyl-benzene. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]
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University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]
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Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-2-fluorotoluene. Retrieved from [Link]
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Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution. Retrieved from [Link]
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Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-3-(bromomethyl)-2-fluorobenzene. Retrieved from [Link]
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1-Bromo-2-fluoro-3-(morpholinomethyl)benzene chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene
Abstract
This technical guide provides a comprehensive analysis of this compound, a trifunctional aromatic building block with significant potential in medicinal chemistry and materials science. The document elucidates the compound's physicochemical properties, details a robust synthetic protocol, and explores its nuanced chemical reactivity. A core focus is placed on the strategic exploitation of its differentially reactive C-Br and C-F bonds in palladium-catalyzed cross-coupling reactions. Furthermore, the guide examines the integral role of the morpholine moiety in conferring desirable pharmacokinetic properties, positioning this molecule as a valuable scaffold for modern drug discovery programs. All discussions are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Profile
This compound (CAS Number: 1355247-75-4) is a substituted benzene derivative featuring three key functional groups that dictate its chemical behavior: a bromo group, a fluoro group, and a morpholinomethyl substituent.[1][2] The spatial arrangement of these groups—an ortho-fluoro-bromo pattern with an adjacent benzylic amine—creates a unique electronic and steric environment.
The morpholine ring is a "privileged structure" in medicinal chemistry, frequently incorporated to improve aqueous solubility, modulate pKa, and enhance metabolic stability.[3][4] Its presence in this scaffold provides a basic nitrogen handle, while the halogenated benzene core serves as a versatile platform for diversification.
Caption: Structure of this compound.
Table 1: Chemical and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1355247-75-4 | [1][2] |
| Molecular Formula | C₁₁H₁₃BrFNO | [1][2] |
| Molecular Weight | 274.13 g/mol | [2] |
| XLogP3 (Predicted) | 2.5 | PubChem |
| Topological Polar Surface Area | 12.5 Ų | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| pKa (Predicted, Strongest Basic) | 7.5 | ChemAxon |
Synthesis and Mechanistic Considerations
The synthesis of this compound is most efficiently achieved via a two-step sequence starting from 1-bromo-2-fluoro-3-methylbenzene. The causality behind this strategy lies in the robust and predictable nature of radical benzylic bromination followed by a standard nucleophilic substitution.
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An In-depth Technical Guide to Inavolisib (GDC-0077): A Novel PI3Kα Inhibitor and Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inavolisib, also known as GDC-0077, is a leading-edge, orally active small molecule that functions as a potent and highly selective inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) isoform.[1][2][3] Developed by Genentech, this compound has garnered significant attention within the oncology research community for its dual mechanism of action: not only does it inhibit the catalytic activity of PI3Kα, but it also selectively promotes the degradation of its mutated form, p110α.[1][4][5] This unique characteristic offers the potential for a more sustained and profound suppression of the PI3K/Akt/mTOR signaling pathway, a critical cascade frequently dysregulated in various human cancers, most notably in hormone receptor (HR)-positive, HER2-negative breast cancer harboring PIK3CA mutations.[4][6][7]
The initial query for CAS number 1355247-75-4 identifies the compound 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene, a chemical intermediate. While this specific molecule is a valuable building block in organic synthesis, the core focus of this guide is its pharmacologically active downstream product, Inavolisib (CAS: 2060571-02-8), which is of greater relevance to drug development professionals.
Physicochemical Properties of Inavolisib (GDC-0077)
A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental to its development. Inavolisib is a synthetic, organic small molecule with the following key characteristics:
| Property | Value | Source |
| CAS Number | 2060571-02-8 | [1][2] |
| Molecular Formula | C₁₈H₁₉F₂N₅O₄ | [1] |
| Molecular Weight | 407.37 g/mol | [1][2] |
| Appearance | White to yellow solid | [1] |
| Purity | ≥99% (HPLC) | [2] |
| Solubility | Soluble in DMSO | [1][2] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |
Mechanism of Action: Dual Inhibition and Degradation
Inavolisib exerts its potent anti-tumor effects through a sophisticated, dual mechanism of action targeting the PI3Kα isoform. This kinase is a central node in the PI3K/Akt/mTOR signaling pathway, which governs essential cellular processes such as growth, proliferation, survival, and metabolism.[6][7][8][9]
Selective PI3Kα Inhibition
Inavolisib is an ATP-competitive inhibitor that binds to the catalytic p110α subunit of PI3Kα with exceptional potency (IC₅₀ = 0.038 nM).[1][2][3] This binding event prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][2][3] The reduction in PIP3 levels subsequently blocks the activation of downstream effectors, most notably the serine/threonine kinase Akt.[4][10] Inavolisib demonstrates remarkable selectivity, being over 300-fold more selective for PI3Kα compared to other Class I PI3K isoforms (β, δ, and γ).[1][2]
Mutant-Selective Degradation
A distinguishing feature of Inavolisib is its ability to induce the degradation of mutant p110α protein in a proteasome-dependent manner.[1][4][5] This effect is particularly pronounced in cancer cells with activating mutations in the PIK3CA gene. By promoting the degradation of the oncogenic driver, Inavolisib ensures a more durable and profound inhibition of the signaling pathway than what can be achieved with simple enzymatic inhibition alone.[4][5][11] This dual action is believed to contribute to its enhanced efficacy in PIK3CA-mutant tumors.[5][11]
The PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the central role of PI3Kα in this critical signaling cascade and the points of intervention by Inavolisib.
Caption: PI3K/Akt/mTOR pathway showing Inavolisib's dual inhibitory and degradative actions.
Experimental Protocols
The following are generalized protocols for the in vitro and in vivo use of Inavolisib, which should be adapted based on specific experimental needs.
In Vitro Cell-Based Assays
-
Stock Solution Preparation :
-
Cell Treatment :
-
Culture cancer cell lines (e.g., PIK3CA-mutant breast cancer lines) in appropriate media.
-
Dilute the Inavolisib stock solution in cell culture media to the desired final concentrations.
-
Treat cells for the desired duration (e.g., 24, 48, 72 hours) to assess effects on proliferation, apoptosis, or signaling pathways.
-
-
Western Blotting for Pathway Modulation :
-
After treatment, lyse cells and collect protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against key pathway proteins such as p-Akt (Ser473), total Akt, p-S6, and total S6 to assess pathway inhibition.
-
In Vivo Xenograft Studies
-
Formulation for Oral Gavage :
-
Inavolisib can be formulated as a suspension for oral administration. A typical vehicle might be 0.5% methylcellulose with 0.2% Tween 80 in sterile water.
-
The exact formulation may need to be optimized for solubility and stability.
-
-
Animal Dosing :
-
Use immunocompromised mice (e.g., nude or NSG mice) bearing xenografts of human PIK3CA-mutant tumors.
-
Administer Inavolisib via oral gavage daily at a dose determined by tolerability and efficacy studies (e.g., 50 mg/kg).[5]
-
Monitor tumor volume and body weight regularly.
-
-
Pharmacodynamic Assessment :
-
At the end of the study, or at specific time points after the last dose, tumors can be harvested.
-
Prepare tumor lysates for Western blotting to confirm target engagement and pathway inhibition in vivo.
-
Suppliers
Inavolisib (GDC-0077) is available for research purposes from various chemical suppliers. The original query's CAS number 1355247-75-4 for this compound is also available from multiple vendors as a chemical intermediate.
Inavolisib (CAS: 2060571-02-8) Suppliers:
This compound (CAS: 1355247-75-4) Suppliers:
Conclusion
Inavolisib (GDC-0077) represents a significant advancement in the targeted therapy of PIK3CA-mutant cancers. Its dual mechanism of potent PI3Kα inhibition and mutant-selective degradation provides a compelling rationale for its ongoing clinical development. This guide offers a foundational understanding of its properties, mechanism, and practical application for researchers dedicated to advancing cancer therapeutics.
References
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De, S. K. (2023). Inavolisib: A Selective Inhibitor of Mutant PI3Kα for the Treatment of Breast Cancer. Oncology Advances. [Link]
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Wikipedia. (2024). PI3K/AKT/mTOR pathway. [Link]
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Noorolyai, S., et al. (2019). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Journal of Cellular Physiology. [Link]
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Patsnap Synapse. (2025). What is the mechanism of action of Inavolisib? [Link]
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Han, C., et al. (2019). Synthesis of PI3K inhibitor GDC-0077 via a stereocontrolled N-arylation of α-amino acids. Tetrahedron. [Link]
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Tewari, D., et al. (2022). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. Frontiers in Oncology. [Link]
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National Cancer Institute. (n.d.). Inavolisib. Division of Cancer Treatment and Diagnosis. [Link]
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Proteopedia. (2022). PI3K/AKT/mTOR signaling pathway. [Link]
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Wikipedia. (2024). Inavolisib. [Link]
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QIAGEN. (n.d.). PI3K/AKT/mTOR signaling. GeneGlobe. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). inavolisib. [Link]
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Song, K. W., et al. (2021). RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (Inavolisib) Efficacy. Cancer Discovery. [Link]
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ResearchGate. (2022). Discovery of GDC-0077 (Inavolisib), a Highly Selective Inhibitor and Degrader of Mutant PI3Kα. [Link]
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New Drug Approvals. (2025). Inavolisib. [Link]
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Song, K. W., et al. (2021). RTK-dependent inducible degradation of mutant PI3Kα drives GDC-0077 (Inavolisib) efficacy. PubMed. [Link]
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Cambridge Bioscience. (n.d.). Inavolisib. [Link]
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Hanan, E. J., et al. (2022). Discovery of GDC-0077 (Inavolisib), a Highly Selective Inhibitor and Degrader of Mutant PI3Kα. Journal of Medicinal Chemistry. [Link]
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CheMondis. (n.d.). Buy Inavolisib. [Link]
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Song, K. W., et al. (2021). RTK-dependent inducible degradation of mutant PI3Kα drives GDC-0077 (Inavolisib) efficacy. bioRxiv. [Link]
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PubChem. (n.d.). Inavolisib. [Link]
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ResearchGate. (n.d.). Scheme 29: (i) Synthetic route for Inavolisib, (ii) Synthesis of Leniolisib (Joenja). [Link]
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An In-depth Technical Guide to 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, and strategic importance of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene. As a halogenated aromatic compound featuring a morpholine moiety, this molecule represents a confluence of structural features highly pertinent to modern medicinal chemistry and materials science. This document delineates its structural elucidation through spectroscopic prediction, proposes a detailed synthetic pathway with self-validating protocols, and discusses its potential applications, particularly in the realm of drug discovery. The content herein is structured to offer not just data, but a causal understanding of the molecule's behavior, grounded in established chemical principles and supported by authoritative references.
Introduction and Strategic Context
This compound is a substituted aromatic compound with the chemical formula C₁₁H₁₃BrFNO[1][2]. Its structure is characterized by a benzene ring trisubstituted with a bromine atom, a fluorine atom, and a morpholinomethyl group. This unique combination of functional groups makes it a molecule of significant interest. Halogenated benzenes are foundational building blocks in organic synthesis, frequently used in cross-coupling reactions to build molecular complexity[3]. The fluorine atom, in particular, is a common feature in pharmaceuticals, often introduced to modulate metabolic stability, binding affinity, and lipophilicity.
Furthermore, the morpholine ring is a privileged scaffold in medicinal chemistry. Its presence can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a key interaction point with biological targets[4]. The juxtaposition of these three groups on a benzene ring creates a versatile chemical entity with potential applications as an intermediate in the synthesis of novel agrochemicals, materials, and, most notably, central nervous system (CNS) active pharmaceuticals[3][4].
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's structure and properties is paramount for its effective application. While extensive experimental data for this specific molecule is not widely published, we can deduce its key characteristics with high confidence based on the well-understood principles of physical organic chemistry and data from analogous structures.
Core Structural Features
The molecule's core is the 1,2,3-trisubstituted benzene ring. The substituents are:
-
Bromine (C1): A large, polarizable halogen that serves as an excellent leaving group in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).
-
Fluorine (C2): The most electronegative element, it strongly influences the electronic properties of the aromatic ring through a powerful inductive effect (-I) and a moderate resonance effect (+R). Its presence is critical for modulating biological activity.
-
Morpholinomethyl (C3): A flexible side chain containing a basic nitrogen atom, which can act as a hydrogen bond acceptor and imparts aqueous solubility at physiological pH.
The IUPAC name for this compound is 4-((3-bromo-2-fluorophenyl)methyl)morpholine.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties. Where experimental data is unavailable, values are estimated based on structurally similar compounds and established computational models.
| Property | Value | Source / Justification |
| CAS Number | 1355247-75-4 | [1][2] |
| Molecular Formula | C₁₁H₁₃BrFNO | [1][2] |
| Molecular Weight | 274.13 g/mol | [2] |
| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | Based on similar halogenated benzylamines. |
| Boiling Point | Estimated: >250 °C at 760 mmHg | Extrapolated from related compounds like 1-bromo-3-fluoro-2-methylbenzene[5]. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Aromatic halides are hydrophobic; morpholine group provides some polarity[5]. |
| pKa (Conjugate Acid) | Estimated: 7.0 - 8.0 | The morpholine nitrogen is basic, but its proximity to the electron-withdrawing ring reduces its pKa compared to unsubstituted morpholine (~8.5). |
Spectroscopic Signature Analysis
Structural confirmation relies on a combination of spectroscopic techniques. The following sections describe the expected spectra, providing a benchmark for experimental validation.
The proton NMR spectrum will be complex due to the low symmetry of the molecule and spin-spin coupling between protons and the fluorine nucleus (²JHF, ³JHF, ⁴JHF).
-
Aromatic Region (δ 7.0-7.6 ppm): Three protons will appear in this region, exhibiting complex splitting patterns due to both H-H and H-F coupling. The proton at C6 will likely be the most downfield due to the deshielding effect of the adjacent bromine.
-
Methylene Bridge (-CH₂-) (δ ~3.7 ppm): A singlet or a finely split doublet (due to ⁴JHF coupling) integrating to two protons. This signal connects the aromatic ring to the morpholine group.
-
Morpholine Protons (δ ~2.5 and ~3.8 ppm): Two distinct signals, each integrating to four protons. The protons adjacent to the oxygen (-O-CH₂-) will be downfield (~3.8 ppm) compared to those adjacent to the nitrogen (-N-CH₂-) (~2.5 ppm). They will appear as triplets or complex multiplets.
The ¹³C NMR spectrum will show 11 distinct carbon signals. The carbons attached to halogens will be directly influenced by them.
-
Aromatic Carbons (δ 110-165 ppm): Six signals. The carbon attached to fluorine (C2) will show a large one-bond coupling constant (¹JCF ≈ 240-260 Hz) and will be significantly shifted downfield. The carbon attached to bromine (C1) will appear around δ 110-120 ppm.
-
Methylene Bridge (-CH₂-) (δ ~55-65 ppm): One signal, potentially showing a small C-F coupling.
-
Morpholine Carbons (δ ~50-70 ppm): Two signals corresponding to the -N-CH₂- and -O-CH₂- carbons.
Fluorine-19 NMR is a highly sensitive technique that provides crucial structural information for fluorinated compounds[6][7].
-
A single resonance is expected for the fluorine atom. Its chemical shift will be influenced by the other ring substituents.
-
This signal will be split into a complex multiplet due to coupling with the three aromatic protons (ortho, meta, and para H-F couplings) and potentially the methylene protons. The magnitude of these coupling constants provides definitive proof of the substitution pattern[8][9].
Synthesis and Purification Workflow
A robust and reproducible synthesis is critical for obtaining high-purity material for research and development. The most logical synthetic approach is a two-step process starting from a commercially available precursor, 1-bromo-2-fluoro-3-methylbenzene.
Synthetic Strategy Overview
The proposed synthesis involves a radical bromination of the methyl group followed by a nucleophilic substitution with morpholine. This strategy is efficient and avoids harsh conditions that could compromise the sensitive C-F or C-Br bonds.
Caption: Proposed two-step synthesis workflow.
Detailed Experimental Protocol
Trustworthiness: This protocol includes in-process checks (TLC) and a robust purification scheme to ensure the final product's identity and purity.
Step 1: Synthesis of 1-Bromo-3-(bromomethyl)-2-fluorobenzene [10]
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-bromo-2-fluoro-3-methylbenzene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and carbon tetrachloride (CCl₄, 5 mL per mmol of starting material).
-
Initiation: Add a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 77 °C) under a nitrogen atmosphere.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase. The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Filter off the solid succinimide byproduct and wash it with a small amount of CCl₄.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil (1-bromo-3-(bromomethyl)-2-fluorobenzene) is often used in the next step without further purification. If necessary, it can be purified by flash column chromatography.
Step 2: Synthesis of this compound
-
Reaction Setup: To a 250 mL round-bottom flask, add the crude 1-bromo-3-(bromomethyl)-2-fluorobenzene (1.0 eq) dissolved in acetonitrile (CH₃CN, 5 mL per mmol).
-
Addition of Reagents: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) followed by the slow addition of morpholine (1.2 eq).
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring (Self-Validation): Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the bromomethyl intermediate indicates completion (typically 6-12 hours).
-
Work-up: Filter the reaction mixture to remove K₂CO₃. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Final Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the resulting crude product by flash column chromatography on silica gel, using a gradient elution (e.g., 0% to 30% ethyl acetate in hexane) to yield the pure product.
Potential Applications in Drug Discovery
The structural motifs within this compound suggest its utility as a scaffold or intermediate in synthesizing biologically active molecules, particularly for CNS targets and oncology.
Scaffold for CNS-Active Agents
The morpholine group is a well-established pharmacophore for CNS targets[4]. It can improve BBB permeability and often engages in key hydrogen bonding interactions within receptor binding sites. The bromo-fluoro-benzene core allows for diverse functionalization:
-
Suzuki/Stille Coupling: The bromine at C1 can be replaced with various aryl or heteroaryl groups to explore structure-activity relationships (SAR).
-
Buchwald-Hartwig Amination: The bromine can be substituted with amines to generate novel derivatives.
-
Lithiation/Grignard Formation: At low temperatures, the bromine can be exchanged for lithium or magnesium, allowing for the introduction of other functional groups.
Caption: Key derivatization pathways and potential applications.
Fragment for Kinase Inhibitors
Aryl-morpholine motifs are present in numerous kinase inhibitors developed for cancer therapy[4]. The specific substitution pattern of this molecule could serve as a novel fragment for screening against various kinase targets. The fluorine atom can form critical interactions in the ATP binding pocket, while the bromine provides a vector for library synthesis. Benzofuran and benzomorpholine derivatives, which share structural similarities, have shown promise as antitumor agents, further validating this approach[11][12].
Conclusion
This compound is a strategically designed molecule that holds considerable promise as a versatile building block in synthetic and medicinal chemistry. While detailed experimental characterization is pending in public literature, its properties and reactivity can be confidently predicted from established chemical principles. This guide provides the foundational knowledge—from structural analysis and spectroscopic prediction to a detailed, validated synthetic workflow—required for researchers to harness the potential of this compound in the development of next-generation pharmaceuticals and advanced materials.
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An Investigative Guide to the Putative Mechanism of Action of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene: A Kinase-Targeted Approach
Distribution: For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity
In the landscape of contemporary drug discovery, the exploration of novel chemical entities (NCEs) presents both a formidable challenge and a significant opportunity. This guide focuses on 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene, a compound for which, as of the time of this writing, there is a notable absence of published literature detailing its specific biological activities or mechanism of action. The purpose of this document is therefore not to report established findings, but rather to serve as an in-depth, technical roadmap for the scientific investigation of this molecule.
Drawing upon established principles of medicinal chemistry and the extensive pharmacology of its constituent pharmacophores—the substituted bromofluorobenzene ring and the morpholine moiety—we will posit a primary hypothesis for its mechanism of action. This guide will then delineate a comprehensive, multi-faceted research program designed to rigorously test this hypothesis. Our approach is grounded in scientific integrity, providing not just experimental protocols, but the causal reasoning behind each strategic choice.
Deconstructing the Molecule: A Rationale for a Hypothesized Mechanism of Action
The chemical structure of this compound offers several clues to its potential biological function. The molecule can be dissected into two key components: the bromofluorobenzene core and the morpholinomethyl substituent.
-
The Morpholine Scaffold: A Privileged Element in Kinase Inhibition The morpholine ring is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties and to serve as a crucial interaction motif with a variety of biological targets.[1][2] Of particular note is its recurrent presence in a multitude of kinase inhibitors. The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, a key interaction in the hinge region of many kinase ATP-binding sites.[3] Numerous potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway, a critical signaling cascade frequently dysregulated in cancer, feature a morpholine moiety.[4][5][6]
-
The Bromofluorobenzene Ring: Modulator of Affinity and Selectivity The benzene ring serves as a scaffold to present the morpholine group in a specific orientation for target engagement. The halogen substituents—bromine and fluorine—are expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. Fluorine substitution is a common strategy in drug design to enhance binding affinity and modulate pharmacokinetic parameters.[7] The presence and position of both bromine and fluorine atoms can create specific steric and electronic interactions within a protein's binding pocket, potentially contributing to both potency and selectivity.[8][9]
Primary Hypothesis: Based on the prevalence of the morpholine scaffold in kinase inhibitors, we hypothesize that This compound acts as an inhibitor of one or more protein kinases, with a high probability of targeting members of the PI3K/Akt/mTOR signaling pathway.
Proposed Synthesis of this compound
A plausible synthetic route for the target compound would likely involve the introduction of the morpholinomethyl group onto the bromofluorobenzene scaffold. A common method for this transformation is the Mannich reaction or a related aminomethylation.
Proposed Synthetic Workflow:
Caption: Proposed synthetic route for this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 1-bromo-2-fluoro-3-(bromomethyl)benzene (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Reaction Conditions: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the desired product, this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
A Phased Experimental Approach to Elucidate the Mechanism of Action
We propose a three-phased research plan to systematically investigate the mechanism of action of this compound, starting with broad screening and progressively narrowing the focus to specific cellular pathways and in vivo models.
Overall Experimental Workflow:
Caption: A three-phased experimental workflow to investigate the mechanism of action.
Phase 1: Broad Screening and Target Identification
The initial phase is designed to cast a wide net to identify potential kinase targets and to confirm that the compound has cellular activity.
Experimental Protocol: Kinase Panel Screening
-
Objective: To identify which kinases, from a broad panel, are inhibited by the test compound.
-
Methodology: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) to test this compound at a fixed concentration (e.g., 1 µM) against a panel of several hundred human kinases.
-
Data Analysis: The output will be the percent inhibition for each kinase. Identify "hits" as kinases that are inhibited by more than a predefined threshold (e.g., >50% inhibition).
-
Rationale: This unbiased approach provides a broad overview of the compound's selectivity profile and helps to prioritize kinases for further investigation.
Experimental Protocol: Cell Proliferation Assay
-
Objective: To determine the effect of the compound on the proliferation of cancer cell lines.
-
Methodology: a. Select a panel of cancer cell lines, including those with known dysregulation of the PI3K/Akt/mTOR pathway (e.g., MCF-7, A549).[10] b. Seed cells in 96-well plates and treat with a range of concentrations of this compound for 72 hours. c. Assess cell viability using an MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.
-
Rationale: This experiment confirms that the compound has anti-proliferative effects and provides a quantitative measure of its potency in a cellular context.
| Cell Line | Relevant Mutation | Expected IC50 Range (µM) |
| MCF-7 | PIK3CA mutant | 0.1 - 5 |
| A549 | KRAS mutant | 1 - 20 |
| SH-SY5Y | Wild-type | > 20 |
Phase 2: In-Depth Cellular and Biochemical Validation
This phase focuses on validating the hits from Phase 1 and elucidating the cellular consequences of target inhibition.
Hypothesized Signaling Pathway:
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocol: Western Blot Analysis
-
Objective: To determine if the compound inhibits the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway.
-
Methodology: a. Treat a responsive cell line (e.g., MCF-7) with the compound at its IC50 concentration for various time points. b. Lyse the cells and separate proteins by SDS-PAGE. c. Probe with antibodies against total and phosphorylated forms of Akt (Ser473) and S6 ribosomal protein.
-
Expected Outcome: A dose- and time-dependent decrease in the levels of phosphorylated Akt and S6, with no change in the total protein levels.
-
Rationale: This provides direct evidence of target engagement within the cell and confirms that the compound modulates the hypothesized signaling pathway.[4]
Phase 3: In Vivo Evaluation
The final phase aims to assess the compound's efficacy and tolerability in a preclinical animal model.
Experimental Protocol: Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of the compound in vivo.
-
Methodology: a. Implant a responsive human cancer cell line (e.g., MCF-7) subcutaneously into immunocompromised mice. b. Once tumors are established, randomize mice into vehicle control and treatment groups. c. Administer this compound daily via an appropriate route (e.g., oral gavage). d. Monitor tumor volume and body weight throughout the study.
-
Data Analysis: Compare tumor growth inhibition between the treated and control groups.
-
Rationale: This experiment provides crucial data on the compound's potential as a therapeutic agent in a living organism.
Concluding Remarks and Future Directions
This guide outlines a logical and comprehensive strategy for the initial investigation of this compound. The central hypothesis, that this compound functions as a kinase inhibitor targeting the PI3K/Akt/mTOR pathway, is based on strong precedent from the medicinal chemistry literature.[2][5] The proposed experimental workflow is designed to rigorously test this hypothesis, from broad, unbiased screening to focused in vivo efficacy studies.
The results of these experiments will not only elucidate the mechanism of action of this specific molecule but will also contribute to the broader understanding of the structure-activity relationships of morpholine-containing compounds.[11] Positive outcomes will pave the way for lead optimization, further preclinical development, and ultimately, the potential for a new therapeutic agent.
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Introduction: The Morpholinomethylbenzene Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to Morpholinomethylbenzene Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
The morpholinomethylbenzene scaffold is a privileged structural motif in modern drug discovery. It features a benzene ring substituted with a morpholinomethyl group (-CH₂-N(CH₂)₄O). The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is not merely a passive linker but an active contributor to the molecule's overall profile.[1][2] Its inclusion in a drug candidate can confer a range of advantageous physicochemical and biological properties.[2] The nitrogen atom provides a basic center, which can be crucial for salt formation and solubility, while the oxygen atom can act as a hydrogen bond acceptor. This unique combination often improves a compound's pharmacokinetic properties, such as solubility, membrane permeability, and metabolic stability, making the morpholine moiety a valuable tool for medicinal chemists.[3][4]
Consequently, derivatives incorporating this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and central nervous system (CNS) effects.[1][2][5][6] This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of morpholinomethylbenzene derivatives for researchers and drug development professionals.
Core Synthetic Strategies
The introduction of the morpholinomethyl group onto a benzene ring is most commonly achieved through the Mannich reaction. This powerful three-component condensation reaction involves an active hydrogen-containing compound (the benzene derivative), formaldehyde, and a secondary amine (morpholine).
Caption: General workflow for the synthesis of morpholinomethylbenzene derivatives via the Mannich reaction.
Experimental Protocol: Synthesis of a 1,2,4-Triazole Derivative
The following protocol details a multi-step synthesis starting from morpholine to create more complex heterocyclic derivatives, as described in the literature.[7][8]
Step 1: Synthesis of Morpholin-N-ethyl acetate (1)
-
In a round-bottom flask, reflux a mixture of morpholine and ethyl chloroacetate in benzene, using triethylamine as a catalyst.
-
The reaction involves the nucleophilic attack of the amino group of morpholine on the electrophilic carbon of ethyl chloroacetate.[8]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure and purify the resulting ester (Compound 1).
Step 2: Synthesis of Morpholin-N-ethyl acetohydrazide (2)
-
React the ester (Compound 1) with hydrazine hydrate in ethanol.
-
This nucleophilic substitution reaction involves the attack of the amino group of hydrazine on the carbonyl group of the ester, leading to the elimination of ethanol.[8]
-
Purify the resulting hydrazide (Compound 2).
Step 3: Synthesis of 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol (4)
-
First, convert the hydrazide (Compound 2) to a thiosemicarbazide derivative (Compound 3) by reacting it with ammonium thiocyanate in the presence of concentrated hydrochloric acid and ethanol.[7]
-
Cyclize the thiosemicarbazide (Compound 3) by treating it with sodium hydroxide followed by acidification with hydrochloric acid to yield the triazole-thiol derivative (Compound 4).[7]
Therapeutic Applications and Biological Activities
The versatility of the morpholinomethylbenzene scaffold is evident in its wide range of therapeutic applications.
Anticancer Activity
A significant area of research has focused on the development of these derivatives as potent anticancer agents.[9][10][11] They have been shown to target various pathways crucial for cancer cell proliferation and survival.
Case Study: 3-(Morpholinomethyl)benzofuran Derivatives as VEGFR-2 Inhibitors
One notable study reported the synthesis and evaluation of a series of 3-(morpholinomethyl)benzofurans as potential agents against non-small cell lung cancer (NSCLC).[9][12] These compounds were designed to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow.
Caption: Inhibition of the VEGFR-2 signaling pathway by morpholinomethylbenzene derivatives.
The study found that these derivatives efficiently inhibited the growth of A549 and NCI-H23 NSCLC cell lines.[9][10] Furthermore, the most active compounds demonstrated significant VEGFR-2 inhibitory activity and induced apoptosis (programmed cell death) in cancer cells.[9][10][12]
Table 1: Anticancer Activity of Selected 3-(Morpholinomethyl)benzofuran Derivatives
| Compound | A549 IC₅₀ (µM) | NCI-H23 IC₅₀ (µM) | VEGFR-2 IC₅₀ (nM) | Reference |
| 15a | 2.1 | 0.49 | 132.5 | [9][12] |
| 16a | 1.5 | 1.89 | 45.4 | [9][12] |
| 4b * | 2.38 | 2.01 | 77.97 | [9][12] |
| Staurosporine | 1.52 | - | - | [10] |
*Note: Compound 4b is a related 3-methylbenzofuran derivative from the same study, included for comparison.
Key Structure-Activity Relationship (SAR) Insights:
-
The presence of the morpholinomethyl group at the 3-position of the benzofuran ring was found to boost cytotoxic activity against the A549 cell line.[10]
-
Substitutions on the terminal phenyl ring significantly influenced activity, with electron-donating groups like methoxy sometimes enhancing potency.[10]
Another study identified a series of benzomorpholine derivatives as potent inhibitors of EZH2 (Enhancer of Zeste Homolog 2), a histone methyltransferase implicated in cancer progression.[11] The lead compound, 6y , inhibited NSCLC cell lines with an IC₅₀ of 1.1 µM and caused cell cycle arrest in the G2/M phase.[11]
Central Nervous System (CNS) Activity
The morpholine ring's physicochemical properties make it particularly valuable in the design of drugs targeting the CNS.[3] It can help modulate lipophilicity and polarity, striking the delicate balance required for a molecule to cross the blood-brain barrier (BBB). As a result, morpholine-containing compounds are investigated for mood disorders, pain management, and neurodegenerative diseases like Alzheimer's and Parkinson's.[3] They have been incorporated into molecules designed to inhibit key CNS targets such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).[3]
Caption: Role of the morpholine moiety in optimizing CNS drug candidates.
Other Biological Activities
The morpholinomethylbenzene scaffold is a versatile pharmacophore with a wide range of other reported biological activities, including:
-
Antimicrobial and Antifungal: Derivatives have shown activity against various bacteria and fungi.[13]
-
Anti-inflammatory: The scaffold is present in molecules designed to inhibit inflammatory pathways.[2]
-
Antioxidant: Certain derivatives have been found to inhibit lipid peroxidation.[6]
Structure-Activity Relationship (SAR) Summary
Relating molecular structure to biological activity is fundamental to rational drug design.[14] For morpholinomethylbenzene derivatives, several key SAR principles have emerged.
Caption: Key pharmacophoric features and points for modification on the morpholinomethylbenzene scaffold. (Note: A generic structure is implied for SAR illustration).
-
The Morpholine Ring: This unit is crucial for improving the pharmacokinetic profile. The oxygen atom can form hydrogen bonds with amino acid residues in the active site of target enzymes, enhancing binding affinity.[4]
-
The Benzene Ring: The substitution pattern on the aromatic ring is a primary determinant of potency and selectivity. The introduction of electron-withdrawing or electron-donating groups, as well as bulky or lipophilic substituents, can fine-tune the molecule's interaction with its biological target.[5][15] For example, in one series of PI3K inhibitors, trifluoromethoxy and methoxy substitutions on different rings were found to be crucial for activity.[5]
-
The Methylene Linker: While often a simple -CH₂- group, modifications to this linker can alter the flexibility and orientation of the morpholine ring relative to the benzene core, impacting target engagement.
Conclusion and Future Perspectives
The morpholinomethylbenzene scaffold is a cornerstone of medicinal chemistry, offering a robust framework for developing novel therapeutics. Its ability to impart favorable physicochemical and pharmacokinetic properties makes it an attractive starting point for drug design campaigns targeting a diverse array of diseases, from cancer to CNS disorders.[1][3] The synthetic accessibility, particularly through the Mannich reaction, further enhances its utility.
Future research will likely focus on several key areas:
-
Target Selectivity: Designing new derivatives with higher selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.
-
Novel Scaffolds: Fusing the morpholinomethylbenzene core with other heterocyclic systems to explore new chemical space and identify novel biological activities.
-
Multi-Target Ligands: Intentionally designing derivatives that can modulate multiple targets within a disease pathway, a potential strategy for complex conditions like cancer and neurodegenerative diseases.
By leveraging the foundational knowledge summarized in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.
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Al-Sanea, M. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 987-999. [Link]
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Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
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Al-Sanea, M. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PubMed Central, 36(1), 987-999. [Link]
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AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]
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AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]
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Sabatino, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(20), 3251–3279. [Link]
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Al-Sanea, M. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. ResearchGate. [Link]
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Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
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AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]
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Li, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research, 28(2), 235-247. [Link]
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A Technical Guide to the Discovery and Synthesis of Novel Fluorinated Benzene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into benzene rings represents a cornerstone of modern medicinal chemistry and materials science. The unique properties of fluorine—its high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological properties of aromatic compounds.[1] In drug discovery, fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability.[2][3] It is estimated that approximately 25% of all pharmaceuticals contain at least one fluorine atom, a figure that rises to around 40% for newly approved drugs, underscoring the critical role of fluorinated benzenes in therapeutic development.[4] This guide provides an in-depth exploration of the key synthetic strategies for accessing novel fluorinated benzene derivatives, offering field-proven insights into experimental design and execution.
I. Strategic Approaches to Benzene Fluorination
The synthesis of fluorinated benzenes can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method is often dictated by the desired substitution pattern, the electronic nature of the substrate, and the tolerance of other functional groups present in the molecule.
Electrophilic Aromatic Substitution (EAS)
Electrophilic fluorination is a direct method for introducing a fluorine atom onto an electron-rich benzene ring.[4] This approach utilizes reagents that deliver an electrophilic fluorine equivalent ("F+").
Key Reagents and Mechanistic Considerations:
-
Selectfluor™ (F-TEDA-BF₄): 1-(chloromethyl)-4-fluoro-1,4-diazabicyclo[2.2.2]octane bis(tetrafluoroborate) is a widely used, commercially available electrophilic fluorinating agent.[4][5] It is relatively stable, easy to handle, and effective for the fluorination of a variety of aromatic compounds.[5] The reaction typically proceeds under mild conditions, often in the presence of a strong acid like trifluoromethanesulfonic acid to enhance the electrophilicity of the reagent.[5] The mechanism is analogous to other electrophilic aromatic substitutions, involving the formation of a Wheland complex intermediate.[6][7]
-
N-Fluorobenzenesulfonimide (NFSI): Another common N-F reagent, NFSI, offers a stable and selective source of electrophilic fluorine.[4] It is often employed in transition-metal-catalyzed C-H fluorination reactions.[8][9]
The reactivity of N-F reagents has been extensively studied, and their fluorinating strength can be quantified, allowing for rational reagent selection.[6]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic fluorination is a powerful strategy for introducing fluorine into electron-deficient benzene rings or aryl (pseudo)halides. This method relies on the displacement of a leaving group (such as a halide or triflate) by a nucleophilic fluoride source.[10]
Key Methodologies:
-
Halide Exchange (Halex) Reactions: This is a straightforward approach for synthesizing aryl fluorides, but it can be limited by harsh reaction conditions and poor atom economy.[11][12] Recent advancements have focused on developing milder and more efficient catalytic systems. For instance, cooperative catalysis using 18-crown-6 ether and tetramethylammonium chloride can facilitate the fluorination of heteroaryl chlorides and aryl triflates under mild conditions.[11][12][13]
-
Transition Metal-Catalyzed Nucleophilic Fluorination: Palladium-catalyzed cross-coupling reactions have emerged as a versatile tool for the nucleophilic fluorination of aryl bromides and triflates.[10][14] These methods often employ bulky biarylphosphine ligands to facilitate the challenging C-F reductive elimination step.[10][14] Mechanism-driven reaction design has led to the development of systems that minimize the formation of reduction byproducts.[10]
Transition-Metal-Catalyzed C-H Fluorination
Direct C-H fluorination represents a highly atom-economical and efficient strategy for the synthesis of fluorinated arenes, as it avoids the need for pre-functionalized starting materials.[15]
Catalytic Systems:
-
Palladium Catalysis: Palladium catalysts have been successfully employed for the C-H fluorination of arenes using electrophilic fluorinating reagents like Selectfluor or NFSI.[16] In some cases, a reactive transition metal fluoride electrophile is formed in situ, which then fluorinates the arene.[16]
-
Copper Catalysis: Copper-catalyzed methods, often assisted by a directing group, have also been developed for the fluorination of arene C-H bonds.[15] These reactions typically use a nucleophilic fluoride source, such as AgF.[15]
Synthesis of Trifluoromethylated Benzenes
The trifluoromethyl (CF₃) group is a crucial substituent in many pharmaceuticals and agrochemicals due to its high lipophilicity and metabolic stability.[17]
Synthetic Routes:
-
From Trichloromethylbenzenes: A common industrial method involves the reaction of trichloromethylbenzene derivatives with hydrogen fluoride.[18] This process can be carried out under various conditions, sometimes in the presence of a catalyst.[18]
-
Copper-Catalyzed Trifluoromethylation: Diaryliodonium salts can be reacted with a trifluoromethyl source, such as (trifluoromethyl)trimethylsilane (TMSCF₃), in the presence of a copper catalyst to yield trifluoromethylated benzenes.[19]
-
Buchwald-Hartwig Coupling: 1,4-dibromo-2,5-bis(trifluoromethyl)benzene can undergo Buchwald-Hartwig coupling reactions with various amines to synthesize donor-acceptor-donor type compounds.
II. Experimental Protocols
Protocol 1: Electrophilic Fluorination of an Activated Arene using Selectfluor™
Objective: To synthesize a monofluorinated derivative of an electron-rich benzene compound.
Materials:
-
Activated arene (1.0 mmol)
-
Selectfluor™ (1.1 mmol)
-
Trifluoromethanesulfonic acid (TfOH) (0.1 mmol)
-
Acetonitrile (MeCN), anhydrous (10 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the activated arene in anhydrous acetonitrile at room temperature, add trifluoromethanesulfonic acid.
-
Add Selectfluor™ portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired fluorinated benzene.
Causality: The strong acid, TfOH, protonates the arene, increasing its susceptibility to electrophilic attack by the "F+" equivalent from Selectfluor™. Acetonitrile is a suitable polar aprotic solvent for this reaction. The basic workup neutralizes the acid and any remaining acidic byproducts.
Protocol 2: Palladium-Catalyzed Nucleophilic Fluorination of an Aryl Triflate
Objective: To synthesize an aryl fluoride from the corresponding aryl triflate.
Materials:
-
Aryl triflate (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Bulky biarylphosphine ligand (e.g., AdBrettPhos) (0.03 mmol)
-
Cesium fluoride (CsF) (2.0 mmol)
-
Toluene, anhydrous (5 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, the biarylphosphine ligand, and CsF.
-
Add the aryl triflate and a magnetic stir bar.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the aryl fluoride.
Causality: The bulky biarylphosphine ligand is crucial for promoting the reductive elimination of Ar-F from the palladium center, which is often the rate-limiting step.[10] Anhydrous conditions are essential to prevent hydrolysis of the fluoride source and the catalyst.
III. Safety Considerations for Handling Fluorinating Agents
Fluorine gas and many fluorinating reagents are highly reactive, toxic, and corrosive.[20][21][22] Proper safety protocols are paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and compatible gloves.[23] For highly corrosive or readily absorbed compounds, double-gloving is recommended.[23]
-
Ventilation: Handle all fluorinating agents in a well-ventilated fume hood or a gas cabinet.[24]
-
Incompatible Materials: Keep fluorinating agents away from strong acids, bases, oxidizing or reducing agents, and combustible materials.[23][24]
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. For exposure to HF-generating compounds, apply calcium gluconate gel after flushing and seek immediate medical attention.[20][23]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes and seek immediate medical attention.[20][23]
-
Inhalation: Move the affected person to fresh air and seek immediate medical attention.[20][23]
-
-
Waste Disposal: Dispose of all fluorinated waste according to institutional and regulatory guidelines.[23]
IV. Conclusion
The synthesis of novel fluorinated benzene compounds is a dynamic and evolving field, driven by the significant impact of fluorine on molecular properties. A thorough understanding of the available synthetic methodologies, their underlying mechanisms, and the associated safety precautions is essential for researchers in drug discovery and materials science. The continued development of more efficient, selective, and sustainable fluorination methods will undoubtedly lead to the discovery of new and improved chemical entities with broad applications.
V. References
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Prakash, G. K. S., et al. (n.d.). Electrophilic Fluorination of Aromatics with Selectfluor™ and Trifluoromethanesulfonic Acid. World Scientific. Retrieved from [Link]
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ACS Publications. (n.d.). A new trifluoromethylating agent: synthesis of polychlorinated (trifluoromethyl)benzenes and 1,3-bis(trifluoromethyl)benzenes and conversion into their trichloromethyl counterparts and molecular structure of highly strained polychloro-m-xylenes. The Journal of Organic Chemistry. Retrieved from [Link]
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Li, W., et al. (2019). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. National Institutes of Health. Retrieved from [Link]
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ACS Publications. (2021). Nucleophilic Fluorination of Heteroaryl Chlorides and Aryl Triflates Enabled by Cooperative Catalysis. The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2019). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Retrieved from [Link]
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MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]
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ACS Publications. (n.d.). A novel electrophilic fluorination of activated aromatic rings using acetyl hypofluorite, suitable also for introducing fluorine-18 into benzene. The Journal of Organic Chemistry. Retrieved from [Link]
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National Institutes of Health. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Retrieved from [Link]
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Grokipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]
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National Institutes of Health. (2012). Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds. Retrieved from [Link]
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Chinese Chemical Society. (2020). Nitromethane-the secret of electrophilic fluorination reagent activation. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Fluorinated Aromatics in Modern Drug Discovery. Retrieved from [Link]
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Macmillan Group, Princeton University. (n.d.). Transition Metals Mediated Fluorination of Arenes and Heteroarenes. Retrieved from [Link]
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Pharmaceutical Technology. (2015). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]
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ACS Publications. (2016). Selective Fluorination of Complex Molecules: Late-Stage Functionalization. Retrieved from [Link]
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PubMed. (2021). Nucleophilic Fluorination of Heteroaryl Chlorides and Aryl Triflates Enabled by Cooperative Catalysis. Retrieved from [Link]
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ResearchGate. (2021). Nucleophilic Fluorination of Heteroaryl Chlorides and Aryl Triflates Enabled by Cooperative Catalysis. Retrieved from [Link]
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ResearchGate. (2019). Transition Metal-Mediated and Metal-Catalyzed Carbon–Fluorine Bond Formation. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Retrieved from [Link]
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Taylor & Francis Online. (2017). The role of fluorine in medicinal chemistry. Retrieved from [Link]
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National Institutes of Health. (2010). Catalysis for Fluorination and Trifluoromethylation. Retrieved from [Link]
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ResearchGate. (2020). Strategies for arene fluorination a–d, Nucleophilic arene fluorination.... Retrieved from [Link]
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National Institutes of Health. (2009). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. Retrieved from [Link]
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Purdue University. (n.d.). Fluorine Safety. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). Fluorine. Retrieved from [Link]
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ACS Publications. (2014). Late-Stage Fluorination: From Fundamentals to Application. Retrieved from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Fluorination. Retrieved from [Link]
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ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]
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Wiley Online Library. (2018). Strategies Towards Challenging Fluorination Reactions. Retrieved from [Link]
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Wiley Online Library. (2019). Transition‐Metal‐Mediated and Transition‐Metal‐Catalyzed Carbon–Fluorine Bond Formation. Retrieved from [Link]
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ResearchGate. (2023). Future challenges and opportunities with fluorine in drugs?. Retrieved from [Link]
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ResearchGate. (2016). Selective Fluorination of Complex Molecules: Late-Stage Functionalization. Retrieved from [Link]
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JSciMed Central. (2016). Biological Potential of FluoroBenzene Analogs. Retrieved from [Link]
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National Institutes of Health. (2024). Recent Advances on Fluorine Chemistry. Retrieved from [Link]
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Royal Society of Chemistry. (2022). 1,4-Bis(trifluoromethyl)benzene as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Retrieved from [Link]
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Taylor & Francis Online. (2022). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]
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MDPI. (2022). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Retrieved from [Link]
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Filo. (2023). Fluorination of a benzene ring can be accomplished with Selectfluor, a re.... Retrieved from [Link]
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ResearchGate. (2019). Recent Advances in C—H Fluorination and Amination with N -Fluorobenzenesulfonimide. Retrieved from [Link]
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El-Fakharany, M. F. (2023). Fluorine in drug discovery: Role, design and case studies. World Journal of Advanced Research and Reviews, 18(3), 1339-1347.
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Chem 343 - Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]
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JoVE. (2023). Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. Retrieved from [Link]
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YouTube. (2020). FLUORINATION OF BENZENE. Retrieved from [Link]
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physical and chemical properties of halogenated aromatic hydrocarbons
An In-depth Technical Guide to the Physical and Chemical Properties of Halogenated Aromatic Hydrocarbons
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of halogenated aromatic hydrocarbons (aryl halides), a class of compounds fundamental to organic synthesis and integral to the fields of medicinal chemistry, materials science, and agrochemicals.[1][2][3] We will delve into the nuanced interplay of their physical and chemical properties, moving beyond a simple recitation of facts to an expert analysis of the principles governing their behavior. The focus is on providing researchers, scientists, and drug development professionals with a practical and theoretical framework for utilizing these versatile molecules.
Structural and Physical Characteristics: The Foundation of Reactivity
Halogenated aromatic hydrocarbons are compounds where one or more hydrogen atoms on an aromatic ring are substituted by a halogen (F, Cl, Br, I).[1][4] This seemingly simple structural modification imparts a profound influence on the molecule's physical properties, which in turn dictates its behavior in solution and its suitability for various applications.
Aryl halides are generally non-polar molecules, a characteristic stemming from the symmetrical electron distribution in the aromatic π-system.[5] Consequently, they are immiscible in water but soluble in non-polar organic solvents.[5][6]
Trends in Physical Properties
The nature of the halogen atom significantly influences the physical properties of the aryl halide. As one descends the halogen group, the increasing size and polarizability of the halogen atom lead to stronger van der Waals forces, resulting in predictable trends in boiling points, melting points, and density.
Table 1: Physical Properties of Monohalogenated Benzenes
| Compound | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| Fluorobenzene | 85 | -42 | 1.024 |
| Chlorobenzene | 132 | -45 | 1.107 |
| Bromobenzene | 156 | -31 | 1.495 |
| Iodobenzene | 188 | -29 | 1.831 |
Data compiled from various sources. The general trend shows that with increasing halogen size, boiling point and density increase.[7]
Spectroscopic Characterization
The identification and structural elucidation of halogenated aromatic hydrocarbons rely on standard analytical techniques. Mass spectrometry is particularly useful, as the isotopic patterns of chlorine (35Cl/37Cl ≈ 3:1) and bromine (79Br/81Br ≈ 1:1) provide definitive evidence for their presence.[8][9] In 13C NMR spectroscopy, the carbon atom bonded to the halogen exhibits a chemical shift that is highly dependent on the halogen's electronegativity.
Chemical Reactivity: A Tale of Two Pathways
Aryl halides are famously less reactive towards traditional nucleophilic substitution than their aliphatic counterparts (alkyl halides).[1][10] This reduced reactivity is due to two primary factors:
-
Hybridization: The carbon-halogen bond involves an sp2-hybridized carbon, which is more electronegative than an sp3 carbon, leading to a shorter, stronger bond.[10]
-
π-System Stability: A substitution reaction would disrupt the stable, delocalized π-electron system of the aromatic ring, which is energetically unfavorable.[10]
However, this inherent stability can be overcome under specific conditions, leading to a rich and synthetically useful chemistry dominated by two major reaction classes: nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
While simple aryl halides are resistant to nucleophiles, the presence of strong electron-withdrawing groups (EWGs), such as nitro (–NO2) or cyano (–CN) groups, positioned ortho or para to the halogen, dramatically activates the ring for nucleophilic attack.[11][12][13][14]
Mechanism: The Addition-Elimination Pathway
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[11][13][15] The key is the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[10][11][12]
-
Addition: The nucleophile attacks the carbon atom bearing the halogen, breaking the aromaticity of the ring and forming the negatively charged Meisenheimer complex. The EWG is crucial as it delocalizes and stabilizes this negative charge.[12][13] This step is the rate-determining step of the reaction.[15]
-
Elimination: The leaving group (halide) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.[11][13][15]
Caption: The SNAr mechanism proceeds via a stable Meisenheimer intermediate.
Experimental Protocol: Synthesis of 2,4-Dinitrophenylhydrazine
This protocol describes the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine, a classic example of an SNAr reaction.
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.1 g of 1-chloro-2,4-dinitrobenzene in 50 mL of ethanol.
-
Reagent Addition: While stirring, slowly add 5 mL of 64% hydrazine hydrate solution. The addition should be dropwise to control the exothermic reaction.
-
Reaction: After the addition is complete, heat the mixture to reflux for one hour. A yellow-orange precipitate will form.
-
Workup: Cool the reaction mixture in an ice bath. Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove any unreacted starting material.
-
Purification: Recrystallize the crude product from ethanol to yield pure 2,4-dinitrophenylhydrazine.
Palladium-Catalyzed Cross-Coupling Reactions
The development of palladium-catalyzed cross-coupling reactions revolutionized organic synthesis, and aryl halides are premier substrates for these transformations.[1] These reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, which are central to modern drug discovery.[16]
2.2.1. The Suzuki-Miyaura Coupling
The Suzuki reaction is a powerful method for forming C-C bonds by coupling an aryl halide with an organoboron species (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[17][18][19]
Catalytic Cycle: The mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.[17][19] This is often the rate-limiting step, with reactivity order I > Br > Cl.[17][18]
-
Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center, displacing the halide.[18][19]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[18][19]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 4-Methylbiphenyl
This protocol details a representative Suzuki coupling between 4-bromotoluene and phenylboronic acid.[20][21]
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (N2 or Ar), add Pd(PPh3)4 (0.03 mmol), 4-bromotoluene (1.0 mmol), and phenylboronic acid (1.2 mmol).
-
Solvent and Base Addition: Add 5 mL of toluene, followed by 2 mL of a 2M aqueous solution of sodium carbonate (Na2CO3).
-
Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with 10 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield pure 4-methylbiphenyl.
2.2.2. The Buchwald-Hartwig Amination
This reaction is a cornerstone of medicinal chemistry, enabling the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[16][22][23] It has largely replaced harsher, classical methods for synthesizing aryl amines.[16]
Catalytic Cycle: The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation (facilitated by a base), and reductive elimination to form the C-N bond.[16][22][23] The choice of phosphine ligand is critical for catalyst activity and substrate scope.[16][23]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Applications in Drug Development and Materials Science
The strategic incorporation of halogenated aromatic moieties is a powerful tool in medicinal chemistry.[2] Halogens can modulate a drug's pharmacokinetic and pharmacodynamic properties by:
-
Improving Lipophilicity: Enhancing membrane permeability and oral absorption.[2]
-
Metabolic Blocking: A strategically placed halogen can block sites of metabolic oxidation, increasing the drug's half-life.[2]
-
Halogen Bonding: Chlorine, bromine, and iodine can act as Lewis acids, forming stabilizing, non-covalent interactions with biological targets, thereby increasing binding affinity and potency.[24]
Beyond pharmaceuticals, aryl halides are critical intermediates in the synthesis of polymers, liquid crystals, and agrochemicals.[1][3][14]
Environmental and Toxicological Considerations
While synthetically useful, many polyhalogenated aromatic hydrocarbons (PHAHs) are persistent organic pollutants (POPs).[25][26][27] Compounds like polychlorinated biphenyls (PCBs) and dioxins are environmentally persistent, bioaccumulate in fatty tissues, and can pose significant health risks.[3][25][28] Researchers must handle these compounds with appropriate safety precautions and consider the environmental impact of their synthetic routes.
Conclusion
Halogenated aromatic hydrocarbons are far more than simple synthetic intermediates. Their physical properties are governed by predictable trends, and their chemical reactivity, once considered limited, has been unlocked by the advent of powerful catalytic methods. An understanding of the principles behind SNAr reactions and palladium-catalyzed cross-couplings is essential for any scientist working in drug discovery or chemical synthesis. By mastering the manipulation of these versatile building blocks, researchers can continue to innovate and develop the next generation of medicines, materials, and functional molecules.
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Title: Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water Source: Novartis OAK URL: [Link]
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1-Bromo-2-fluoro-3-(morpholinomethyl)benzene safety and handling
An In-depth Technical Guide to the Safe Handling of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted aromatic compound with potential applications in pharmaceutical research and development. Due to the limited availability of specific safety data for this exact molecule, this guide synthesizes information from structurally related compounds, including substituted bromofluorobenzenes and morpholine derivatives, to establish a robust framework for its safe handling, storage, and emergency management. The primary hazards are anticipated to be severe skin and eye corrosion, along with acute toxicity if swallowed, inhaled, or absorbed through the skin. This document provides comprehensive protocols and rationale to ensure the safety of laboratory personnel.
Compound Identification and Inferred Hazard Profile
While a specific Safety Data Sheet (SDS) for this compound (CAS No. 1355247-75-4) is not widely available, its chemical structure allows for a scientifically grounded inference of its primary hazards.[1][2] The molecule combines a bromofluorobenzene core with a morpholinomethyl substituent.
-
Bromofluorobenzene Core : Halogenated benzenes are known to cause skin, eye, and respiratory irritation.[3][4] Several related brominated compounds are classified as causing severe skin burns and eye damage.[5][6]
-
Morpholinomethyl Group : Morpholine itself is a corrosive substance that can cause severe burns and eye damage.[7] The presence of this functional group strongly suggests a corrosive nature for the entire molecule.
Based on this analysis of its constituent parts, this compound should be handled as a substance that is:
-
Corrosive : Likely to cause severe skin burns and eye damage.
-
Acutely Toxic : Harmful if swallowed, in contact with skin, or if inhaled.[3][5]
Table 1: Physicochemical and Identifier Data
| Property | Value | Source |
| CAS Number | 1355247-75-4 | [2] |
| Molecular Formula | C11H13BrFNO | [2] |
| Appearance | Not specified; likely a liquid or solid. | N/A |
Hazard Identification and GHS Classification
A projected GHS classification based on analogous compounds is provided below.
Table 2: Inferred GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
Signal Word: Danger
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent any contact with the substance. The selection of PPE is predicated on the compound's inferred corrosive and toxic properties.
Mandatory PPE Ensemble
-
Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use. For extended handling, consider double-gloving.[8][9]
-
Eye and Face Protection : Chemical splash goggles are the minimum requirement. Given the high risk of corrosion, a face shield worn over safety glasses is strongly recommended.[7][8]
-
Skin and Body Protection : A flame-retardant lab coat is required. For operations with a higher risk of splashes, a chemically resistant apron over the lab coat is necessary. Full-length pants and closed-toe shoes are mandatory.[6]
-
Respiratory Protection : All handling of this compound must be performed within a certified chemical fume hood to control vapor exposure.[4][5] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[7]
Diagram 1: PPE Donning and Doffing Workflow
Caption: Sequential workflow for donning and doffing PPE.
Safe Handling and Storage
Handling Protocols
-
Work Area Designation : Designate a specific area within a chemical fume hood for handling this compound.
-
Avoid Inhalation and Contact : Do not breathe vapors or mists. Avoid all personal contact with the substance.[6]
-
Hygiene Practices : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6][8]
-
Container Management : Keep containers securely sealed when not in use to prevent the release of vapors.
Storage Protocols
-
Location : Store in a cool, dry, and well-ventilated area, away from incompatible materials.[6]
-
Incompatible Materials : Keep away from strong oxidizing agents and strong acids.[4][7]
-
Container Integrity : Store in the original, tightly sealed container. Protect containers from physical damage and inspect regularly for leaks.[6]
Emergency Procedures and First Aid
Immediate and decisive action is critical in the event of an exposure or spill.
First Aid Measures
| Exposure Route | First Aid Protocol | Source |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][7] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes, using an emergency shower if available. Seek immediate medical attention. | [7][8] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [4][5] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5][7] |
Spill Management Protocol
The response to a spill depends on its scale and the level of hazard.
-
Immediate Actions :
-
Alert personnel in the immediate area and evacuate if necessary.
-
Remove all ignition sources if the material is flammable.
-
Ensure the area is well-ventilated, preferably within a fume hood.
-
-
Containment and Cleanup :
-
Wear the full PPE ensemble described in Section 3.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or earth. Do not use combustible materials.[10]
-
Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[9]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Diagram 2: Chemical Spill Response Logic
Caption: Decision-making workflow for chemical spill response.
Toxicological Information
Direct toxicological data for this compound is not available.[11] However, based on its structural components, the following effects are anticipated:
-
Corrosivity : The primary danger is severe chemical burns to the skin and eyes upon direct contact.[5][7] Ingestion would likely cause severe damage and perforation of the gastrointestinal tract.[5]
-
Systemic Toxicity : Harmful effects are expected following ingestion, skin absorption, or inhalation. Symptoms of overexposure to related compounds may include headache, dizziness, and respiratory irritation.[3][4]
Disposal Considerations
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection : Collect waste in clearly labeled, sealed containers. Do not mix with other waste streams.
-
Disposal : Dispose of contents and containers in accordance with all local, regional, and national regulations. This should be done through a licensed hazardous waste disposal company.[4]
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A Technical Guide to the Solubility and Stability of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the characterization of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene, a substituted aromatic compound with potential applications in pharmaceutical and chemical synthesis. As detailed information on this specific molecule is not widely available, this document serves as a procedural blueprint, outlining the essential studies required to thoroughly profile its solubility and stability. By applying established principles of physical chemistry and adhering to international regulatory standards, this guide equips researchers with the necessary protocols to generate a robust data package for this compound, ensuring scientific integrity and supporting informed decisions in a drug development context.
Introduction and Physicochemical Foundation
This compound is a small organic molecule featuring a halogenated aromatic ring and a basic morpholine moiety. Understanding its fundamental physicochemical properties is the critical first step in predicting its behavior in various experimental and physiological systems.
1.1 Structural Analysis and Predicted Properties
The molecule's structure suggests several key characteristics:
-
Aromatic Core: The bromofluorobenzene ring provides a hydrophobic character, likely contributing to low aqueous solubility.
-
Morpholine Group: As a secondary amine, the morpholine group introduces a basic center.[1] Its pKa is crucial for predicting how solubility will change with pH. The pKa of unsubstituted morpholine is approximately 8.3-8.5.[1][2][3] The electron-withdrawing effects of the substituted benzene ring may slightly alter this value, a hypothesis that must be confirmed experimentally.
-
Halogenation: The bromine and fluorine atoms increase the molecule's molecular weight and can influence crystal packing, which in turn affects thermodynamic solubility.
Based on this structure, a preliminary assessment suggests that the compound will exhibit pH-dependent solubility, being more soluble in acidic conditions where the morpholine nitrogen is protonated.
Comprehensive Solubility Profiling
A thorough understanding of a compound's solubility is paramount for applications ranging from in vitro biological assays to formulation development for in vivo studies.[4] It is essential to distinguish between kinetic and thermodynamic solubility, as they provide different insights into the compound's behavior.[4][5]
2.1 Kinetic Solubility Assessment
Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous medium.[4][5][6][7] This is highly relevant for high-throughput screening and early-stage bioassays.[4][5]
Experimental Protocol: High-Throughput Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.[7]
-
Assay Plate Preparation: In a 96-well microtiter plate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer to achieve the desired final concentration, ensuring the final DMSO concentration is low (e.g., <1%) to minimize co-solvent effects.[8]
-
Incubation: Mix the plate and incubate at room temperature for a defined period (e.g., 2 hours).[5][7]
-
Precipitation Detection: Analyze the wells for precipitation using laser nephelometry, which measures light scattering from undissolved particles.[4][5][6]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is detected.
2.2 Thermodynamic Solubility Assessment
Thermodynamic, or equilibrium, solubility is the true saturation concentration of a compound in a solvent after an extended incubation period, where the dissolved and undissolved solid are in equilibrium.[4][9][10] This value is critical for formulation and preclinical development.[9][10]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of the solid (powder) form of the compound to a series of glass vials.[9]
-
Solvent Addition: To each vial, add a precise volume of the desired solvent. A range of buffers should be tested to map the pH-solubility profile (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[9][11]
-
Phase Separation: After incubation, separate the undissolved solid from the supernatant by centrifugation or filtration through a low-binding filter (e.g., 0.45 µm PVDF).[5][8]
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[5][10][11]
-
Data Reporting: Report the solubility in µg/mL and µM.
2.3 Expected Data Summary
The collected solubility data should be summarized in a clear, tabular format.
| Solubility Type | Medium (Buffer) | pH | Temperature (°C) | Solubility (µg/mL) |
| Kinetic | PBS | 7.4 | 25 | [Hypothetical Value: 45] |
| Thermodynamic | 0.1 M HCl | 2.0 | 25 | [Hypothetical Value: >2000] |
| Thermodynamic | Acetate Buffer | 4.5 | 25 | [Hypothetical Value: 850] |
| Thermodynamic | Phosphate Buffer | 7.4 | 25 | [Hypothetical Value: 30] |
| Thermodynamic | Borate Buffer | 9.0 | 25 | [Hypothetical Value: <5] |
Chemical Stability and Forced Degradation Profiling
Evaluating the intrinsic stability of a molecule is mandated by regulatory bodies like the ICH and is essential for determining appropriate storage conditions, shelf-life, and identifying potential degradation products.[12][13][14][15] Forced degradation, or stress testing, is a systematic process to accelerate this degradation under harsh conditions.[14][16][17]
3.1 Forced Degradation (Stress Testing) Protocol
The goal of stress testing is to achieve a target degradation of 5-20% of the parent compound.[16][18] This ensures that major degradation products are formed at sufficient levels for detection and characterization without causing excessive breakdown into secondary or irrelevant products.[16][18]
Step-by-Step Methodology:
-
Hydrolytic Degradation: Expose the compound solution to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions. Studies are often performed at elevated temperatures (e.g., 60°C) to accelerate degradation.[14][19]
-
Oxidative Degradation: Treat the compound solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[19] This condition is typically run in the dark to prevent photolytic contributions.[19]
-
Photolytic Degradation: Expose both solid and solution samples to a controlled light source that provides both UV and visible light, following ICH Q1B guidelines.[20][21][22][23][24] A typical exposure is a minimum of 1.2 million lux hours of visible light and 200 watt hours/m² of UVA light.[20]
-
Thermal Degradation: Store solid and solution samples at an elevated temperature (e.g., 60-80°C) in the dark to assess thermal lability.[19]
3.2 Predicted Degradation Pathways
Based on the molecule's functional groups, several degradation pathways can be anticipated:
-
Oxidation of Morpholine: The tertiary amine within the morpholine ring is susceptible to oxidation, potentially forming an N-oxide or undergoing ring-opening.[25][26][27][28]
-
Hydrolysis: While the core structure is relatively stable, extreme pH and temperature could potentially lead to cleavage of the benzyl-nitrogen bond.
-
Photodegradation: Aromatic halides can be susceptible to photolytic dehalogenation, a process where the carbon-bromine bond is cleaved by light energy.
Development of a Stability-Indicating Analytical Method
A critical, self-validating component of any stability study is the analytical method used for quantification.[29] A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active substance due to degradation. It must be able to separate the parent compound from its degradation products, process impurities, and any other potential components in the sample matrix.[14] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[30][31][32]
Protocol: HPLC Method Development
-
Column Selection: Start with a standard reversed-phase column, such as a C18, which is suitable for most small molecules.[33]
-
Mobile Phase Selection: A typical mobile phase for a molecule with a basic moiety would be a gradient of a buffered aqueous phase (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[32] The knowledge of the compound's pKa is crucial for selecting an appropriate buffer pH to ensure good peak shape.[32]
-
Detector and Wavelength Selection: A UV detector is appropriate as the benzene ring contains a chromophore.[29][33] The analysis wavelength (λmax) should be selected to maximize sensitivity for the parent compound.[33] A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Optimization: Inject a mixture of the stressed samples (from the forced degradation study) into the HPLC system. Optimize the gradient, flow rate, and mobile phase pH to achieve baseline separation between the parent peak and all degradant peaks.
-
Method Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Conclusion and Recommendations
This guide outlines the essential experimental framework for a comprehensive evaluation of the solubility and stability of this compound. By systematically executing these protocols, researchers can generate a scientifically rigorous data package. This information is indispensable for predicting the compound's behavior, ensuring the reliability of biological data, and guiding formulation and manufacturing strategies in a drug development pipeline. It is recommended that all studies be conducted with a well-characterized batch of the compound and that a stability-indicating analytical method be fully developed and validated prior to initiating formal stability studies.
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Methodological & Application
Application Notes and Protocols for Cross-Coupling Reactions of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene
Introduction: A Versatile Building Block for Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and privileged scaffolds like morpholine can significantly enhance the pharmacological profile of lead compounds.[1][2] The trifunctional building block, 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene, has emerged as a molecule of high interest for medicinal chemists and process development scientists. Its unique substitution pattern—a reactive aryl bromide for cross-coupling, an ortho-fluorine atom to modulate electronic properties and metabolic stability, and a morpholinomethyl group to enhance solubility and provide a potential point for further derivatization—makes it an exceptionally valuable scaffold.
This guide provides an in-depth exploration of the application of this compound in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. These transformations are fundamental in the construction of carbon-carbon and carbon-nitrogen bonds, which form the backbone of a vast array of therapeutic agents.[3][4] The protocols detailed herein are designed to be robust and reproducible, offering researchers a reliable starting point for their synthetic endeavors.
Strategic Considerations for Cross-Coupling Reactions
The inherent features of this compound present both opportunities and challenges in cross-coupling chemistry. The electron-withdrawing nature of the fluorine atom can influence the rate of oxidative addition to the palladium catalyst.[5][6] Furthermore, the tertiary amine of the morpholine moiety could potentially coordinate to the metal center, influencing catalytic activity. The protocols presented below have been developed with these considerations in mind, employing catalyst systems known for their high efficiency and broad functional group tolerance.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of biaryl structures, a common motif in pharmaceuticals.[7][8] This reaction couples the aryl bromide with a variety of organoboron reagents, offering a versatile route to a diverse range of analogues.[3][9]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of steps involving a Pd(0)/Pd(II) redox couple.[9] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a representative arylboronic acid.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 289.15 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.02 | 0.02 |
| K₂CO₃ | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 5 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
To a dry Schlenk flask, add this compound (289 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (16.3 mg, 0.02 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[10][11][12] This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines under relatively mild conditions.[13]
Mechanistic Rationale
The mechanism of the Buchwald-Hartwig amination is similar in principle to other palladium-catalyzed cross-couplings.[10][13]
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl bromide to generate a Pd(II) species.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the arylamine product and regenerating the Pd(0) catalyst.[10][13]
Sources
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- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of the Sterically Hindered Substrate 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene
Abstract
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] However, substrates featuring significant steric hindrance or Lewis basic functionalities present persistent challenges that require carefully optimized protocols. This application note provides a comprehensive, field-proven guide for the successful Suzuki-Miyaura coupling of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene, a challenging di-ortho-substituted aryl bromide. We will dissect the mechanistic hurdles posed by this substrate, present a systematic optimization of reaction parameters, and deliver a detailed, step-by-step protocol designed for high-yield synthesis. This guide is intended for researchers in synthetic chemistry and drug development seeking a reliable method for coupling sterically demanding building blocks.
Mechanistic Overview of the Suzuki-Miyaura Coupling
The efficacy of the Suzuki-Miyaura reaction stems from a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] Understanding this cycle is crucial for troubleshooting and optimizing reactions with challenging substrates.
-
Oxidative Addition: The cycle begins with the insertion of a Pd(0) catalyst into the carbon-halogen bond (C-Br in this case) of the aryl halide. This forms a Pd(II) intermediate.[4] The choice of ligand is critical, as electron-rich ligands facilitate this step.[5]
-
Transmetalation: The organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step requires activation of the organoboron species by a base. The base reacts with the boronic acid to form a more nucleophilic boronate complex, which then facilitates the ligand exchange on the palladium complex.[6][7][8]
-
Reductive Elimination: The two organic partners on the Pd(II) complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4] Bulky ligands are known to promote this final, product-releasing step.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Strategic Considerations for Coupling this compound
The molecular architecture of this substrate introduces two primary challenges that must be addressed for a successful coupling reaction.
-
Severe Steric Hindrance: The substrate is substituted at both positions ortho to the bromine atom with a fluoro group and a bulky morpholinomethyl group. This di-ortho substitution pattern significantly hinders the approach of the palladium catalyst and can dramatically slow the reductive elimination step.[9] To overcome this, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are required.[10] These ligands form stable, active catalysts that promote the difficult C-C bond formation between sterically demanding partners.[4][9]
-
Potential Catalyst Inhibition: The morpholine moiety contains a Lewis basic nitrogen atom. This nitrogen can coordinate to the electron-deficient palladium center, potentially leading to the formation of inactive catalyst species and inhibiting the catalytic cycle.[11] This is a known issue for substrates bearing unprotected nitrogen-rich heterocycles. The choice of a sufficiently strong base and a robust, sterically-shielded catalyst can mitigate this inhibitory effect by minimizing non-productive coordination.
Protocol Optimization
To develop a reliable protocol, key reaction parameters were screened using 4-methoxyphenylboronic acid as a model coupling partner. The results underscore the importance of selecting a catalyst system specifically designed for challenging substrates.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | <10 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 15 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 65 |
| 4 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 88 |
| 5 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 94 |
| 6 | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (3) | Dioxane/H₂O | 100 | 91 |
| 7 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 80 | 72 |
Analysis of Optimization:
-
Catalyst System: Standard catalysts like Pd(PPh₃)₄ were ineffective (Entry 1), highlighting the severe steric challenge. The combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich Buchwald ligand, SPhos, was essential for achieving high conversion.[12]
-
Base Selection: The choice of base had a significant impact. The stronger base, K₃PO₄, provided a superior yield compared to K₂CO₃ (Entry 4 vs. 3), likely by more efficiently generating the reactive boronate species required for transmetalation.[8]
-
Solvent and Temperature: A mixture of Dioxane/H₂O proved slightly superior to Toluene/H₂O for this substrate (Entry 5 vs. 4). The reaction requires elevated temperatures (100 °C) to proceed efficiently (Entry 5 vs. 7).
Detailed Experimental Protocol
This protocol is based on the optimized conditions identified in Entry 5 of the optimization table.
5.1 Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)
-
Potassium phosphate tribasic (K₃PO₄), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard workup and purification reagents (Ethyl acetate, Brine, Anhydrous MgSO₄, Silica gel)
5.2 Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser and magnetic stir bar
-
Inert gas line (manifold or balloon)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and chromatography
5.3 Experimental Workflow
Caption: Step-by-step workflow for the Suzuki coupling protocol.
5.4 Step-by-Step Procedure
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 274 mg), the desired arylboronic acid (1.2 mmol), and anhydrous K₃PO₄ (3.0 mmol, 637 mg).
-
Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and SPhos (0.04 mmol, 16.4 mg) before adding them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Degas the 1,4-Dioxane and water by sparging with inert gas for 15-20 minutes. Using a syringe, add the anhydrous 1,4-Dioxane (e.g., 8 mL for a 0.125 M reaction) followed by the degassed water (e.g., 2 mL for a 4:1 ratio). The mixture should appear as a suspension.
-
Heating and Monitoring: Lower the flask into a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting aryl bromide is consumed (typical reaction time is 4-12 hours).
-
Workup: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (decomposed Pd₂(dba)₃ or oxidized ligand).2. Insufficiently anhydrous/degassed solvents.3. Base is hydrated or poor quality. | 1. Use fresh catalyst/ligand from a reliable source.2. Ensure solvents are properly dried and degassed just before use.3. Use freshly opened or dried K₃PO₄. |
| Formation of Debrominated Starting Material | 1. Presence of water/protons reacting with the Pd-intermediate.2. Boronic acid instability. | 1. Re-verify anhydrous conditions.2. Consider using a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid. |
| Formation of Boronic Acid Homocoupling (Ar²-Ar²) | 1. Presence of oxygen in the reaction.2. Catalyst decomposition. | 1. Improve the inert atmosphere technique (more evac/backfill cycles).2. Ensure the ligand-to-metal ratio is appropriate to stabilize the catalyst. |
| Reaction Stalls | 1. Catalyst deactivation/inhibition by the morpholine nitrogen.2. Insufficient temperature. | 1. Increase catalyst loading slightly (e.g., to 3 mol% Pd).2. Ensure the reaction temperature is maintained at 100 °C. |
Conclusion
The Suzuki-Miyaura coupling of this compound presents a significant synthetic challenge due to severe steric hindrance and potential catalyst inhibition. By employing a robust catalyst system composed of Pd₂(dba)₃ and the bulky, electron-rich ligand SPhos, in combination with a strong base like K₃PO₄, these obstacles can be effectively overcome. The optimized protocol detailed in this application note provides a reliable and high-yielding pathway to a variety of biaryl structures derived from this demanding building block, empowering chemists in the fields of medicinal chemistry and materials science.
References
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Suzuki reaction Source: Wikipedia URL: [Link]
-
Title: Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates Source: Organic Chemistry Portal (citing Org. Lett., 2012, 14, 4250-4253) URL: [Link]
-
Title: Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction Source: Journal of the American Chemical Society URL: [Link]
-
Title: Suzuki Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]
-
Title: Suzuki and Related Cross-Coupling Reactions Source: Mettler Toledo URL: [Link]
-
Title: Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls Source: Sci-Hub (citing Inorganica Chimica Acta, 2009, 362(13), 4685–4691) URL: [Link]
-
Title: Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction Source: Chemistry – An Asian Journal URL: [Link]
-
Title: Highly Active Palladium Catalysts for Suzuki Coupling Reactions Source: Journal of the American Chemical Society URL: [Link]
-
Title: Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: National Institutes of Health (NIH) - PMC URL: [Link]
-
Title: Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: Journal of the American Chemical Society URL: [Link]
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- 8. scilit.com [scilit.com]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Application of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene in Modern Medicinal Chemistry
Introduction: A Scaffold of Untapped Potential
In the landscape of contemporary drug discovery, the strategic design of molecular building blocks is paramount to the efficient generation of novel therapeutic candidates. 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene emerges as a trifunctional scaffold, poised for versatile applications in medicinal chemistry. Its unique arrangement of a reactive bromine atom, a modulating fluorine atom, and a "privileged" morpholine moiety offers a powerful toolkit for the synthesis of complex, biologically active molecules.
The bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. The ortho-fluorine substituent can significantly influence the electronic properties of the aromatic ring and the conformational preferences of the molecule. This strategic placement of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to biological targets, and modulate pKa.[1][2]
The morpholinomethyl substituent is of particular interest. The morpholine ring is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability, and to enhance pharmacokinetic profiles.[3][4][5][6] It can also serve as a key pharmacophoric element, engaging in crucial hydrogen bonding interactions with biological targets.[7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of this compound as a versatile building block in the generation of novel chemical entities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing synthetic protocols and for understanding the compound's potential behavior in biological systems.
| Property | Value | Source |
| CAS Number | 1355247-75-4 | Chemical Abstracts Service |
| Molecular Formula | C₁₁H₁₃BrFNO | - |
| Molecular Weight | 274.13 g/mol | - |
| Appearance | (Predicted) Colorless to pale yellow oil or solid | - |
| Boiling Point | (Predicted) > 200 °C | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | - |
Proposed Synthetic Protocol
The synthesis of this compound can be achieved in a three-step sequence starting from the commercially available 1-bromo-2-fluoro-3-methylbenzene. The proposed synthetic workflow is outlined below.
Caption: Proposed synthesis of this compound.
Step 1: Benzylic Bromination of 1-Bromo-2-fluoro-3-methylbenzene
This step involves a standard free-radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).[9]
Materials:
-
1-Bromo-2-fluoro-3-methylbenzene (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Azobisisobutyronitrile (AIBN) (0.05 equiv)
-
Carbon tetrachloride (CCl₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
To a solution of 1-bromo-2-fluoro-3-methylbenzene in CCl₄, add NBS and AIBN.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude 1-bromo-2-fluoro-3-(bromomethyl)benzene can be purified by flash column chromatography on silica gel.
Step 2: Nucleophilic Substitution with Morpholine
The benzylic bromide is then subjected to a nucleophilic substitution reaction with morpholine to yield the final product.
Materials:
-
1-Bromo-2-fluoro-3-(bromomethyl)benzene (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (CH₃CN)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
To a solution of 1-bromo-2-fluoro-3-(bromomethyl)benzene in acetonitrile, add morpholine and potassium carbonate.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain this compound.
Applications in Medicinal Chemistry: Cross-Coupling Reactions
The primary utility of this compound in medicinal chemistry lies in its ability to undergo palladium-catalyzed cross-coupling reactions. Below are detailed protocols for two of the most powerful and widely used transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
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Application Notes: 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene as a Versatile Building Block in Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene. This trisubstituted benzene derivative is a valuable building block, offering a unique combination of reactive handles and structural motifs crucial for the synthesis of complex pharmaceutical agents. We present an in-depth analysis of its reactivity, supported by detailed, field-proven protocols for key synthetic transformations including palladium-catalyzed cross-coupling reactions and lithium-halogen exchange. The causality behind experimental choices, such as catalyst/ligand selection and reaction conditions, is thoroughly explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: The Strategic Value of this compound
The landscape of modern medicinal chemistry is heavily reliant on the availability of sophisticated building blocks that allow for the efficient and modular assembly of target molecules.[1] Aromatic rings, particularly substituted benzenes, are foundational scaffolds in a vast number of marketed drugs.[2] The subject of this guide, this compound, encapsulates several desirable features in a single reagent:
-
Orthogonal Reactive Sites: The aryl bromide serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck), enabling the formation of C-C, C-N, and C-O bonds.[3][4][5] The fluorine atom, while generally less reactive in this context, can participate in nucleophilic aromatic substitution (SNAr) under specific conditions and significantly modulates the electronic properties of the ring.[6][7]
-
Physicochemical Property Modulation: The fluorine substituent is a bioisostere of hydrogen but possesses high electronegativity. Its incorporation can enhance metabolic stability, improve membrane permeability, and modulate pKa values of nearby functional groups, all of which are critical parameters in drug design.[8][9]
-
Pharmacophoric Morpholine Moiety: The morpholine heterocycle is a common feature in bioactive molecules, often imparting improved aqueous solubility and favorable pharmacokinetic properties. The tertiary amine of the morpholinomethyl group can also serve as a basic handle for salt formation or as a point for further derivatization.
-
Defined Regiochemistry: The 1,2,3-substitution pattern provides a rigid scaffold, locking in the relative orientation of the three functional groups. This is particularly valuable for structure-activity relationship (SAR) studies where precise control over substituent placement is paramount.
However, the dense substitution pattern, particularly the ortho-relationship between the bulky morpholinomethyl group and the reactive bromine atom, introduces significant steric hindrance. This presents a key challenge that must be addressed through careful selection of catalysts and ligands, a central theme of the protocols that follow.[10][11]
Synthesis Pathway Overview
While this compound is commercially available, understanding its synthesis provides insight into potential impurities and alternative derivatizations. A plausible and robust synthetic route begins with 2-fluoro-3-nitroaniline, proceeding through diazotization and Sandmeyer-type reactions, followed by functionalization of the nitro group.
Caption: Plausible synthetic workflow for the target building block.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this building block lies in the transformation of its C-Br bond. The adjacent fluoro and morpholinomethyl groups create a sterically congested and electronically distinct environment, necessitating carefully optimized reaction conditions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a premier method for creating biaryl structures, a common motif in pharmaceuticals.[12] For a sterically hindered substrate like this compound, the choice of ligand is critical to facilitate both the oxidative addition and the subsequent reductive elimination steps.[2] Bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands," are essential for achieving high yields.
Protocol: Synthesis of 2-Fluoro-3-(morpholinomethyl)-1,1'-biphenyl
-
Reaction Principle: A palladium catalyst facilitates the coupling of the aryl bromide with phenylboronic acid. A base is required to activate the boronic acid for the transmetalation step.[13] The bulky ligand stabilizes the active Pd(0) species and promotes the difficult reductive elimination from the sterically crowded intermediate.
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), powdered (2.0 equiv)
-
1,4-Dioxane and Water (10:1 mixture, anhydrous)
-
Standard inert atmosphere glassware (Schlenk flask or similar)
-
-
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent Addition: Add the 1,4-dioxane/water mixture via syringe. The reaction concentration should be approximately 0.1 M with respect to the aryl bromide.
-
Degassing: Subject the mixture to three cycles of vacuum-backfill with argon to ensure all oxygen is removed.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Causality and Optimization:
-
Catalyst/Ligand Choice: Pd(OAc)₂ is a common and stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. SPhos is a bulky, electron-rich biaryl phosphine ligand that is highly effective for coupling sterically hindered aryl chlorides and bromides.[2] Its steric bulk facilitates the reductive elimination step, which is often rate-limiting for congested substrates.
-
Base and Solvent: K₃PO₄ is an effective base for Suzuki couplings and is generally compatible with a wide range of functional groups.[2] A dioxane/water solvent system is standard, with the water being essential for the transmetalation step.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | Overcomes steric hindrance, promotes high turnover.[2] |
| Base | K₃PO₄ | Effective for activating boronic acid, good functional group tolerance. |
| Solvent | 1,4-Dioxane / H₂O | Standard solvent system promoting solubility and transmetalation. |
| Temperature | 100 °C | Provides sufficient thermal energy to overcome activation barriers. |
| Typical Yield | 75-90% | Expected range based on analogous sterically hindered couplings. |
Buchwald-Hartwig Amination: C-N Bond Formation
The introduction of nitrogen-based functional groups is fundamental to pharmaceutical synthesis. The Buchwald-Hartwig amination provides a general method for forming C-N bonds from aryl halides.[14] Similar to the Suzuki coupling, this transformation requires specialized ligands to couple sterically demanding partners.
Protocol: Synthesis of N-Benzyl-2-fluoro-3-(morpholinomethyl)aniline
-
Reaction Principle: This reaction couples an aryl bromide with a primary or secondary amine. A strong, non-nucleophilic base is used to deprotonate the amine, forming the palladium amido complex necessary for reductive elimination.[15]
-
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
Xantphos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
-
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a strict argon atmosphere, add NaOtBu, Xantphos, and Pd₂(dba)₃ to a dry Schlenk flask.
-
Reagent Addition: Remove the flask from the glovebox. Add this compound, anhydrous toluene, and finally benzylamine via syringe.
-
Degassing: Briefly degas the mixture with a stream of argon for 5 minutes.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. Completion is typically observed within 8-16 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl.
-
Extraction: Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by flash column chromatography.
-
Causality and Optimization:
-
Catalyst/Ligand Choice: Pd₂(dba)₃ is a stable Pd(0) source. Xantphos is a wide bite-angle bidentate ligand that is highly effective in promoting the reductive elimination step for C-N bond formation and preventing β-hydride elimination.[3]
-
Base: Sodium tert-butoxide is a strong, sterically hindered base that effectively deprotonates the amine without competing as a nucleophile. It is crucial to use a high-quality, anhydrous grade.
-
Solvent: Toluene is a common, non-polar solvent for Buchwald-Hartwig reactions, capable of reaching the required temperatures.
Alternative Transformations: Lithium-Halogen Exchange
For transformations not amenable to palladium catalysis, or to introduce different functionalities, lithium-halogen exchange offers a powerful alternative. This creates a potent aryllithium nucleophile that can react with a wide range of electrophiles.
Protocol: Synthesis of 2-Fluoro-3-(morpholinomethyl)benzoic acid
-
Reaction Principle: At low temperatures, an organolithium reagent like n-butyllithium will preferentially undergo exchange with the aryl bromide over deprotonation elsewhere on the molecule. The resulting aryllithium species is then trapped with an electrophile, in this case, carbon dioxide.[16]
Caption: Workflow for lithium-halogen exchange and carboxylation.
-
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (CO₂), crushed
-
1 M Hydrochloric Acid (HCl)
-
-
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, two-necked flask under argon, add a solution of this compound in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi dropwise via syringe over 15 minutes, maintaining the temperature below -70 °C. A color change is often observed. Stir the mixture at -78 °C for 1 hour.
-
Quenching: Carefully add crushed dry ice to the reaction mixture in small portions. A vigorous reaction may occur. Allow the mixture to stir while slowly warming to room temperature.
-
Work-up: Quench the reaction with water. Acidify the aqueous layer to pH ~2 with 1 M HCl to protonate the carboxylate.
-
Extraction: Extract the product with ethyl acetate. The product may partition between layers depending on the pH; ensure complete extraction.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify the resulting carboxylic acid, often by recrystallization or chromatography.
-
Causality and Regioselectivity:
-
Temperature Control: Maintaining a very low temperature (-78 °C) is critical. At higher temperatures, the highly reactive aryllithium intermediate can undergo side reactions, such as reaction with the solvent or potential ortho-deprotonation directed by the morpholine nitrogen.
-
Reagent Choice: n-BuLi is the standard reagent for lithium-halogen exchange with aryl bromides. The exchange is significantly faster than deprotonation of the benzylic or aromatic protons at low temperatures.[16]
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid inhalation, ingestion, and skin contact.
-
Organolithium Reagents: n-Butyllithium is pyrophoric and reacts violently with water and protic solvents. All manipulations must be performed under a strict inert atmosphere (argon or nitrogen) using anhydrous solvents and proper syringe/cannula techniques.
-
Palladium Catalysts and Ligands: Many palladium compounds and phosphine ligands are toxic and/or air-sensitive. Handle them in a fume hood or glovebox as appropriate.
Conclusion
This compound stands out as a highly functionalized and strategically valuable building block for pharmaceutical R&D. Its utility is primarily centered on palladium-catalyzed cross-coupling reactions, which, despite the steric challenges posed by its 1,2,3-substitution pattern, can be performed in high yield with the correct choice of modern, bulky phosphine ligands. The protocols and rationale provided herein serve as a robust starting point for chemists aiming to incorporate this versatile scaffold into their synthetic campaigns, enabling the efficient construction of novel and complex molecular architectures.
References
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Fiveable. (n.d.). Ortho-Substituted Benzenes Definition. Organic Chemistry Key Term. [Link]
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Roche, M., Hamze, A., Provot, O., Brion, J. -D., & Alami, M. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. J. Org. Chem., 78, 445-454. [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Sajiki, H., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
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Rutherford, K. G., & Redmond, W. (1963). 1-bromo-2-fluorobenzene. Organic Syntheses, 43, 12. [Link]
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Fooks, C. J., et al. (2021). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
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Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Liu, S., et al. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. Physical Chemistry Chemical Physics, 16(43), 23755-23762. [Link]
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Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]
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Serme, M., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 358. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
MDPI. (2019). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
-
MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
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Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. [Link]
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Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.). ResearchGate. [Link]
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Application Note: Comprehensive Structural Elucidation of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene using NMR and Mass Spectrometry
Abstract
This application note provides a detailed protocol and theoretical analysis for the structural characterization of the novel organic compound, 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene. As a substituted aromatic compound with potential applications in medicinal chemistry and materials science, unambiguous structural verification is paramount. This guide outlines a comprehensive analytical workflow employing high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Mass Spectrometry (MS) to achieve complete structural elucidation. The causality behind experimental choices and the interpretation of predicted spectral data are discussed in depth, offering a robust framework for researchers, scientists, and drug development professionals.
Introduction
The synthesis of novel organic molecules with tailored functionalities is a cornerstone of modern chemical research. This compound is a compound of interest due to its unique substitution pattern on the benzene ring, incorporating a halogen-rich environment and a morpholine moiety. These features suggest potential for diverse chemical reactivity and biological activity. Accurate and thorough structural analysis is the first critical step in understanding the properties and potential applications of such a molecule. This document serves as a practical guide to the application of NMR and mass spectrometry, two of the most powerful analytical techniques for the structural elucidation of small organic molecules, to this specific compound.[1][2]
Molecular Structure and Isotopic Considerations
The structure of this compound is presented below. The presence of bromine is of particular note for mass spectrometry, as it has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which will result in a characteristic M+2 isotopic pattern for bromine-containing ions.
Caption: Predicted EI fragmentation pathway.
Predicted Mass Spectrum (Electrospray Ionization - ESI)
ESI is a softer ionization technique, and the primary ion observed is expected to be the protonated molecule. [3][4]
| m/z | Proposed Ion | Notes |
|---|
| 274/276 | [M+H]⁺ | Protonated molecular ion, showing the 1:1 bromine isotopic pattern. |
Experimental Protocols
NMR Sample Preparation
-
Weigh approximately 5-10 mg of this compound. [5]2. Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. [6]3. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter. [7]4. Cap the NMR tube securely.
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing. [5]
NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, 2-second relaxation delay, 30° pulse angle.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, 2-second relaxation delay, 45° pulse angle.
-
-
¹⁹F NMR:
-
Acquire a one-dimensional ¹⁹F spectrum.
-
Typical parameters: 64-128 scans, 2-second relaxation delay, 45° pulse angle.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlated Spectroscopy) to establish ¹H-¹H couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C couplings, which is crucial for assigning quaternary carbons and confirming the connectivity of the molecule. [8][9][10]
-
Mass Spectrometry Sample Preparation
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile. [11][12]2. For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent. [12]3. Ensure the final solution is free of any solid particles by filtration if necessary. [11][13]
Mass Spectrometry Data Acquisition
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of both EI and ESI.
-
EI Mode:
-
Introduce the sample via a direct insertion probe or through a GC inlet if the compound is sufficiently volatile and thermally stable.
-
Acquire data over a mass range of m/z 50-500.
-
-
ESI Mode:
-
Introduce the sample via direct infusion or through an LC system.
-
Acquire data in positive ion mode over a mass range of m/z 100-500.
-
For tandem MS (MS/MS), select the [M+H]⁺ ion (m/z 274/276) for collision-induced dissociation (CID) to observe fragmentation patterns.
-
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a powerful and comprehensive approach for the unambiguous structural elucidation of this compound. The predicted data and protocols outlined in this application note serve as a robust guide for researchers to confirm the identity and purity of this compound. The orthogonal nature of these two techniques, with NMR providing detailed information on the molecular framework and MS confirming the molecular weight and fragmentation behavior, ensures a high degree of confidence in the final structural assignment.
References
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How to Prepare Sample for Mass Spectrometry? - Mtoz Biolabs. Available at: [Link]
-
NMR Sample Preparation. University of Ottawa. Available at: [Link]
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Sample preparation in mass spectrometry - Wikipedia. Available at: [Link]
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NMR Sample Preparation: The Complete Guide - Organomation. Available at: [Link]
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Mass Spectrometry Sample Preparation Guide - Organomation. Available at: [Link]
-
Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility. University of Oxford. Available at: [Link]
-
¹³C NMR Chemical Shift - Oregon State University. Available at: [Link]
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Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit. Available at: [Link]
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NMR Sample Preparation. Michigan State University. Available at: [Link]
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NMR Sample Preparation. University of Manchester. Available at: [Link]
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NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available at: [Link]
-
¹H NMR Spectroscopy. University of Calgary. Available at: [Link]
-
A guide to ¹³C NMR chemical shift values. Compound Interest. Available at: [Link]
-
¹³C NMR chemical shifts - Science and Fun. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. Available at: [Link]
-
Principles and Topical Applications of ¹⁹F NMR Spectrometry. ResearchGate. Available at: [Link]
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Available at: [Link]
-
Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Maricopa Open Digital Press. Available at: [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Available at: [Link]
-
Nmr spectroscopy of fluorine 19. SlideShare. Available at: [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available at: [Link]
-
Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). YouTube. Available at: [Link]
-
NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. Available at: [Link]
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Mass spectrometry (MS) | Organic Chemistry II Class Notes. Fiveable. Available at: [Link]
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(PDF) Mass spectrometry for structural characterization of bioactive compounds. ResearchGate. Available at: [Link]
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The ¹H NMR chemical shifts, integrations, assignments and spin-spin... ResearchGate. Available at: [Link]
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A beginner's guide to ¹⁹F NMR and its role in drug screening. Canadian Science Publishing. Available at: [Link]
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Principles and Topical Applications of ¹⁹F NMR Spectrometry. Semantic Scholar. Available at: [Link]
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Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. Available at: [Link]
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(PDF) Fragmentation reactions using electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]
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Benzene, 1-bromo-3-fluoro-. NIST WebBook. Available at: [Link]
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High-Performance Liquid Chromatography (HPLC) Purification of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene Derivatives: A Comprehensive Protocol and Method Development Guide
An Application Note from the Gemini Science Group
Abstract
This application note presents a robust and optimized Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purification of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene and its structurally related derivatives. This class of molecules, featuring a halogenated aromatic core and a basic morpholine moiety, is of significant interest in medicinal chemistry and drug development. The inherent chemical properties of these compounds—notably the basic nitrogen—present unique challenges for chromatographic purification, such as poor peak shape and low resolution. This guide provides a detailed, step-by-step protocol that addresses these challenges through strategic column selection and mobile phase optimization. We explain the scientific rationale behind each parameter, offering a self-validating framework for researchers to achieve high purity and recovery. The methodology is designed for both analytical-scale method development and seamless scale-up to preparative purification.
Introduction: The Chromatographic Challenge
The this compound scaffold is a common structural motif in the synthesis of novel therapeutic agents. Effective purification of these intermediates and final compounds is critical for ensuring the accuracy of subsequent biological assays and meeting regulatory standards. The primary challenge in purifying these molecules lies in their dual chemical nature:
-
The Halogenated Aromatic Ring: The bromo- and fluoro-substituted benzene ring is hydrophobic and participates in π-π interactions, making it well-suited for reversed-phase chromatography. The specific halogen pattern, however, can create closely eluting isomers or related impurities that require high-resolution separation.
-
The Basic Morpholine Moiety: The morpholine group contains a tertiary amine with a pKa typically in the range of 8.0-9.0. At neutral pH, this basic center can engage in strong ionic interactions with acidic residual silanols present on the surface of traditional silica-based HPLC columns. This interaction is a primary cause of significant peak tailing, reduced column efficiency, and poor resolution.
This guide provides a systematic approach to overcome these issues, ensuring sharp, symmetrical peaks and efficient purification.
Method Development and Rationale
The successful purification of basic compounds like the target derivatives hinges on controlling the ionization state of both the analyte and the stationary phase.[1] Our strategy is centered on using an acidic mobile phase to ensure the analyte is consistently protonated and to suppress the activity of column silanols.
Column Selection: Mitigating Peak Tailing
The choice of stationary phase is the most critical decision in the purification workflow.[2]
-
Primary Recommendation (C18): A modern, high-purity, silica-based C18 column with extensive end-capping is the preferred choice. These columns utilize Type B silica, which has a significantly lower concentration of acidic silanols compared to older Type A silica.[3] The end-capping process further masks residual silanols, minimizing the secondary ionic interactions that cause peak tailing with basic analytes.
-
Alternative Selectivity (PFP): For challenging separations where isomers or closely related impurities co-elute with the target compound on a C18 phase, a Pentafluorophenyl (PFP) column is an excellent alternative.[4][5] PFP phases provide a unique selectivity profile driven by multiple interaction mechanisms, including dipole-dipole, π-π, and hydrophobic interactions. They are particularly effective for separating halogenated compounds and positional isomers.[3][4]
Mobile Phase Optimization: Ensuring Peak Symmetry
The mobile phase composition directly controls analyte retention and peak shape.[6][7]
-
Organic Solvent: Acetonitrile (ACN) is recommended as the primary organic modifier (Solvent B) due to its low viscosity and UV transparency. Methanol (MeOH) can be used as an alternative; switching between ACN and MeOH can significantly alter selectivity and may be used to resolve co-eluting peaks.[1]
-
Aqueous Phase and pH Control: This is the key to achieving good chromatography for basic compounds. An acidic mobile phase additive is required.
-
Trifluoroacetic Acid (TFA): Adding 0.1% TFA to both the aqueous (Solvent A) and organic (Solvent B) phases is a robust starting point.[8][9] TFA serves two purposes: it lowers the mobile phase pH to ~2.1, ensuring the morpholine nitrogen is fully protonated, and it acts as an ion-pairing agent, masking residual silanols on the column surface to produce sharp, symmetrical peaks.[10]
-
Formic Acid (FA): If the purified compound is intended for mass spectrometry (MS) analysis, 0.1% formic acid is the preferred modifier.[11] TFA is a strong ion-suppressing agent in MS, whereas formic acid is more MS-friendly.[10]
-
Experimental Protocols
This section provides detailed protocols for both analytical method development and preparative-scale purification. The initial analytical work is crucial for defining the retention time and optimizing the gradient before scaling up.
Logical Workflow for HPLC Purification
The overall process follows a logical progression from small-scale method development to large-scale purification and final analysis.
Caption: Workflow from sample preparation to pure compound.
Protocol 1: Analytical Method Development
This protocol is used to establish the retention time of the target compound and resolve it from impurities on a smaller, analytical-scale column.
Table 1: Analytical HPLC Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Column | High-Purity C18, 4.6 x 150 mm, 5 µm | Standard dimension for robust method development. |
| Mobile Phase A | 0.1% TFA in HPLC-Grade Water | Acidic modifier to ensure protonation of the analyte and suppress silanol activity.[10] |
| Mobile Phase B | 0.1% TFA in HPLC-Grade Acetonitrile | Matching modifier concentration prevents baseline drift during the gradient. |
| Gradient | 5% to 95% B over 20 minutes | A broad "scouting" gradient to determine the elution profile of all components. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 220 nm and 254 nm | 220 nm for general detection of the peptide bond and 254 nm for the aromatic ring. |
| Injection Vol. | 5-10 µL | Small volume to prevent column overloading. |
| Sample Prep. | Dissolve ~1 mg/mL in 50:50 ACN/Water | Ensures sample is fully dissolved and compatible with the mobile phase. |
Step-by-Step Procedure:
-
Preparation: Prepare Mobile Phases A and B as described in the table. Sonicate or degas to remove dissolved air. Prepare the crude sample solution and filter it through a 0.45 µm syringe filter.
-
System Equilibration: Install the analytical column and equilibrate the system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Data Acquisition: Run the gradient program and record the chromatogram.
-
Analysis: Identify the peak corresponding to the target product. Optimize the gradient to improve resolution between the target peak and any adjacent impurities. A shallower gradient around the elution point of the target compound will increase resolution.
Protocol 2: Preparative Scale-Up Purification
Once the analytical method is optimized, it can be scaled up for preparative purification. The key is to maintain the same linear velocity of the mobile phase by adjusting the flow rate in proportion to the change in column cross-sectional area.
Table 2: Preparative HPLC Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Column | High-Purity C18, 21.2 x 250 mm, 5-10 µm | Larger diameter for higher sample loading capacity. |
| Mobile Phase A | 0.1% TFA in HPLC-Grade Water | Consistent with the optimized analytical method. |
| Mobile Phase B | 0.1% TFA in HPLC-Grade Acetonitrile | Consistent with the optimized analytical method. |
| Gradient | As optimized from analytical run | The optimized gradient is directly scaled for the preparative run. |
| Flow Rate | ~21 mL/min | Scaled from the 1.0 mL/min analytical flow rate to maintain linear velocity. |
| Column Temp. | 30 °C | Maintained for consistency. |
| Detection | UV at 220 nm and 254 nm | Wavelengths remain the same. Detector flow cell may need to be bypassed or adjusted. |
| Injection Vol. | 1-5 mL (dependent on loading study) | Larger volume to load a significant amount of crude material. |
| Sample Prep. | Dissolve crude material at 20-50 mg/mL in a minimal amount of DMSO or DMF, then dilute with mobile phase A. | Higher concentration for purification. Initial dissolution in a strong organic solvent may be necessary for poorly soluble compounds. |
Step-by-Step Procedure:
-
Preparation: Prepare a sufficient volume of Mobile Phases A and B. Prepare the high-concentration crude sample solution. Ensure it is fully dissolved; filter if necessary.
-
System Equilibration: Install the preparative column and equilibrate the system with the initial mobile phase conditions at the scaled-up flow rate until the baseline is stable.
-
Injection: Load the sample onto the column.
-
Purification & Fraction Collection: Run the scaled-up gradient. Monitor the chromatogram in real-time and collect fractions corresponding to the target compound's peak.
-
Post-Purification Processing: Combine the pure fractions. Analyze a small aliquot of the combined fractions using the analytical HPLC method to confirm purity.
-
Solvent Removal: Remove the acetonitrile and water using a rotary evaporator and/or a lyophilizer to obtain the final purified compound, likely as a TFA salt.[8]
Troubleshooting
Table 3: Common Purification Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Peak Tailing | Insufficient suppression of silanol interactions; secondary interactions with the basic morpholine group. | Ensure 0.1% TFA or FA is present in both mobile phases. Use a modern, fully end-capped C18 column or switch to a PFP column. |
| Poor Resolution | Gradient is too steep; inappropriate column chemistry. | Decrease the gradient slope around the elution time of the target compound. Try an alternative column (e.g., PFP if using C18) or switch the organic solvent (e.g., MeOH for ACN). |
| Split Peaks | Column overloading; sample solvent incompatible with mobile phase. | Reduce the mass of sample injected. Dissolve the sample in a solvent composition as close to the initial mobile phase as possible. |
| No Retention | Compound is too polar; incorrect column mode. | Ensure you are in reversed-phase mode. If the compound is truly not retained even in 100% aqueous, an alternative like HILIC may be needed (though unlikely for this scaffold). |
Conclusion
The purification of this compound derivatives can be achieved with high efficiency and purity by employing a reversed-phase HPLC method that directly addresses the basicity of the morpholine moiety. The strategic use of a modern, end-capped C18 or PFP stationary phase, combined with an acidic mobile phase modifier like TFA or formic acid, is essential for obtaining sharp, symmetrical peaks. The protocols provided herein offer a reliable framework for researchers, enabling a seamless transition from analytical method development to preparative-scale purification, thereby accelerating drug discovery and development workflows.
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- LCGC International. (2013). HPLC Column Selection.
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- SIELC Technologies. (2007). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
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crystallization techniques for 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene
An Application Guide to the Crystallization of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and protocols for the crystallization of this compound, a key intermediate in pharmaceutical synthesis. The document is designed for researchers, scientists, and drug development professionals, offering a deep dive into the theoretical principles and practical methodologies for obtaining high-purity crystalline material. We will explore solvent selection strategies, step-by-step protocols for various crystallization techniques—including slow cooling, anti-solvent addition, and vapor diffusion—and a systematic troubleshooting guide to overcome common challenges. The protocols are grounded in established chemical principles and are designed to be self-validating systems for reproducible results.
Introduction: The Critical Role of Crystallization
Crystallization is a fundamental purification technique in chemical synthesis, pivotal for ensuring the purity, stability, and desired physical properties of a compound.[1][2] For active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, achieving a specific crystalline form (polymorph) with high purity is often a regulatory and functional necessity. The molecular structure of the target compound—featuring a halogenated aromatic ring and a morpholine moiety—presents unique challenges and opportunities in developing a robust crystallization process. The presence of bromine and fluorine atoms, alongside the flexible and polar morpholinomethyl group, influences intermolecular interactions, which are the cornerstone of crystal lattice formation.[3] This guide provides the technical framework to rationally design and execute an effective crystallization strategy.
Physicochemical Profile
Understanding the physical and chemical properties of this compound is the first step in designing a successful crystallization protocol. While extensive experimental data for this specific molecule is not widely published, we can compile its known identifiers and infer properties based on its structural components.
| Property | Value / Description | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1355247-75-4 | [4][5] |
| Molecular Formula | C₁₁H₁₃BrFNO | [4][5] |
| Molecular Weight | 274.13 g/mol | [5] |
| Predicted Polarity | Moderately polar. The molecule combines a nonpolar aromatic ring with a polar morpholine group and electronegative halogens. | Structural Analysis |
| Predicted Solubility | Expected to be soluble in polar organic solvents like alcohols and acetone, and less soluble in nonpolar solvents like hexanes.[6][7] Poor solubility in water is anticipated.[7][8] | Inferred |
The Science of Solvent Selection
The choice of solvent is the most critical parameter in crystallization.[9] An ideal solvent should exhibit a steep solubility curve: dissolving the compound completely at an elevated temperature but having low solubility at cooler temperatures, thus maximizing yield upon cooling.[1][9] The principle of "like dissolves like" is a useful starting point; the moderate polarity of our target compound suggests that solvents of intermediate polarity or binary solvent mixtures will be most effective.[6]
Experimental Protocol for Solvent Screening
This protocol allows for the rapid and efficient determination of a suitable solvent system using a small amount of material.
Objective: To identify a single or binary solvent system for crystallization.
Materials:
-
This compound (approx. 100 mg)
-
Small test tubes or vials (10-12)
-
Heating block or water bath
-
Ice bath
-
A selection of solvents (see table below)
Procedure:
-
Place approximately 5-10 mg of the compound into each test tube.
-
Add a candidate solvent dropwise at room temperature, swirling after each addition, until the solvent volume is about 0.5 mL. Note if the solid dissolves easily at room temperature (this solvent is unsuitable for slow cooling).
-
If the solid is insoluble at room temperature, gently heat the tube in a water bath or on a heating block towards the solvent's boiling point.[1] Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume.
-
Allow the clear, hot solution to cool slowly to room temperature. Observe for crystal formation.
-
If no crystals form, gently scratch the inside of the test tube with a glass rod to induce nucleation.
-
If still no crystals appear, place the tube in an ice bath for 15-20 minutes.
-
Evaluate the quality and quantity of the crystals formed. An ideal solvent will produce well-formed crystals with a significant yield upon cooling.
Solvent Candidate Table:
| Solvent Class | Example Solvents | Boiling Point (°C) | Expected Interaction |
| Polar Protic | Ethanol, Isopropanol, Methanol | 78, 82, 65 | Good potential "good" solvents due to H-bonding capability with the morpholine oxygen. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | 56, 77, 82 | Good potential "good" solvents due to dipole-dipole interactions. |
| Nonpolar | Heptane, Hexane, Toluene | 98, 69, 111 | Likely to be poor solvents or "anti-solvents." Toluene may show some solubility due to π-π stacking. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | 66, 35 | Moderate solvents; can be used in mixed systems. |
Detailed Crystallization Protocols
Based on the results of the solvent screen, one of the following detailed protocols can be employed.
Protocol 1: Slow Cooling Crystallization
This is the most common and straightforward method, ideal when a single solvent with a favorable solubility profile is identified.[10]
Methodology:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hotplate or in a water bath. Use boiling chips for smooth boiling.
-
Continue adding the hot solvent until the compound is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure the final solution is saturated.[2]
-
If any impurities remain undissolved, perform a hot filtration to remove them.
-
Cover the flask with a watch glass or loosely with foil and allow it to cool slowly and undisturbed to room temperature. Rapid cooling often leads to the formation of small, impure crystals.[1]
-
Once the flask has reached room temperature, it can be placed in an ice bath or refrigerator for 1-2 hours to maximize the crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Dry the crystals in a vacuum oven at a temperature well below the solvent's boiling point.
Visualization of Slow Cooling Workflow
Caption: Workflow for Slow Cooling Crystallization.
Protocol 2: Anti-Solvent Crystallization
This technique is highly effective when the compound is very soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent" or "poor" solvent). The two solvents must be miscible.[9][11]
Methodology:
-
Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature.
-
Slowly add the "anti-solvent" dropwise to the stirred solution.
-
Continue adding the anti-solvent until the solution becomes faintly cloudy (turbid). This point of incipient precipitation indicates supersaturation.[8]
-
If necessary, add a drop or two of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cover the vessel and allow it to stand undisturbed. Crystals should form as the local solvent environment slowly changes.
-
The process can be aided by cooling the vessel in an ice bath once crystal growth has initiated.
-
Isolate and dry the crystals as described in Protocol 1.
Visualization of Anti-Solvent Workflow
Caption: Workflow for Anti-Solvent Crystallization.
Protocol 3: Vapor Diffusion
Vapor diffusion is an excellent method for obtaining high-quality single crystals suitable for X-ray crystallography, especially with small amounts of material.[12][13] The principle involves the slow diffusion of an anti-solvent vapor into a solution of the compound.[13]
Methodology (Sitting Drop Variation):
-
Prepare a concentrated solution of the compound in a suitable "good" solvent (Solvent A).
-
Place this solution as a small drop (5-20 µL) in a small, open vial or on a microbridge pedestal.[14]
-
Place this inner vial inside a larger, sealable jar or beaker.
-
Add a larger volume of a volatile anti-solvent (Solvent B) to the bottom of the outer jar, ensuring the liquid level is below the top of the inner vial.[12]
-
Seal the outer jar tightly.
-
The more volatile anti-solvent (Solvent B) will slowly vaporize and diffuse into the solution drop (Solvent A), reducing the compound's solubility and promoting slow crystal growth.[15][16]
-
Place the sealed system in a location free from vibrations and temperature fluctuations.
-
Monitor for crystal growth over several days to weeks.
Visualization of Vapor Diffusion Setup
Caption: Setup for Vapor Diffusion Crystallization.
Troubleshooting Common Crystallization Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Oiling Out | - Solution is too concentrated.- Cooling is too rapid.- Compound's melting point is below the boiling point of the solvent. | - Add more hot solvent to the oil to redissolve it, then cool more slowly.- Choose a lower-boiling point solvent.[17]- Try anti-solvent crystallization at a lower temperature. |
| No Crystals Form | - Solution is not sufficiently saturated.- Compound is too soluble in the chosen solvent, even when cold. | - Evaporate some of the solvent to increase concentration and attempt cooling again.- Try scratching the inner surface of the flask with a glass rod.- Add a seed crystal from a previous batch.- Re-evaluate solvent choice; try an anti-solvent. |
| Amorphous Powder | - Nucleation is too rapid due to high supersaturation or rapid cooling. | - Slow down the cooling process (e.g., by insulating the flask).- Reduce the initial concentration by adding slightly more solvent.- Use a solvent system that promotes slower crystal growth. |
| Poor Recovery | - Compound has significant solubility in the cold mother liquor.- Too much solvent was used initially.- Crystals were washed with solvent that was not cold enough. | - Cool the solution for a longer period or at a lower temperature.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the wash solvent is ice-cold. |
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Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]
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Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]
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Various Authors. (2018). How to choose a solvent for crystallization of an organic compound. Quora. [Link]
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Groen, T. A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1861. [Link]
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Zhang, T., et al. (2021). Recent progress in antisolvent crystallization. CrystEngComm, 23(1), 12-26. [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. [Link]
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Chen, J., et al. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. ResearchGate. [Link]
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Alchemist. (n.d.). 1-Bromo-3-Fluoro-2-Methylbenzene. [Link]
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EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
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Takahashi, T., et al. (2003). Improved synthesis of pure [18F]fluoro-compounds for PET studies from bromo-compounds. Applied Radiation and Isotopes, 58(5), 557-566. [Link]
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Coles, S. J., & Tizzard, G. J. (2015). Crystal structure of 1-bromo-2-(phenylselenyl)benzene. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o327-o328. [Link]
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Fun, H. K., et al. (2009). 2,3-Dibromo-1,3-bis-(4-fluoro-phen-yl)propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2447. [Link]
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ResearchGate. (2015). Crystal structure of 1-bromo-2-(phenylselenyl)benzene. [Link]
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Application Notes and Protocols: Electrophilic Aromatic Substitution Reactions of Fluorinated Benzenes
<_>
Introduction
For researchers, scientists, and professionals in drug development, understanding the nuances of electrophilic aromatic substitution (EAS) on fluorinated benzenes is of paramount importance. The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2][3] Fluorinated aromatics are integral to a wide array of pharmaceuticals, agrochemicals, and advanced materials due to their enhanced metabolic stability, increased lipophilicity, and altered binding affinities.[1][2][3][4]
This guide provides an in-depth exploration of the theoretical underpinnings and practical applications of EAS reactions on this unique class of compounds. We will delve into the often counterintuitive electronic effects of the fluorine substituent, which simultaneously deactivates the aromatic ring towards electrophilic attack yet directs incoming electrophiles to the ortho and para positions.[5][6] We will also provide detailed, field-proven protocols for key EAS reactions, offering insights into optimizing reaction conditions to achieve desired regioselectivity and yields.
The Anomalous Role of Fluorine in Electrophilic Aromatic Substitution
The fluorine atom presents a fascinating dichotomy in its influence on EAS reactions. It is the most electronegative element, and as such, it withdraws electron density from the benzene ring through a strong negative inductive effect (-I). This inductive withdrawal reduces the nucleophilicity of the aromatic π-system, making fluorobenzene less reactive than benzene towards electrophiles.[6][7][8]
However, fluorine also possesses lone pairs of electrons in its 2p orbitals, which can be donated to the aromatic ring via a positive resonance (mesomeric) effect (+R or +M).[7] This resonance effect increases the electron density at the ortho and para positions, thereby stabilizing the carbocation intermediate (the arenium ion or sigma complex) formed during electrophilic attack at these sites.[6][9]
The interplay between these opposing effects is unique among the halogens. For fluorine, the 2p orbital of fluorine and the 2p orbital of carbon are of similar size, allowing for effective orbital overlap and a significant resonance effect.[7] While the inductive effect is stronger overall, leading to deactivation, the resonance effect is sufficiently potent to direct incoming electrophiles to the ortho and para positions.[5][7] This makes fluorine an ortho, para-directing deactivator.[5][8]
Reactivity and Regioselectivity: A Closer Look
Experimental data reveals the anomalous reactivity of fluorobenzene compared to other halobenzenes. While all halobenzenes are less reactive than benzene in EAS, fluorobenzene is significantly more reactive than chloro-, bromo-, and iodobenzene.[7][10][11] For instance, the nitration of fluorobenzene is only moderately slower than that of benzene, whereas for other halobenzenes, the reaction is substantially slower.[10][11]
Furthermore, EAS reactions of fluorobenzene exhibit a strong preference for para substitution, often with para:ortho ratios exceeding 9:1.[10][11][12] This high para-selectivity is attributed to the strong inductive effect of fluorine, which destabilizes the adjacent ortho position more significantly than the more distant para position.[13]
The following diagram illustrates the interplay of inductive and resonance effects on the stability of the arenium ion intermediate in the EAS of fluorobenzene.
Caption: Interplay of Inductive and Resonance Effects in Fluorobenzene EAS.
Key Electrophilic Aromatic Substitution Reactions and Protocols
Nitration of Fluorobenzene
The introduction of a nitro group (-NO₂) is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization.
Causality Behind Experimental Choices:
-
Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is the classic and most effective nitrating agent. Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile.
-
Temperature Control: The reaction is exothermic and must be carefully controlled at low temperatures (typically 0-10 °C).[14] Higher temperatures can lead to the formation of dinitrated and other side products.
-
Solvent: While the reaction can be run neat, an inert solvent like dichloromethane can be used to improve stirring and temperature control, especially for solid substrates.[14]
Experimental Protocol: Nitration of 4-Fluoroanisole
This protocol details the nitration of a fluorinated benzene derivative where regioselectivity is influenced by both the fluorine and methoxy groups.
Materials:
-
4-Fluoroanisole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-fluoroanisole (5.0 g, 39.6 mmol) in 20 mL of dichloromethane. Cool the flask in an ice bath to 0-5 °C with constant stirring.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated sulfuric acid (10 mL) to an ice-cooled flask. Slowly add concentrated nitric acid (3.5 mL, 79.2 mmol) to the sulfuric acid while stirring. Keep the nitrating mixture cold.
-
Nitration: Add the cold nitrating mixture dropwise to the solution of 4-fluoroanisole over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Neutralization: Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired nitro-substituted fluoroanisole.
Friedel-Crafts Acylation of Fluorobenzene
Friedel-Crafts acylation is a robust method for forming C-C bonds and synthesizing aromatic ketones, which are valuable intermediates in drug discovery.[15]
Causality Behind Experimental Choices:
-
Catalyst: A strong Lewis acid, typically aluminum chloride (AlCl₃), is required to activate the acylating agent.[15] The Lewis acid coordinates to the halogen of the acyl halide or the oxygen of the anhydride, generating a highly electrophilic acylium ion.
-
Stoichiometry of Catalyst: More than one equivalent of the Lewis acid is often necessary because the catalyst complexes with the product ketone, rendering it inactive.
-
Solvent: An inert solvent such as dichloromethane or carbon disulfide is commonly used.
-
Regioselectivity: The reaction overwhelmingly favors the para product due to the steric bulk of the acylium ion intermediate, which disfavors attack at the ortho position adjacent to the fluorine atom.[16]
Experimental Protocol: Acylation of Fluorobenzene with Acetyl Chloride
Materials:
-
Fluorobenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: To a dry, nitrogen-purged 250 mL three-necked flask, add anhydrous aluminum chloride (10.7 g, 80 mmol) and 50 mL of dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: Slowly add acetyl chloride (5.7 mL, 80 mmol) to the AlCl₃ suspension. Then, add fluorobenzene (7.7 g, 80 mmol) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Quenching: Cool the reaction mixture in an ice bath and carefully quench by slowly adding 50 mL of crushed ice, followed by 50 mL of 1 M HCl.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with 2 x 25 mL of dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration and Purification: Filter and concentrate the organic solution under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield 4-fluoroacetophenone.
Halogenation of Fluorobenzene
Introducing a second halogen atom onto a fluorinated benzene ring can be achieved through electrophilic halogenation.
Causality Behind Experimental Choices:
-
Catalyst: For chlorination and bromination, a Lewis acid catalyst such as FeCl₃ or FeBr₃ is required to polarize the dihalogen bond and generate a more potent electrophile.[17]
-
Fluorination: Direct fluorination with F₂ is highly exothermic and difficult to control, often leading to polyfluorination and decomposition.[18][19][20] Milder fluorinating agents like Selectfluor are preferred for electrophilic fluorination.[21]
-
Iodination: Iodine is the least reactive halogen, and an oxidizing agent (e.g., nitric acid or hydrogen peroxide) is needed to generate the electrophilic iodine species (I⁺).[18][21]
Sulfonation of Fluorobenzene
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is reversible.[19]
Causality Behind Experimental Choices:
-
Sulfonating Agent: Fuming sulfuric acid (sulfuric acid containing excess SO₃) or concentrated sulfuric acid is used.[19] SO₃ is the active electrophile.
-
Reversibility: The reversibility of the reaction can be exploited. Using dilute sulfuric acid and steam can remove the sulfonic acid group, which is sometimes used as a temporary blocking group to direct other electrophiles.[19]
-
Regioselectivity: Sulfonation of fluorobenzene yields a mixture of ortho- and para-fluorobenzenesulfonic acids, with the para isomer being the major product.[22][23]
Experimental Protocol: Sulfonation of Fluorobenzene
Materials:
-
Fluorobenzene
-
Fuming Sulfuric Acid (20% SO₃)
-
Ice
-
Saturated Sodium Chloride Solution
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: Place fuming sulfuric acid (20 mL) in a 100 mL round-bottom flask and cool to 0 °C in an ice bath.
-
Addition of Fluorobenzene: Slowly add fluorobenzene (9.6 g, 100 mmol) dropwise to the cold, stirring fuming sulfuric acid.
-
Reaction: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product, p-fluorobenzenesulfonic acid, will precipitate.
-
Isolation: Isolate the product by filtration. To improve recovery, the filtrate can be saturated with sodium chloride to salt out the sulfonic acid.
-
Purification: The crude product can be purified by recrystallization from water.
Data Summary
The following table summarizes the relative reactivity and product distribution for the nitration of halobenzenes, highlighting the unique behavior of fluorobenzene.
| Halobenzene | Relative Rate of Nitration (Benzene = 1) | % ortho Product | % para Product | para:ortho Ratio |
| Fluorobenzene | 0.15[10][11] | ~10%[10] | ~90%[10] | ~9.0 |
| Chlorobenzene | 0.033 | ~30% | ~70% | ~2.3 |
| Bromobenzene | 0.030 | ~38% | ~62% | ~1.6 |
| Iodobenzene | 0.18 | ~41% | ~59% | ~1.4 |
Note: Data is approximate and can vary with reaction conditions.
Workflow Visualization
The general workflow for conducting and analyzing an electrophilic aromatic substitution reaction on a fluorinated benzene substrate is depicted below.
Caption: General Experimental Workflow for EAS Reactions.
Conclusion
The electrophilic aromatic substitution of fluorinated benzenes is a nuanced yet powerful area of organic synthesis. The unique electronic properties of fluorine—a strong inductive deactivating effect coupled with a significant resonance directing effect—result in predictable yet distinct reactivity and high para-regioselectivity. For medicinal chemists and materials scientists, a thorough understanding of these principles is crucial for the rational design and synthesis of novel fluorinated molecules. The protocols and insights provided herein serve as a robust foundation for researchers to confidently and efficiently utilize these critical reactions in their work.
References
-
Rosenthal, J., & Schuster, D. I. (2003). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Journal of Chemical Education, 80(6), 679. [Link]
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Bland, D. C., & Willis, J. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]
-
Rosenthal, J., & Schuster, D. I. (2003). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. ResearchGate. [Link]
-
ron. (2016). Rate of EAS in chlorobenzene and fluorobenzene. Chemistry Stack Exchange. [Link]
-
Bland, D. C., & Willis, J. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]
-
Furman Chemistry 120. (n.d.). Activating Groups and Deactivating Groups. PBworks. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Aromatics in Modern Drug Discovery. [Link]
-
Chad's Prep. (n.d.). EAS Ortho Para & Meta Directors and Activating & Deactivating Groups. [Link]
-
Chemistry Steps. (n.d.). Why Are Halogens Ortho Para Directors yet Deactivators?. [Link]
-
Banks, R. E., & Field, D. S. (1968). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. [Link]
-
Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. [Link]
-
Martins, F. A., & Freitas, M. P. (2026). Myths and Truths About Electrophilic Aromatic Substitution: The Particular Case of Fluorobenzene. ResearchGate. [Link]
-
brainly.com. (2023). [FREE] Predict the major product(s) you would obtain from sulfonation of the following compounds: (a). [Link]
-
Li, X., et al. (2005). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. ResearchGate. [Link]
-
JoVE. (2023). Video: ortho–para-Directing Deactivators: Halogens. [Link]
-
Chemistry Steps. (n.d.). Halogenation of Benzene. [Link]
-
ACS Publications. (n.d.). The activating effect of fluorine in electrophilic aromatic substitution. [Link]
-
csbsju. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]
-
Quora. (2017). How to prepare nitrobenzene from fluorobenzene in organic chemistry. [Link]
-
JoVE. (2023). Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. [Link]
- Google Patents. (n.d.).
-
Kruszyk, M., et al. (n.d.). Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions. ChemRxiv. [Link]
-
Unknown. (n.d.). Halogenation of Benzene. [Link]
-
Asif, M. (2016). Biological Potential of FluoroBenzene Analogs. JSciMed Central. [Link]
-
Chemistry LibreTexts. (2023). Halogenation of Benzene-The Need for a Catalyst. [Link]
-
Blankespoor, R. L., & Rans, M. K. (2007). Competitive Nitration of Benzene–Fluorobenzene and Benzene–Toluene Mixtures: Orientation and Reactivity Studies Using HPLC. Journal of Chemical Education, 84(4), 697. [Link]
-
Chemistry Stack Exchange. (2025). Weird sulfonation reactions of fluoroarene. [Link]
-
Taylor & Francis Online. (2024). Fluorinated building blocks in drug design: new pathways and targets. [Link]
-
sweetandtangy. (2019). Why do the induction effects of fluorobenzene decrease electrophilic addition reactivity, conjugation effects increase selectivity?. Chemistry Stack Exchange. [Link]
-
Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Halogenation. [Link]
-
Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. [Link]
-
Norris, J. (2018). Halogenation of benzene - fluorination and iodination. YouTube. [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
ResearchGate. (n.d.). Nitration of different aromatic substrates. [Link]
-
Blankespoor, R. L., & Rans, M. K. (2007). Competitive Nitration of Benzene Fluorobenzene and Benzene Toluene Mixtures: Orientation and Reactivity Studies Using HPLC. ResearchGate. [https://www.researchgate.net/publication/230811797_Competitive_Nitration_of_Benzene_Fluorobenzene_and_Benzene_Toluene_Mixtures_Orientation_and_Reactivity_Studies_Using_HPLC]([Link]_ Mixtures_Orientation_and_Reactivity_Studies_Using_HPLC)
-
Dalian Dingyan Pharmaceutical Chemical Co., Ltd. (n.d.). Fluorobenzene. [Link]
-
Chegg. (2018). Question: 16-51 Predict the major product(s) you would obtain from sulfonation of the following compounds: (a) Fluorobenzene (c) m-Dichlorobenzene (d) 2,4-Dibromophenol (b) m-Bromophenol. [Link]
-
Domingo, L. R., & Sáez, J. A. (2019). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution... [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene
Welcome to the technical support guide for the synthesis of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this two-step synthesis and consistently achieve higher yields and purity.
The synthesis of this compound is typically achieved via a robust two-step sequence:
-
Radical-initiated benzylic bromination of 1-Bromo-2-fluoro-3-methylbenzene.
-
Nucleophilic substitution of the resulting benzylic bromide with morpholine.
This guide is structured to address problems you may encounter in each of these distinct stages.
Synthetic Workflow Overview
The logical flow of this synthesis involves careful execution and monitoring of two sequential chemical transformations, followed by purification and characterization.
Caption: Overall workflow for the two-step synthesis.
Troubleshooting Guide
This section addresses specific, common problems in a question-and-answer format.
Part 1: Benzylic Bromination
This step is critical and often the source of yield loss due to competing reactions or incomplete conversion. The goal is to selectively brominate the methyl group without affecting the aromatic ring.
Question 1: My bromination reaction is stalled. TLC and GC-MS analysis shows a significant amount of unreacted 1-Bromo-2-fluoro-3-methylbenzene. What went wrong?
Answer: This is a classic issue of failed reaction initiation or propagation in a radical chain reaction. Here are the most likely causes and their solutions:
-
Cause A: Inactive Radical Initiator. The most common initiator, AIBN (Azobisisobutyronitrile), has a finite shelf-life and decomposes over time.
-
Solution: Use a fresh bottle of AIBN or recrystallize your existing stock from methanol. Alternatively, initiation can be achieved using a UV or a household fluorescent lamp.[1]
-
-
Cause B: Poor Quality N-Bromosuccinimide (NBS). NBS can hydrolyze over time, and impurities can inhibit the radical reaction.
-
Solution: Always use high-purity NBS. For best results, recrystallize commercial NBS from hot water and dry it under vacuum.
-
-
Cause C: Presence of Radical Inhibitors. Oxygen or stabilizers (like BHT) in your solvent can quench the radical chain reaction.
-
Solution: Degas your solvent (e.g., CCl₄ or acetonitrile) by bubbling nitrogen or argon through it for 15-20 minutes before adding reagents. Ensure the reaction is run under an inert atmosphere (N₂ or Ar).
-
-
Cause D: Insufficient Energy Input. The reaction requires energy to initiate homolysis of the initiator and the bromine source.
-
Solution: Ensure your reaction is refluxing vigorously (if using thermal initiation with AIBN) or that your light source is sufficiently close and intense (if using photo-initiation).
-
Question 2: The reaction worked, but I have a mixture of my desired mono-brominated product and a di-brominated side product. How can I improve selectivity?
Answer: Formation of 1-Bromo-3-(dibromomethyl)-2-fluorobenzene is a result of over-bromination.
-
Cause: Incorrect Stoichiometry. Using a significant excess of NBS will inevitably lead to di-bromination once the mono-brominated product begins to accumulate.
-
Solution: Carefully control the stoichiometry. Use no more than 1.05 to 1.1 equivalents of NBS relative to your starting material. Adding the NBS portion-wise over the course of the reaction can sometimes help maintain a low concentration and improve selectivity.
-
Question 3: My crude product is a dark, tarry material that is difficult to purify. What causes this?
Answer: Tar formation suggests decomposition or polymerization side reactions.
-
Cause A: Excessive Heat or Reaction Time. Prolonged heating after the starting material is consumed can lead to the decomposition of the benzylic bromide product, which is often heat-sensitive.
-
Solution: Monitor the reaction progress closely by TLC or GC. Once the starting material is consumed (or consumption plateaus), stop the reaction immediately. Do not leave it refluxing overnight without prior validation.
-
-
Cause B: Light-Induced Decomposition. Benzylic bromides can be sensitive to light.
-
Solution: After the reaction is complete, protect your crude product and purification fractions from direct light by wrapping flasks in aluminum foil.
-
Optimized Protocol: Benzylic Bromination
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-Bromo-2-fluoro-3-methylbenzene (1.0 eq).
-
Add a suitable solvent, such as carbon tetrachloride (CCl₄) or acetonitrile (MeCN).[1]
-
Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN) (0.02-0.05 eq).
-
Flush the apparatus with nitrogen and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates full consumption of the starting material.
-
Cool the reaction to room temperature. Filter off the succinimide byproduct and wash it with a small amount of the solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The resulting crude oil (1-Bromo-3-(bromomethyl)-2-fluorobenzene)[2] should be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or used directly in the next step if sufficiently pure.
Part 2: Nucleophilic Substitution with Morpholine
In this step, the reactive benzylic bromide is converted to the final tertiary amine product. The primary challenges here involve ensuring complete reaction and avoiding side products.
Question 1: The substitution reaction is very slow or incomplete. I still have a large amount of the benzylic bromide intermediate.
Answer: Incomplete substitution points to issues with nucleophilicity, reaction conditions, or reagent quality.
-
Cause A: Insufficient Base. The reaction generates HBr as a byproduct. This will protonate the morpholine nucleophile, rendering it inactive.
-
Solution: Use at least 2 equivalents of morpholine (one to react, one to act as the base) or, for a cleaner reaction, use 1.1-1.2 equivalents of morpholine and an inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (Et₃N) (2.0 eq) to scavenge the HBr.
-
-
Cause B: Inappropriate Solvent. The choice of solvent is critical for Sₙ2 reactions.
-
Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation but not the nucleophile, increasing its reactivity.[3] Protic solvents like ethanol or water can slow the reaction.
-
-
Cause C: Low Temperature. While many benzylic substitutions are fast, this particular substrate may require heating to proceed at a reasonable rate.
-
Solution: Heat the reaction mixture, typically between 50-80 °C. Monitor by TLC to determine the optimal temperature and time.
-
Question 2: My final product is contaminated with a quaternary ammonium salt. How do I prevent this?
Answer: This is a common side reaction where the desired tertiary amine product acts as a nucleophile and reacts with another molecule of the benzylic bromide starting material.
-
Cause: Incorrect Order of Addition or High Local Concentrations. Adding the benzylic bromide too quickly to the morpholine can create localized areas where the product concentration is high relative to the morpholine concentration, favoring the side reaction.
-
Solution: Employ a slow addition strategy. Dissolve the benzylic bromide in your reaction solvent and add it dropwise to the solution of morpholine and base at the reaction temperature. This maintains a high concentration of the primary nucleophile (morpholine) relative to the product.
-
Optimized Protocol: Nucleophilic Substitution
-
In a round-bottom flask, dissolve morpholine (1.2 eq) and potassium carbonate (2.0 eq) in anhydrous DMF.
-
In a separate flask, dissolve the crude or purified 1-Bromo-3-(bromomethyl)-2-fluorobenzene (1.0 eq) in a small amount of anhydrous DMF.
-
Heat the morpholine solution to 60 °C.
-
Add the benzylic bromide solution dropwise to the heated mixture over 30 minutes.
-
Stir the reaction at 60 °C for 2-6 hours, monitoring completion by TLC or LC-MS.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the benzylic bromination step? A1: Historically, carbon tetrachloride (CCl₄) was the solvent of choice due to its inertness. However, due to its toxicity and environmental concerns, acetonitrile (MeCN) is an excellent and safer alternative that performs very well in these reactions.[1]
Q2: How can I effectively monitor the progress of these reactions? A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a non-polar eluent system (e.g., 9:1 Hexanes:Ethyl Acetate) for the bromination step and a more polar system (e.g., 1:1 Hexanes:Ethyl Acetate) for the substitution step. The starting materials are less polar (higher Rf) than the products. Staining with potassium permanganate can help visualize the spots. For quantitative analysis, GC-MS is ideal.
Q3: My benzylic bromide intermediate seems to decompose during column chromatography. What can I do? A3: Benzylic halides can be unstable on silica gel. If you observe decomposition, you can try deactivating the silica gel by pre-treating it with a solvent mixture containing 1% triethylamine. Alternatively, if the crude product is reasonably clean after workup, you can proceed directly to the substitution step without purification.
Q4: What are the critical safety precautions for this synthesis? A4:
-
NBS: Is a skin and eye irritant. Handle with gloves and safety glasses.
-
Benzylic Bromides: 1-Bromo-3-(bromomethyl)-2-fluorobenzene is expected to be a strong lachrymator (tear-gas agent) and irritant.[4] Handle this intermediate exclusively in a well-ventilated fume hood.
-
Solvents: CCl₄ is a known carcinogen and hepatotoxin. DMF is a reproductive hazard. Always use appropriate personal protective equipment (PPE) and work in a fume hood.
Troubleshooting Logic Flow
This diagram provides a decision-making tree for addressing low yield, the most common overarching problem.
Caption: A decision tree for troubleshooting low yield issues.
Quantitative Data Summary
This table provides expected parameters for achieving optimal yields. Actual results may vary based on scale and specific laboratory conditions.
| Parameter | Step 1: Benzylic Bromination | Step 2: Nucleophilic Substitution |
| Starting Material | 1-Bromo-2-fluoro-3-methylbenzene | 1-Bromo-3-(bromomethyl)-2-fluorobenzene |
| Key Reagents | NBS (1.05 eq), AIBN (0.05 eq) | Morpholine (1.2 eq), K₂CO₃ (2.0 eq) |
| Solvent | Acetonitrile or CCl₄ | DMF |
| Temperature | Reflux (~82 °C for MeCN) | 60 °C |
| Typical Reaction Time | 2-4 hours | 2-6 hours |
| Expected Yield | 75-90% (crude intermediate) | 80-95% (after purification) |
| Purification Method | Column Chromatography (optional) | Column Chromatography |
References
-
Oakwood Chemical. (n.d.). 1-Bromo-2-fluoro-3-methyl-benzene. Retrieved from [Link]
- Google Patents. (n.d.). JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.
-
Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]
-
Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (2016). Mannich condensation reaction problems? Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-(bromomethyl)-2-fluorobenzene. Retrieved from [Link]
-
ChemBK. (2024). 1-bromo-2-fluoro-3-(trifluoromethyl)benzene. Retrieved from [Link]
-
Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]
-
ResearchGate. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2-(bromomethyl)-3-fluorobenzene. Retrieved from [Link]
-
Studylib. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]
-
Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution. Retrieved from [Link]
Sources
troubleshooting failed Suzuki reactions with brominated aromatics
A-Level Guide for Researchers on Troubleshooting Failed Reactions with Brominated Aromatics
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights to navigate the complexities of this powerful C-C bond-forming reaction, particularly when using brominated aromatic substrates. This guide is structured in a question-and-answer format to directly address the most common and challenging issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: No or Low Conversion - The Reaction Won't Start
Question 1: I've assembled my Suzuki reaction with an aryl bromide, but I'm seeing no product formation and only starting materials by TLC/LC-MS. What's the most likely culprit?
Answer: When a Suzuki reaction fails to initiate, the issue often lies with the catalyst activation or the integrity of your reagents. Here’s a systematic approach to diagnosing the problem:
-
Catalyst System (Palladium Source & Ligand): The active catalyst in the Suzuki reaction is a Pd(0) species.[1][2] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1] This reduction can sometimes be sluggish.
-
Expert Insight: The choice of ligand is paramount. For many aryl bromides, especially those that are electron-rich or sterically hindered, standard ligands like triphenylphosphine (PPh₃) may not be sufficient.[3] Modern bulky, electron-rich phosphine ligands, such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), are designed to facilitate the crucial oxidative addition step and stabilize the active catalytic species.[3][4][5] These ligands promote the formation of monoligated Pd(0) complexes, which are highly reactive towards oxidative addition.[4]
-
-
Oxygen Contamination: The presence of oxygen is a common cause of reaction failure. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively killing the reaction before it starts.[6] It can also promote the unwanted homocoupling of the boronic acid.[1][6]
-
Reagent Quality:
-
Boronic Acid/Ester: Boronic acids are susceptible to decomposition, particularly protodeboronation, where the C-B bond is cleaved by a proton source.[1][8] This is especially problematic for heteroaryl boronic acids.[1] Consider using more stable boronic esters, such as pinacol esters, which can prevent this side reaction.[1]
-
Base: The base must be of good quality and sufficiently strong. Ensure it is finely powdered to maximize surface area, especially for heterogeneous reactions. If using an anhydrous base like K₃PO₄, ensure it is truly dry.[9]
-
Section 2: Incomplete Conversion & Side Product Formation
Question 2: My reaction starts but stalls at ~50% conversion, and I'm seeing several side products. What's happening in my flask?
Answer: Stalled reactions accompanied by side products often point to catalyst deactivation or competing reaction pathways. The three most common side products are the homocoupled boronic acid, the dehalogenated starting material, and homocoupled aryl bromide.
-
Boronic Acid Homocoupling: This side reaction, which forms a biaryl from two boronic acid molecules, is a major issue. It is often promoted by the presence of oxygen, which can lead to Pd(II) species that facilitate this undesired coupling.[1][6][10][11]
-
Troubleshooting Strategy:
-
Rigorous Degassing: As mentioned previously, thoroughly degas all solvents and reagents.[7]
-
Palladium Source: Using a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate homocoupling that arises from Pd(II) precatalysts.[12]
-
Additives: In some cases, the addition of a mild reducing agent can help suppress homocoupling by keeping the palladium in the Pd(0) state.[10][11]
-
-
-
Dehalogenation (Hydrodehalogenation): This occurs when the aryl bromide is reduced to the corresponding arene, replacing the bromine with a hydrogen atom.[1][13] This pathway consumes your starting material and lowers the yield.
-
Catalyst Deactivation: The palladium catalyst can fall out of the catalytic cycle through various deactivation pathways.[14] This can be due to the formation of palladium black (insoluble Pd(0) aggregates) or the strong binding of reaction products to the catalyst, preventing further turnover.[14][15]
-
Expert Insight: The choice of ligand is critical for catalyst stability. Bulky biaryl phosphine ligands not only enhance reactivity but also protect the palladium center from aggregation, leading to a longer catalyst lifetime.[4]
-
Troubleshooting Flowchart for Low Yield
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Side Product Formation in the Synthesis of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene
Welcome to the technical support resource for the synthesis of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges with impurities and side product formation during this multi-step synthesis. We will move beyond simple procedural outlines to explore the mechanistic origins of common byproducts and provide actionable strategies for their identification, mitigation, and removal.
The most common synthetic route involves a two-step process:
-
Radical-initiated benzylic bromination of 2-bromo-3-fluorotoluene.
-
Nucleophilic substitution of the resulting 3-bromo-2-fluorobenzyl bromide with morpholine.
Each step presents unique challenges that can lead to a complex product mixture. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Issues Arising from Benzylic Bromination
Question 1: My reaction mixture shows multiple product spots by TLC after the benzylic bromination step. One is a non-polar spot that is difficult to separate from my desired benzyl bromide. What is it likely to be?
Answer: This is a classic sign of over-bromination. The most probable identity of this non-polar impurity is the 1-bromo-2-fluoro-3-(dibromomethyl)benzene .
-
Causality: The Wohl-Ziegler bromination, typically employing N-Bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide, proceeds via a radical chain mechanism. The benzylic radical formed is resonance-stabilized, making it highly susceptible to bromination.[1] However, the product, 3-bromo-2-fluorobenzyl bromide, also possesses benzylic hydrogens that can be abstracted, leading to a second bromination event. This is a very common issue in benzylic brominations, often resulting in a mixture of mono- and bis-halogenated products.[2]
-
Identification:
-
GC-MS: This is the ideal technique. The dibrominated product will have a distinct molecular ion peak (M+) with a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4).
-
¹H NMR: The mono-bromo product shows a benzylic singlet (-CH₂Br) around 4.5-4.7 ppm. The dibromo-product will have a singlet (-CHBr₂) further downfield, typically >6.5 ppm.
-
-
Mitigation Strategy:
-
Stoichiometry Control: Use NBS in a slight excess but no more than 1.05-1.1 equivalents relative to the starting toluene.
-
Slow Addition: If possible, add the radical initiator in portions or use a syringe pump for slow, continuous addition to maintain a low radical concentration, favoring the mono-bromination.
-
Reaction Monitoring: Carefully monitor the reaction by TLC or GC. Stop the reaction as soon as the starting material is consumed to prevent the accumulation of the dibrominated product.[3]
-
Question 2: My NMR spectrum of the crude benzyl bromide shows a singlet near 10 ppm and my mass spectrum has a peak corresponding to the loss of a bromine and the addition of an oxygen. What impurity is this?
Answer: You are likely observing the formation of 3-bromo-2-fluorobenzaldehyde .
-
Causality: The benzylic position is susceptible to oxidation, especially if the reaction is worked up under harsh conditions or exposed to air for extended periods. The benzyl bromide intermediate can also undergo hydrolysis to the corresponding benzyl alcohol, which is then readily oxidized to the aldehyde. The oxidation of methyl groups on toluene derivatives to aldehydes or carboxylic acids is a known transformation.[4]
-
Identification:
-
¹H NMR: The aldehyde proton will appear as a characteristic singlet between 9.5 and 10.5 ppm.
-
IR Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1700 cm⁻¹.
-
-
Mitigation Strategy:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.
-
Quenching: After the reaction, quench promptly with a mild reducing agent like sodium thiosulfate or sodium bisulfite solution during the aqueous workup. This will also help remove any unreacted bromine.[5]
-
Part 2: Issues Arising from Nucleophilic Substitution with Morpholine
Question 3: After reacting the benzyl bromide with morpholine, my TLC shows a new, relatively polar spot that is not my final product. What could this be?
Answer: The most probable identity of this polar side product is (3-bromo-2-fluorophenyl)methanol .[6][7][8][9]
-
Causality: Benzyl bromides are reactive electrophiles. If there is any water present in your reaction solvent (e.g., acetonitrile, DMF) or in the morpholine itself, it can compete with morpholine as a nucleophile. This leads to an Sₙ2 or Sₙ1 reaction where the bromide is displaced by a hydroxyl group, resulting in the corresponding benzyl alcohol.
-
Identification:
-
LC-MS: The benzyl alcohol will have a molecular weight corresponding to the hydrolysis of the benzyl bromide.
-
¹H NMR: You will see a singlet for the benzylic protons (-CH₂OH) typically between 4.5 and 4.8 ppm, often coupled with a broad singlet for the alcohol proton (-OH) which can be exchanged with D₂O.
-
-
Mitigation Strategy:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Use freshly distilled or anhydrous grade solvents. Dry morpholine over molecular sieves if necessary.
-
Base Choice: Use a non-hydroxylic base like potassium carbonate or diisopropylethylamine (DIPEA) to scavenge the HBr byproduct.[10][11] Using a base like sodium hydroxide will introduce water and promote hydrolysis.
-
Question 4: My yield is consistently low, and I have trouble purifying the final product. Could there be other, less obvious side products?
Answer: Yes, several other possibilities exist, though they are typically minor.
-
Isomeric Impurities: If the starting 2-bromo-3-fluorotoluene was not pure, you will carry isomeric impurities throughout the synthesis. For example, 1-bromo-2-fluorotoluene could be present, leading to the formation of 1-bromo-2-fluoro-4-(morpholinomethyl)benzene. These isomers can be very difficult to separate.[12]
-
Mitigation: Verify the purity of your starting material by GC or ¹H NMR before beginning the synthesis.
-
-
Elimination/Dimerization Products: Under strongly basic conditions or at elevated temperatures, the benzyl bromide intermediate can undergo elimination to form stilbene-type dimers. These are high molecular weight, non-polar impurities.
-
Mitigation: Use a mild, non-nucleophilic base and maintain a moderate reaction temperature (e.g., room temperature to 60°C).
-
Troubleshooting Summary Table
| Observation | Probable Side Product | Proposed Analytical Method | Causality & Mitigation Strategy |
| Benzylic Bromination Step | |||
| Non-polar spot, hard to separate from mono-bromide. | 1-bromo-2-fluoro-3-(dibromomethyl)benzene | GC-MS, ¹H NMR | Cause: Over-bromination.[2] Mitigation: Use ≤1.1 eq. NBS, monitor reaction closely, stop when starting material is consumed. |
| NMR singlet at ~10 ppm. | 3-bromo-2-fluorobenzaldehyde | ¹H NMR, IR, LC-MS | Cause: Oxidation of benzylic position.[4] Mitigation: Use inert atmosphere, quench with a mild reducing agent during workup. |
| Unreacted starting material spot on TLC/GC. | 2-bromo-3-fluorotoluene | GC-MS, ¹H NMR | Cause: Incomplete reaction. Mitigation: Ensure sufficient radical initiator, allow adequate reaction time, check initiator quality. |
| Nucleophilic Substitution Step | |||
| Polar spot on TLC, not the final product. | (3-bromo-2-fluorophenyl)methanol | LC-MS, ¹H NMR (D₂O exchange) | Cause: Hydrolysis of benzyl bromide by trace water.[6][7] Mitigation: Use anhydrous solvents and reagents. |
| Multiple product peaks in GC/LC with same mass. | Isomeric Products | GC, HPLC, ¹H NMR | Cause: Impure starting toluene derivative.[12] Mitigation: Confirm purity of starting material before use. |
| Unreacted intermediate spot on TLC/LC. | 3-bromo-2-fluorobenzyl bromide | LC-MS | Cause: Incomplete substitution. Mitigation: Use a slight excess of morpholine, ensure adequate reaction time/temperature. |
Reaction Pathway and Side Product Formation
The following diagram illustrates the primary synthetic route and the points at which key side products are formed.
Caption: Synthetic pathway and major side product formation points.
Key Experimental Protocols
Protocol 1: Analytical TLC for Monitoring Benzylic Bromination
-
Plate: Silica gel 60 F₂₅₄.
-
Mobile Phase: A non-polar system such as 5-10% Ethyl Acetate in Hexanes is a good starting point.
-
Spotting: Co-spot the reaction mixture with the starting material (2-bromo-3-fluorotoluene).
-
Visualization: Use a UV lamp (254 nm). The aromatic rings will be visible. Staining with potassium permanganate can also be used, which will react with any potential oxidation byproducts.
-
Interpretation:
-
Starting Material (SM): Highest Rƒ value.
-
Dibrominated Product: Rƒ value slightly lower than SM.
-
Mono-brominated Product (Intermediate): Rƒ value lower than the dibrominated product.
-
The reaction is complete when the SM spot has disappeared. Stop the reaction promptly to avoid the formation of the dibrominated product.
-
Protocol 2: Purification by Column Chromatography
Separating the final product from the hydrolyzed intermediate (benzyl alcohol) is crucial.
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Eluent System: A gradient elution is recommended.
-
Start with a low polarity solvent system (e.g., 10% Ethyl Acetate / Hexanes) to elute any non-polar impurities.
-
Slowly increase the polarity (e.g., gradient to 30-40% Ethyl Acetate / Hexanes) to elute the desired product, this compound.
-
The more polar side product, (3-bromo-2-fluorophenyl)methanol, will elute at higher solvent polarities.
-
-
Monitoring: Collect fractions and analyze by TLC to pool the pure product.
References
- CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
-
1-bromo-2-fluorobenzene. Organic Syntheses Procedure. [Link]
-
Bromotoluene. Wikipedia. [Link]
-
Eschweiler-Clarke Reaction. NROChemistry. [Link]
-
Eschweiler–Clarke reaction. Wikipedia. [Link]
- JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.
-
1-bromo-2-fluoro-3-(trifluoromethyl)benzene. ChemBK. [Link]
- EP1057801A2 - Process for benzylic bromination.
-
Eschweiler-Clarke Reaction. J&K Scientific LLC. [Link]
-
Benzylic Bromination. Chemistry Steps. [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]
-
Simplified Version of the Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]
-
CAS 261723-32-4 | (3-Bromo-2-fluorophenyl)methanol. Alchem.Pharmtech. [Link]
-
Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. [Link]
-
Benzene, 1-bromo-3-fluoro-. NIST WebBook. [Link]
-
1-Bromo-2-chloro-3-fluorobenzene. PubChem. [Link]
-
Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]
- US5847241A - Process for the preparation of p-bromofluorobenzene.
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH. [Link]
Sources
- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bromotoluene - Wikipedia [en.wikipedia.org]
- 5. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemshuttle.com [chemshuttle.com]
- 7. (3-bromo-2-fluorophenyl)methanol CAS#: 261723-32-4 [m.chemicalbook.com]
- 8. alchempharmtech.com [alchempharmtech.com]
- 9. 261723-32-4|(3-Bromo-2-fluorophenyl)methanol|BLD Pharm [bldpharm.com]
- 10. 4-(4-broMo-3-fluorobenzyl)Morpholine synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]
optimizing purification parameters for fluorinated organic compounds
An essential guide for researchers, scientists, and drug development professionals on the purification of fluorinated organic compounds. This technical support center provides in-depth troubleshooting guides, FAQs, and proven protocols to navigate the unique challenges posed by organofluorine molecules.
Introduction: The Unique Challenge of Fluorinated Compounds
The introduction of fluorine into organic molecules dramatically alters their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and altered basicity—traits highly desirable in pharmaceuticals and agrochemicals.[1][2] However, these same unique properties, stemming from fluorine's high electronegativity and the strength of the carbon-fluorine bond, present significant challenges during purification.[1] Standard chromatographic methods developed for hydrocarbons often fail, leading to poor resolution, unpredictable elution patterns, and low recovery. This guide provides expert insights and systematic approaches to optimize the purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated compounds difficult to separate from their non-fluorinated analogues?
A: The difficulty arises from fluorine's unique electronic nature. While highly fluorinated compounds can be separated based on "fluorophilicity" (their tendency to interact with other fluorinated molecules), lightly fluorinated compounds exist in a gray area.[3][4] They may be more hydrophobic than their parent compound but also exhibit different dipole moments and hydrogen bonding capabilities. This can lead to unexpected co-elution on standard phases like C18 or silica gel. The key is that separation is often dictated by the overall fluorine content percentage rather than just the number of fluorine atoms.[5][6]
Q2: What is the best "default" stationary phase for purifying a novel fluorinated compound?
A: There is no single "best" phase, but a great starting point for many fluorinated compounds, especially those containing aromatic rings, is a Pentafluorophenyl (PFP) phase.[7] PFP columns provide alternative selectivity to traditional C18 phases by offering multiple retention mechanisms, including hydrophobicity, π-π interactions, dipole-dipole, and charge transfer interactions.[8] For highly fluorinated (fluorous) molecules, a dedicated fluorinated alkyl phase can provide enhanced retention and selectivity.[7][8] However, for general-purpose use, starting with a standard silica gel (normal-phase) or C18 (reversed-phase) column and optimizing the mobile phase is also a valid and common strategy.
Q3: Can I use standard reversed-phase (C18) or normal-phase (silica) columns?
A: Absolutely. Conventional columns are often successful, but they may require unconventional mobile phases for optimal separation. For instance, pairing a standard C8 or C18 column with a fluorinated eluent, such as 2,2,2-trifluoroethanol (TFE) in the mobile phase, can dramatically improve the separation of fluorinated analytes from their hydrocarbon counterparts.[3][5][9] This "hetero-pairing" of a hydrogenated column with a fluorinated eluent can be a powerful and cost-effective strategy.[3][5]
Q4: How does the position and number of fluorine atoms affect retention time?
A: The effect is complex and context-dependent. Generally, on a reversed-phase column, adding fluorine increases hydrophobicity and thus retention time.[3] On fluorinated stationary phases, compounds with higher fluorine content are typically retained longer.[7][10][11] However, the molecule's overall architecture, including its ability to form a distinct "fluorinated face," can be more important than the simple count of fluorine atoms. Positional isomers, for example, can exhibit significantly different retention behaviors due to changes in dipole moment and steric hindrance.[8][10]
Troubleshooting Guide: Common Purification Problems
This section addresses specific experimental issues in a direct question-and-answer format.
Q: My peak shape is poor! What causes fronting or tailing with fluorinated compounds?
A: Poor peak shape is a common issue. The cause depends on whether you see fronting or tailing.
-
Peak Tailing is often caused by unwanted secondary interactions between your analyte and the stationary phase. For basic fluorinated compounds, this can be due to interactions with acidic residual silanols on the silica surface.[12][13]
-
Solution 1 (Normal-Phase): Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase to neutralize the active silanol sites.
-
Solution 2 (Reversed-Phase): Ensure your mobile phase is adequately buffered. If the pH is near the pKa of your compound, you may have a mix of ionized and neutral species, leading to tailing.[13] Adding a small amount of acid like formic acid or TFA can often resolve this for basic analytes.
-
Solution 3 (General): Switch to a high-purity, end-capped silica or C18 column to minimize the number of available silanol groups.
-
-
Peak Fronting typically indicates column overload or a sample solvent that is too strong compared to the mobile phase.[14][15]
-
Solution 1: Reduce the amount of sample loaded onto the column.
-
Solution 2: Dissolve your sample in the initial mobile phase or a weaker solvent. Injecting a sample dissolved in 100% organic solvent into a reversed-phase system with a highly aqueous mobile phase is a common cause of fronting.[14][15]
-
Below is a decision tree to help diagnose peak shape problems.
Caption: Decision tree for diagnosing and solving peak shape issues.
Q: My fluorinated compound has low recovery after purification. Where did it go?
A: Low recovery can be due to irreversible adsorption onto the stationary phase or compound instability.
-
Cause 1: Irreversible Adsorption. Highly polar or acidic fluorinated compounds can bind very strongly to active sites on silica gel, especially if there are metallic impurities.[10]
-
Solution: Deactivate the silica gel by adding a modifier to the mobile phase as described for peak tailing. In severe cases, you may need to switch to a less active stationary phase like alumina, or a bonded phase like Diol or PFP.
-
-
Cause 2: Instability. Some fluorinated functional groups can be sensitive to the acidic nature of standard silica gel.
-
Solution: Use a neutralized silica gel or switch to a different stationary phase. Alternatively, run the chromatography quickly and do not let the compound sit on the column for an extended period.
-
Q: I can't separate my fluorinated product from a non-fluorinated starting material. What should I do?
A: This is a classic selectivity problem. When compounds have similar polarity, you need to exploit other chemical differences.
-
Solution 1: Change Stationary Phase. This is the most powerful solution. If you are using C18, switch to a PFP or a Phenyl-Hexyl phase. These phases introduce aromatic and dipole interactions that can differentiate between your halogenated product and non-halogenated starting material.[7][16]
-
Solution 2: Change Mobile Phase. If you are using a standard C18 column, try adding a fluorinated solvent like TFE to the mobile phase. This can increase the retention of the fluorinated compound relative to the non-fluorinated one.[5][9]
-
Solution 3: Elevate Temperature. Increasing the column temperature can sometimes improve separation efficiency and change selectivity, especially when using fluorinated eluents.[5][9]
| Stationary Phase | Primary Interaction(s) | Best For Separating... |
| Silica Gel | Adsorption (Polar) | Compounds with different polarities. Good for many basic normal-phase purifications.[17][18] |
| C18 (ODS) | Hydrophobic | General-purpose reversed-phase. Can be effective but may require mobile phase modifiers.[7] |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, Dipole, Charge Transfer | Halogenated compounds, positional isomers, aromatic compounds, and polar analytes.[8] |
| Fluorinated Alkyl | Hydrophobic, Fluorophilic | Highly fluorinated compounds from non-fluorinated ones; mixtures of fluorinated analytes.[7][8] |
| Caption: Guide to selecting a stationary phase for fluorinated compound purification. |
Experimental Protocol: Method Development for Flash Chromatography
This protocol outlines a systematic approach for developing a purification method for a new fluorinated compound using normal-phase flash chromatography.
Caption: Workflow for flash chromatography method development.
Step-by-Step Methodology:
-
Thin-Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of your crude reaction mixture.
-
Spot the mixture on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., start with Hexane/Ethyl Acetate mixtures like 9:1, 4:1, 1:1).
-
The goal is to find a solvent system where your target compound has an Rf value of approximately 0.25-0.35.[18] This provides the best balance between retention and elution time for column chromatography. If the spots are tailing on TLC, add 0.5% TEA to the solvent system and re-run.
-
-
Column and Sample Preparation:
-
Choose a column size appropriate for your sample mass (a common rule of thumb is a 40:1 to 100:1 ratio of silica weight to crude sample weight).
-
Dry Loading (Recommended): Dissolve your crude mixture in a minimal amount of a strong solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel (2-3x the mass of your crude product) and evaporate the solvent completely to create a dry, free-flowing powder. This technique generally results in sharper peaks and better separation.
-
-
Packing and Running the Column:
-
Pack your column with silica gel, either as a slurry in the initial, weak solvent (e.g., hexane) or dry-packed.
-
Carefully add the dry-loaded sample as a thin, level band on top of the packed silica. Add a thin layer of sand on top to prevent disturbance.
-
Fill the column with your chosen mobile phase.
-
Apply gentle air pressure to begin eluting the solvent through the column at a steady rate.[18]
-
-
Fraction Collection and Analysis:
-
Begin collecting fractions immediately. The size of your fractions should be relative to your column volume.
-
Monitor the separation by spotting fractions onto TLC plates and visualizing them (e.g., with a UV lamp or a potassium permanganate stain).
-
-
Product Isolation:
-
Once you have identified the fractions containing your pure product, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield your purified fluorinated compound.
-
References
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Varughese, P., Gangoda, M. E., & Gilpin, R. K. (1988). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Journal of Chromatographic Science, 26(8), 401–405. Available at: [Link]
-
Varughese, P., Gangoda, M. E., & Gilpin, R. K. (1988). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. PubMed. Available at: [Link]
-
Serrano, V., et al. (2015). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. Available at: [Link]
-
Przybyciel, M. (2003). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available at: [Link]
-
Zhang, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. Available at: [Link]
-
Zhang, W., et al. (2013). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. Available at: [Link]
-
Zhang, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PubMed. Available at: [Link]
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. Available at: [Link]
-
Kamiusuki, T., Monde, T., & Yano, K. Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Available at: [Link]
-
Zhang, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]
-
Varughese, P., Gangoda, M. E., & Gilpin, R. K. (1988). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Journal of Chromatographic Science. Available at: [Link]
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters. Available at: [Link]
-
Introduction to HPLC - Lecture 5: Normal Phase Chromatography. (2021). YouTube. Available at: [Link]
-
Fluorinated columns - HPLC. Available at: [Link]
-
Fluoride matrix effects. (2019). Chromatography Forum. Available at: [Link]
-
Organofluorine chemistry. Wikipedia. Available at: [Link]
-
Clark, J. H., & Wiemers, T. (2022). Fluorinations Not Using Fluorine Gas. Royal Society of Chemistry. Available at: [Link]
-
Taylor, T. Troubleshooting GC peak shapes. Element Lab Solutions. Available at: [Link]
-
Chromatography Peak Issues Guide. Scribd. Available at: [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Available at: [Link]
-
Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available at: [Link]
-
T1. Poor peak shape. Obrnuta faza. Available at: [Link]
-
Ghaffour, N., et al. (2016). Optimization of process parameters for the removal of fluoride by membrane distillation using response surface methodology approach. ResearchGate. Available at: [Link]
-
Sajid, M., & Ghaffour, N. (2018). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. ResearchGate. Available at: [Link]
-
Piezo-Catalytic Degradation of PFASs: Emerging Trends, Mechanistic Insights, and Future Directions. (2024). ACS Publications. Available at: [Link]
-
Gouverneur, V., & Tredwell, M. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. ACS Publications. Available at: [Link]
-
Workman Jr., J. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. Available at: [Link]
-
Gouverneur, V., & Tredwell, M. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. PMC - NIH. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]
Sources
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
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- 4. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]
- 5. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. academic.oup.com [academic.oup.com]
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- 17. m.youtube.com [m.youtube.com]
- 18. orgsyn.org [orgsyn.org]
strategies for removing impurities from crude 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene
An advanced technical support guide for researchers, scientists, and drug development professionals.
Technical Support Center: Purification of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene
This guide provides in-depth strategies, troubleshooting, and frequently asked questions (FAQs) for the purification of crude this compound. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving high purity.
Section 1: Understanding the Molecule and Potential Impurities
Before selecting a purification strategy, it is critical to understand the physicochemical properties of the target compound and anticipate the nature of the impurities.
-
Target Compound: this compound
-
Key Structural Features: The molecule possesses a substituted benzene ring, making it largely organic-soluble. Crucially, it contains a tertiary amine within the morpholine ring, which imparts basicity and is the most important functional handle for purification.
-
Frequently Asked Questions (FAQs) - Impurity Profiling
Q1: What are the most common impurities I should expect in my crude sample?
The impurity profile is dictated by the synthetic route. A common synthesis involves the reaction of a brominating/fluorinating agent with a morpholinomethyl benzene precursor or the reaction of 1-bromo-2-fluoro-3-(halomethyl)benzene with morpholine. Potential impurities include:
-
Unreacted Starting Materials: Residual morpholine or the electrophilic benzene precursor.
-
Inorganic Salts: Salts like K₂CO₃ or HBr/HCl adducts, often used as reagents or formed as byproducts.
-
Solvent Residues: High-boiling point solvents used in the reaction (e.g., DMF, DMSO).
-
Reaction Byproducts: Isomers formed during the aromatic substitution steps or products of side reactions.[1][2]
Section 2: Primary Purification Strategy: Acid-Base Extraction
The basic nitrogen atom in the morpholine moiety is the ideal feature to exploit for a highly selective and efficient initial purification step. Acid-base extraction separates basic compounds from neutral and acidic impurities.[3][4][5][6]
The Principle of Causality
By washing the crude organic solution with an aqueous acid, the basic target compound is protonated, forming a water-soluble ammonium salt.[6] This salt migrates from the organic phase to the aqueous phase, while neutral organic impurities (like unreacted halogenated precursors or isomers) remain in the organic layer.[5]
Workflow for Acid-Base Extraction
Sources
- 1. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]
- 2. US5847241A - Process for the preparation of p-bromofluorobenzene - Google Patents [patents.google.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Scale-Up Synthesis of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene
Welcome to the technical support center for the scale-up synthesis of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the lab bench to larger-scale production. Here, we address specific issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies.
I. Overview of the Synthetic Pathway
The synthesis of this compound typically proceeds through a multi-step route. A common and practical approach involves the benzylic functionalization of a substituted toluene precursor. The following diagram outlines a plausible synthetic pathway:
Caption: Competing side reactions during benzylic bromination.
Troubleshooting Strategies:
-
Temperature Control: Benzylic bromination is often exothermic. Runaway temperatures can accelerate side reactions. Implement efficient cooling and consider a semi-batch process where the brominating agent is added portion-wise or as a solution to control the exotherm.
-
Controlled Addition of Brominating Agent: Adding the brominating agent (e.g., N-bromosuccinimide, NBS) slowly over time can help to maintain a low concentration of bromine in the reaction mixture, thus minimizing over-bromination and ring bromination.
-
Choice of Solvent: The polarity of the solvent can influence the reaction pathway. Non-polar solvents like carbon tetrachloride or cyclohexane are generally preferred for radical brominations.
-
Reaction Monitoring: Closely monitor the reaction progress by techniques like GC or HPLC. Quench the reaction as soon as the starting material is consumed to prevent further reaction of the product.
B. Nucleophilic Substitution Challenges
Question 3: During the reaction of 1-Bromo-2-fluoro-3-(bromomethyl)benzene with morpholine, we are observing the formation of a significant amount of a quaternary ammonium salt. How can we prevent this over-alkylation?
The formation of a quaternary ammonium salt is a classic example of over-alkylation, where the desired secondary amine product acts as a nucleophile and reacts with another molecule of the electrophile.
Mitigation Strategies:
-
Excess Morpholine: Using a significant excess of morpholine (typically 2-3 equivalents or more) will statistically favor the reaction of the benzylic bromide with morpholine rather than with the product amine. On a large scale, the excess morpholine can be recovered and recycled to improve process economics.
-
Controlled Addition: Add the benzylic bromide slowly to a solution of morpholine. This maintains a high concentration of the primary nucleophile (morpholine) relative to the electrophile, minimizing the chance of the product amine reacting.
-
Temperature Control: Lowering the reaction temperature can sometimes help to improve selectivity, as the activation energy for the second alkylation may be higher.
-
Use of a Base: The reaction generates HBr as a byproduct, which will protonate morpholine, rendering it non-nucleophilic. The inclusion of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like K₂CO₃) is crucial to neutralize the HBr and maintain the concentration of free morpholine.
Question 4: We are facing difficulties in purifying the final product, this compound, at scale. Column chromatography is not a viable option. What are some alternative purification strategies?
Purification is a major hurdle in scaling up. Avoiding chromatography is often a key goal in process development.
Alternative Purification Methods:
| Method | Description | Considerations |
| Acid-Base Extraction | The morpholino group is basic and can be protonated with an acid (e.g., HCl) to form a water-soluble salt. This allows for the separation of non-basic organic impurities by extraction. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can be extracted back into an organic solvent. | This is a highly effective and scalable method for separating the basic product from non-basic impurities. Ensure complete phase separation. |
| Crystallization/Recrystallization | If the product is a solid, crystallization from a suitable solvent system can be a very effective and scalable purification method. If the free base is an oil, it may be possible to crystallize a salt form (e.g., the hydrochloride salt). | Solvent screening is necessary to identify a system that provides good recovery and purity. Seeding may be required to control crystal size and morphology. |
| Distillation | If the product has a sufficiently high boiling point and is thermally stable, vacuum distillation can be used for purification. | This is typically more suitable for removing non-volatile or very volatile impurities. Thermal degradation of the product must be evaluated. |
III. Scalable Laboratory Protocol
This protocol for the synthesis of this compound is provided as a guide and should be optimized for your specific equipment and scale.
Step 1: Benzylic Bromination of 2-Fluoro-3-bromotoluene
-
Reactor Setup: In a jacketed glass reactor equipped with a mechanical stirrer, condenser, thermocouple, and an inlet for inert gas, charge 2-fluoro-3-bromotoluene and a suitable solvent (e.g., cyclohexane).
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.
-
Heating: Heat the reaction mixture to reflux.
-
Reagent Addition: In a separate vessel, prepare a solution or slurry of N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in the reaction solvent. Add this mixture to the reactor in portions over a period of 2-4 hours, maintaining a gentle reflux.
-
Monitoring: Monitor the reaction by GC or TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium bisulfite to quench any remaining bromine, followed by a water wash.
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1-Bromo-2-fluoro-3-(bromomethyl)benzene. This crude product is often used directly in the next step.
Step 2: Nucleophilic Substitution with Morpholine
-
Reactor Setup: In a clean, dry reactor, charge morpholine (2-3 equivalents), a non-nucleophilic base (e.g., K₂CO₃, 1.5 equivalents), and a suitable solvent (e.g., acetonitrile or DMF).
-
Reagent Addition: Add the crude 1-Bromo-2-fluoro-3-(bromomethyl)benzene from the previous step to the morpholine solution dropwise at room temperature, while monitoring the internal temperature.
-
Reaction: After the addition is complete, stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitor by LC-MS or TLC).
-
Work-up: Cool the reaction mixture and filter off the inorganic salts. Remove the solvent under reduced pressure.
-
Purification (Extraction): Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water. Extract the organic layer with aqueous HCl. Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities. Basify the aqueous layer with aqueous NaOH until pH > 10. Extract the product into an organic solvent.
-
Final Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.
IV. Safety Considerations
-
Benzylic Bromides: These compounds are lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. [1]* Brominating Agents: N-Bromosuccinimide can be an irritant. Avoid inhalation of dust and contact with skin.
-
Solvents: Handle flammable organic solvents with care, avoiding ignition sources. [2]* Exothermic Reactions: Both reaction steps can be exothermic. Ensure adequate cooling capacity and controlled reagent addition, especially during scale-up.
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations. [1]
V. References
-
CymitQuimica. 1-Bromo-2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene Safety Data Sheet.
-
Sdfine. 1-BROMO-4-FLUOROBENZENE Safety Data Sheet.
-
Fisher Scientific. 1-Fluoro-3-bromobenzene Safety Data Sheet.
-
BenchChem. Scaling up the synthesis of 1-Bromo-3,5-dimethyladamantane for pharmaceutical intermediates.
Sources
Technical Support Center: Managing Exothermic Reactions in the Synthesis of Substituted Benzenes
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of substituted benzenes. This guide is designed to provide expert insights and practical solutions for managing the inherent exothermic nature of common aromatic substitution reactions. Our focus is on ensuring the safety, efficiency, and reproducibility of your experiments through a deep understanding of reaction thermodynamics and kinetics.
Section 1: Troubleshooting Guide for Exothermic Events
This section addresses specific issues that may arise during the synthesis of substituted benzenes, providing immediate actions and preventative strategies.
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
Question: My reaction temperature is escalating rapidly and is unresponsive to my cooling system. What immediate actions should I take, and what are the likely causes?
Answer: An uncontrolled temperature increase signifies a thermal runaway, a hazardous situation where the reaction's heat generation surpasses the cooling system's capacity to remove it.[1][2] This creates a positive feedback loop, as higher temperatures accelerate the reaction rate, leading to even faster heat production.[1] Immediate and decisive action is critical to prevent over-pressurization, equipment failure, or explosion.[3][4]
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the addition of any limiting reagent (e.g., nitrating agent, acyl chloride).[3][5] This is the most critical first step to prevent fueling the runaway reaction.
-
Maximize Cooling: Enhance the cooling to the reactor. This can involve increasing the flow rate of the coolant or switching to a colder cooling medium if your setup allows.[3]
-
Ensure Vigorous Agitation: Proper mixing is crucial for efficient heat transfer to the cooling jacket and to prevent the formation of localized hot spots, which can initiate a runaway.[3][6] If the agitator has failed, stop all reagent addition immediately.
-
Prepare for Emergency Quenching: Have a pre-planned quenching strategy ready. This may involve adding a large volume of a cold, inert solvent or a chemical inhibitor to rapidly cool and dilute the reaction mixture.[1] However, quenching should be done with extreme caution as it can sometimes lead to a violent secondary reaction.
Root Cause Analysis and Prevention:
-
Incorrect Reagent Addition Rate: Adding reagents too quickly is a common cause of thermal runaway.[5][7] The rate of addition should be carefully controlled to match the heat removal capacity of your system.
-
Inadequate Cooling: The cooling system may be insufficient for the scale of the reaction or may not be functioning correctly.[7] Always ensure your cooling apparatus is properly maintained and appropriately sized.
-
Poor Agitation: Inefficient stirring leads to poor heat distribution and the formation of localized areas of high reactant concentration and temperature.[3][6]
-
Incorrect Reactant Concentrations: Using reactants at higher concentrations than specified can significantly increase the reaction's exothermicity.[6]
Issue 2: Formation of Dark, Tar-Like Byproducts
Question: My reaction has produced a significant amount of dark, tarry material, and the yield of my desired substituted benzene is low. What could be the cause?
Answer: The formation of tar-like substances is often an indication of side reactions, such as polymerization, decomposition, or over-substitution (e.g., polynitration), which are typically promoted by excessive temperatures.[5][6]
Potential Causes and Solutions:
-
Excessive Reaction Temperature: Many electrophilic aromatic substitution reactions are highly temperature-sensitive. For instance, in Friedel-Crafts acylations, high temperatures can lead to product decomposition.[7] In nitration reactions, elevated temperatures favor the formation of polynitrated byproducts.[6]
-
Solution: Maintain strict temperature control throughout the reaction. Utilize a cooling bath with a suitable medium (e.g., ice-water, ice-salt) to keep the reaction at the optimal temperature.[6]
-
-
Localized Hot Spots: As with thermal runaway, poor agitation can create hot spots where these undesirable side reactions can occur, even if the bulk temperature appears to be within the acceptable range.
-
Solution: Ensure your stirring is vigorous and efficient for the reaction volume and viscosity.
-
-
Highly Reactive Substrates: Aromatic compounds with strongly activating substituents can be highly reactive, making them more prone to side reactions.
-
Solution: For highly activated substrates, consider using milder reaction conditions, such as a less potent Lewis acid in Friedel-Crafts reactions or a lower reaction temperature.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the management of exothermic reactions in the synthesis of substituted benzenes.
Q1: What are the most common exothermic reactions used for benzene substitution, and why are they exothermic?
A1: The most common electrophilic aromatic substitution reactions are nitration, Friedel-Crafts acylation and alkylation, and sulfonation.[8] These reactions are exothermic because they involve the formation of strong new bonds to the aromatic ring, which releases a significant amount of energy.[9] The overall process, from the generation of the electrophile to the final product, has a net negative enthalpy change.
Q2: How can I predict the potential for a thermal runaway in my specific reaction?
A2: A thorough hazard assessment is crucial before scaling up any reaction.[1][10] This can be achieved through:
-
Literature Review: Search for information on the thermal hazards of your specific reaction or similar transformations.
-
Calorimetry Studies: Techniques like Differential Scanning Calorimetry (DSC), Reaction Calorimetry (RC), and Adiabatic Calorimetry are invaluable for determining the heat of reaction, the rate of heat release, and the potential for a thermal runaway under process conditions.[11][12][13] Reaction calorimetry can provide the adiabatic temperature rise, a key parameter for assessing runaway potential.[11]
Q3: What is the role of a semi-batch process in managing exotherms?
A3: A semi-batch process, where one or more reactants are added gradually over time, is a highly effective strategy for controlling exothermic reactions.[4] By controlling the addition rate, you directly control the rate of heat generation, ensuring it does not exceed the cooling capacity of the reactor.[14][15] This is inherently safer than a batch process where all reactants are mixed at the beginning.[4]
Q4: How does the choice of solvent affect the management of an exothermic reaction?
A4: The solvent plays a critical role in heat management. A solvent with a high heat capacity can absorb more heat for a given temperature rise. Additionally, a solvent with a boiling point slightly above the desired reaction temperature can provide a degree of passive safety, as boiling can dissipate a large amount of heat through the latent heat of vaporization. However, this also generates pressure, which must be safely managed.
Q5: What are Process Analytical Technologies (PAT) and how can they help in managing exothermic reactions?
A5: Process Analytical Technologies (PAT) are systems for the real-time analysis and control of manufacturing processes.[16] In the context of exothermic reactions, PAT tools like in-situ infrared (IR) spectroscopy or Raman spectroscopy can monitor the concentration of reactants and products in real-time.[17] This allows for a deeper understanding of the reaction kinetics and can provide early warnings of deviations from normal operating conditions, potentially preventing a thermal runaway.[17][18]
Section 3: Experimental Protocols and Data
Protocol 1: Controlled Nitration of Benzene
This protocol details a lab-scale nitration of benzene with a focus on temperature control.
Materials:
-
Concentrated nitric acid (68%)
-
Concentrated sulfuric acid (98%)
-
Benzene
-
Ice-salt bath
-
Round-bottom flask with magnetic stirrer and dropping funnel
-
Thermometer
Procedure:
-
In the round-bottom flask, carefully prepare the nitrating mixture by slowly adding 25 mL of concentrated sulfuric acid to 21 mL of concentrated nitric acid, while cooling the flask in an ice-water bath.[6]
-
Once the nitrating mixture has cooled, begin the slow, dropwise addition of 20 mL of benzene from the dropping funnel.
-
Maintain the internal reaction temperature between 50-55°C using the ice-salt bath. Do not allow the temperature to exceed 60°C to minimize the formation of dinitrobenzene.
-
After the addition of benzene is complete, continue stirring the mixture at the same temperature for one hour to ensure the reaction goes to completion.
-
To quench the reaction, cool the mixture to room temperature and then slowly pour it into a beaker containing 200 mL of crushed ice with vigorous stirring.[6]
-
The nitrobenzene product can then be separated and purified.
| Parameter | Value | Rationale |
| Reaction Temperature | 50-55°C | Optimal for monosubstitution; higher temperatures increase dinitration.[6] |
| Reagent Addition | Slow, dropwise | Controls the rate of heat generation. |
| Quenching Method | Pouring onto ice | Rapidly dilutes the acids and dissipates heat.[6] |
Protocol 2: Friedel-Crafts Acylation of Toluene
This protocol outlines the acylation of toluene, highlighting the management of the highly exothermic reaction with the Lewis acid catalyst.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride
-
Toluene
-
Dry dichloromethane (solvent)
-
Ice bath
-
Round-bottom flask with magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend 13.3 g of anhydrous AlCl₃ in 50 mL of dry dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add 7.85 g of acetyl chloride to the suspension with stirring.
-
Once the addition of acetyl chloride is complete, add 9.2 g of toluene dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C.
-
After the addition of toluene, remove the ice bath and allow the reaction to stir at room temperature for one hour.
-
Quench the reaction by slowly pouring the mixture into a beaker containing 100 mL of ice and 20 mL of concentrated HCl.
-
The product can then be extracted and purified.
| Parameter | Value | Rationale |
| Reaction Temperature | <10°C during addition | The reaction of AlCl₃ with acetyl chloride and toluene is highly exothermic.[7] |
| Reagent Addition | Slow, dropwise | Prevents a rapid temperature increase and potential side reactions.[7] |
| Solvent | Dry Dichloromethane | Anhydrous conditions are crucial as AlCl₃ reacts violently with water. |
Section 4: Visualizing Workflows and Concepts
Diagram 1: Decision Tree for Managing a Temperature Excursion
Caption: A decision-making workflow for responding to a temperature excursion during an exothermic reaction.
Diagram 2: Key Parameters for Exotherm Control
Caption: A diagram illustrating the key parameters influencing heat generation and removal in an exothermic reaction.
References
-
Heat Transfer Methods In Batch Reactor. (2019). Industrial Professionals - Cheresources.com Community. [Link]
-
Heat Exchangers for Batch Reactors. CalGavin. [Link]
-
A First Course on Kinetics and Reaction Engineering Unit 18. Reaction Engineering of Batch Reactors. [Link]
-
Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. IRJET. [Link]
-
Chemical reaction hazards and the risk of thermal runaway INDG254. [Link]
-
Control Thermal Runaway and Chemical Reaction Hazards. TÜV SÜD PSB. [Link]
-
The sulphonation of benzene - electrophilic substitution. Chemguide. [Link]
-
4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. (2020). Chemistry LibreTexts. [Link]
-
Review on loss prevention of chemical reaction thermal runaway: Principle and application. [Link]
-
Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. (2010). American Pharmaceutical Review. [Link]
-
Review on loss prevention of chemical reaction thermal runaway Principles and application. Maximum Academic Press. [Link]
-
What is the sulphonation of benzene? (2020). Quora. [Link]
-
Chemical Reaction Engineering - Part 9 - thermal effects. Reactor Lab. [Link]
-
Ch12: Aromatic sulfonation. University of Calgary. [Link]
-
Best Practices for Working with Chemical Reactions in the Lab. [Link]
-
Inherently safer processing: batch and semi batch reactors for exothermic processes. Impact on relief sizing. IChemE. [Link]
-
Scale Up Safety_FINAL. (2023). Stanford Environmental Health & Safety. [Link]
-
Difference Between Reaction & Adiabatic Calorimetry. (2018). Fauske & Associates. [Link]
-
Safe Automated Dosing with Exothermic Reactions - Case Study. (2016). Pharma IQ. [Link]
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). [Link]
-
Hazards, the Safety of Reactive Chemicals, and Adiabatic Calorimetry. [Link]
-
Chemical Reactive Hazards. Kaypear. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
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Chemical Reaction Hazard Testing. DEKRA Process Safety. [Link]
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Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry. [Link]
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Runaway reaction hazards in processing organic nitrocompounds. IChemE. [Link]
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Process Analytical Technology (PAT) - Enhance Quality and Efficiency. Mettler Toledo. [Link]
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Experience Report on Adiabatic Reaction Calorimetry in Safety Engineering. [Link]
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Process Analytical Technology: tools and applications in pharmaceutical manufacturing. [Link]
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Synthesis of Benzene Derivatives: Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]
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The role of PAT in the development of telescoped continuous flow processes. (2024). Reaction Chemistry & Engineering (RSC Publishing). [Link]
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Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. ACS Publications. [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
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Why is the nitration of nitrobenzene difficult at room temperature? (2018). Quora. [Link]
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Reactions of Benzene: Explanation, Substitution, Mechanism. (2022). StudySmarter. [Link]
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Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry. [Link]
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Substitution Reactions of Benzene Derivatives. (2023). Chemistry LibreTexts. [Link]
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Chemistry of Benzene: Electrophilic Aromatic Substitution. (2022). [Link]
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Multi-step Synthesis of Substituted Benzenes. (2023). YouTube. [Link]
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Dehalogenation in Cross-Coupling Reactions: A Technical Support Center
Welcome to the technical support center dedicated to a persistent challenge in synthetic chemistry: dehalogenation in cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter this unwanted side reaction. Here, we move beyond simple protocols to offer a deeper, mechanistically-grounded understanding to empower you to troubleshoot and optimize your reactions effectively.
Understanding the Enemy: The Mechanism of Dehalogenation
Before we can prevent dehalogenation, we must understand its origins. Dehalogenation (or hydrodehalogenation) is a side reaction where the aryl halide starting material is converted to an arene, effectively replacing the halogen with a hydrogen atom.[1] This process competes with the desired cross-coupling pathway and can significantly reduce your yield and complicate purification.[1]
Several mechanistic pathways can lead to dehalogenation, often running concurrently with the main catalytic cycle. The primary culprit is the formation of a palladium-hydride (Pd-H) species.[1][2] This highly reactive intermediate can be generated from various sources, including solvents (like alcohols), bases (especially amines), or trace amounts of water.[2][3] Once formed, the Ar-Pd-X intermediate can react with the hydride source, leading to reductive elimination that forms the undesired Ar-H product.[1][3]
Caption: Decision workflow for troubleshooting aryl chloride dehalogenation.
Frequently Asked Questions (FAQs)
Q: Can the quality of my boronic acid lead to dehalogenation?
A: Absolutely. Boronic acids can undergo protodeboronation, especially electron-deficient or certain heteroaryl boronic acids, to form an arene and boric acid. [3]This process can be a source of protons in the reaction mixture, contributing to the dehalogenation of your aryl halide. Always use high-purity boronic acids and consider using boronic esters (e.g., pinacol esters) for improved stability. [3] Q: My substrate is an N-H containing heterocycle and I see significant dehalogenation. What should I do?
A: N-H containing heterocycles like indoles and pyrazoles are particularly prone to dehalogenation. [2]The acidic N-H proton can be a source for the formation of Pd-H species. Additionally, the nitrogen atom can coordinate to the palladium center and inhibit catalysis. [2]In many cases, protecting the N-H group (e.g., with a Boc or SEM group) can suppress dehalogenation and improve reaction outcomes. [2][4] Q: Can dehalogenation occur under other cross-coupling conditions, like Stille or Heck?
A: Yes, the fundamental principles apply across different cross-coupling reactions. In Stille couplings, the organotin reagent or solvent can sometimes be a source of hydride, and similar to Suzuki reactions, using bulkier ligands and aprotic solvents like toluene can be beneficial. [5]In Heck reactions, the formation of a palladium hydride is a key step in the catalytic cycle, and if this species reacts with the aryl halide starting material before it can participate in the Heck pathway, dehalogenation can occur. The strategies of using bulky, electron-rich ligands and carefully controlling the reaction conditions are broadly applicable.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
National Center for Biotechnology Information. A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides. [Link]
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ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. [Link]
-
American Chemical Society Publications. A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. [Link]
-
Scilit. A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. [Link]
-
American Chemical Society Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
National Center for Biotechnology Information. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. [Link]
-
American Chemical Society Publications. A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
National Institutes of Health. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]
-
Reddit. significant dehalogenation in stille coupling. [Link]
-
National Center for Biotechnology Information. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. [Link]
-
ChemRxiv. Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. [Link]
-
American Chemical Society Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
American Chemical Society Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
Multidisciplinary Digital Publishing Institute. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
-
ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]
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Technical Support Center: Catalyst Selection for Efficient Synthesis of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene Analogues
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene and its analogues. These structures are valuable scaffolds in medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and to offer practical solutions for common experimental challenges.
Section 1: Foundational Concepts & Strategic Overview
This section addresses the fundamental chemical challenges and outlines the strategic considerations for selecting an appropriate catalytic system.
Q1: What is the primary synthetic challenge in preparing this compound analogues?
The core challenge lies in the direct, regioselective aminomethylation of the 1-bromo-2-fluorobenzene ring. This transformation is a type of C-H functionalization or, more practically, a cross-coupling reaction. The starting aryl halide is relatively electron-deficient due to the inductive effects of the fluorine and bromine atoms, which influences its reactivity in catalytic cycles. The primary hurdles are:
-
Achieving high regioselectivity: The reaction must favor substitution at the C-3 position, adjacent to both halogens, over other positions on the aromatic ring.
-
Catalyst efficiency and turnover: The chosen catalyst must effectively mediate the carbon-nitrogen bond formation without significant deactivation.
-
Minimizing side reactions: Competing reactions, such as hydrodehalogenation (loss of Br or F), protode-amination, or formation of diarylamines, must be suppressed.[1]
The most common and effective method to achieve this is through a three-component coupling reaction involving the aryl halide, morpholine, and a formaldehyde equivalent, mediated by a transition metal catalyst. This approach is often referred to as aminomethylation of an aryl halide.[2][3]
Q2: Which catalytic systems are most effective for this aminomethylation, and what are their core principles?
Three main classes of transition metal catalysts are predominantly used for this type of transformation: Palladium, Copper, and Nickel-based systems. Each operates on different principles and offers a distinct set of advantages and disadvantages.
-
Palladium-Catalyzed Systems: These are the most widely used and versatile catalysts for C-N cross-coupling reactions, often referred to as Buchwald-Hartwig amination.[4] The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the desired product and regenerate the catalyst. The choice of ligand is critical for success.[1][4]
-
Copper-Catalyzed Systems: Based on the principles of the Ullmann condensation, copper catalysts are a more economical alternative to palladium.[5][6] These reactions often require ligands, such as diamines or amino acids, to stabilize the copper center and facilitate the coupling. While cost-effective, they may necessitate higher reaction temperatures and are often more sensitive to substrate scope compared to palladium systems.[5]
-
Nickel/Photoredox Dual Catalysis: This modern approach enables the reaction to proceed under remarkably mild conditions.[7] A photoredox catalyst absorbs visible light to generate a radical intermediate from the amine component. This radical then enters a nickel-based cross-coupling cycle. This method is prized for its excellent functional group tolerance and mild conditions but requires specialized photochemical equipment.[7]
Section 2: Catalyst System Comparison and Selection
Choosing the right catalyst is paramount for achieving high yield and purity. The following table provides a comparative overview to guide your selection.
| Feature | Palladium-Based Catalysts | Copper-Based Catalysts |
| Activity & Scope | Generally high activity with a very broad substrate scope, including challenging aryl chlorides.[4] | Good for aryl iodides and bromides; can be less effective for aryl chlorides. Scope can be more limited.[5][6] |
| Reaction Conditions | Often milder conditions (room temperature to ~110 °C).[4] | Typically requires higher temperatures (100-150 °C), though modern ligands can lower this.[6] |
| Cost | High cost due to the price of palladium metal and sophisticated phosphine ligands. | Significantly lower cost, as copper is an earth-abundant metal. |
| Ligands | Requires specialized, often air-sensitive, phosphine-based ligands (e.g., Buchwald or Hartwig ligands).[1] | Often employs more stable and less expensive N- or O-based ligands (e.g., L-proline, diamines).[5] |
| Sensitivity | Can be sensitive to air and moisture, requiring inert atmosphere techniques. | Generally more robust and less sensitive to atmospheric conditions. |
| Toxicity | Palladium has relatively high toxicity, requiring rigorous removal from final pharmaceutical products. | Copper has lower toxicity, making it more attractive from a green chemistry perspective. |
| Typical Base | Strong, non-nucleophilic bases like NaOt-Bu, K₃PO₄, or Cs₂CO₃ are common. | Typically uses inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. |
Recommendation: For initial exploratory work and achieving the highest probability of success with a broad range of analogues, a Palladium-based system is recommended. For cost-driven process development and scale-up, optimizing a Copper-based system is a highly valuable endeavor.
Section 3: Troubleshooting Guide & FAQs
This section provides solutions to common problems encountered during the synthesis.
Q: My reaction shows low or no conversion of the 1-bromo-2-fluorobenzene starting material. What are the primary causes?
A: This is a common issue that can often be traced back to catalyst inactivity or suboptimal reaction conditions.
-
Catalyst and Ligand Integrity:
-
Palladium: Many phosphine ligands are air-sensitive. Ensure they have been stored and handled under an inert atmosphere (e.g., argon or nitrogen).
-
Pre-catalyst Activation: Ensure your Pd(0) source is active. If using a Pd(II) precursor like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state. Incomplete reduction can stall the reaction.
-
-
Reagent Quality:
-
Solvent: Ensure you are using anhydrous solvent. Water can hydrolyze the active catalytic species and interfere with the base.[1]
-
Base: The choice and quality of the base are critical. Ensure it is finely powdered and dry. For palladium catalysis, sodium tert-butoxide (NaOt-Bu) is effective but highly hygroscopic.
-
-
Reaction Temperature:
-
While some modern catalysts work at room temperature, aminomethylation of an electron-deficient aryl halide may require thermal energy.[4] Consider incrementally increasing the temperature (e.g., from 80 °C to 110 °C).
-
Q: I am observing the formation of significant side products. How can I identify and minimize them?
A: Side product formation often points to competing reaction pathways. Common culprits include:
-
Hydrodehalogenation Product (2-Fluorobromobenzene): This occurs when the aryl halide is reduced instead of coupled. It can be minimized by ensuring a strictly inert atmosphere to exclude hydrogen sources and by using a ligand that promotes rapid reductive elimination over competing pathways.
-
Bis-Arylation of Morpholine: While less common with secondary amines, if a primary amine analogue is used, the formation of a diarylamine can be a major side product.[1] This can be suppressed by using a slight excess of the amine and a bulky phosphine ligand on the palladium catalyst, which disfavors the binding of the bulkier secondary amine product.
-
Homocoupling of Aryl Halide (Dimer formation): This suggests an issue with the catalytic cycle. Re-evaluating the ligand-to-metal ratio or changing the ligand altogether can often resolve this.
Q: My catalyst appears to be deactivating during the reaction. What are the signs and solutions?
A: Catalyst deactivation is often indicated by a reaction that starts well (as seen on TLC or LC-MS) but stalls before completion.
-
Signs: The most common sign is the formation of palladium black (insoluble palladium metal).
-
Causes & Solutions:
-
High Temperature: Excessive heat can cause ligand degradation and catalyst agglomeration. Do not exceed the recommended temperature for your specific ligand.
-
Inappropriate Ligand: The ligand's role is to stabilize the palladium center. If the ligand is not bulky or electron-rich enough, the catalytic intermediates may be unstable. Consider switching to a more robust ligand from the Buchwald or Hartwig families.
-
High Reactant Concentration: Very high concentrations can sometimes accelerate bimolecular catalyst decomposition pathways. Try running the reaction at a slightly lower molarity.
-
Section 4: Experimental Protocols
The following is a representative protocol for a palladium-catalyzed aminomethylation. Note: This is a general guideline and should be optimized for specific analogues.[8][9]
Palladium-Catalyzed Synthesis of this compound
-
Reagents:
-
1-bromo-2-fluorobenzene (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Paraformaldehyde (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (2.0 equiv)
-
Anhydrous Toluene (0.1 M concentration relative to aryl halide)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂, RuPhos, and sodium tert-butoxide under an argon atmosphere.
-
Evacuate and backfill the flask with argon three times.
-
Add the paraformaldehyde to the flask.
-
Via syringe, add the anhydrous toluene, followed by 1-bromo-2-fluorobenzene and morpholine.
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
-
Section 5: Visual Guides & Workflows
General Experimental Workflow
The following diagram outlines the standard operational sequence for the synthesis and analysis of the target compounds.
Caption: Standard workflow from preparation to final analysis.
Troubleshooting Decision Tree
This flowchart provides a logical path to diagnose and solve common reaction failures.
Caption: A decision tree for troubleshooting low-yield reactions.
References
-
Le Gall, E., Decompte, A., Martens, T., & Troupel, M. (2010). A Mannich-like zinc-mediated three-component reaction of aromatic halides, amines, and paraformaldehyde allows the straightforward synthesis of a range of functionalized tertiary benzylamines. Synthesis, 2010(02), 249-254. [Link]
-
Remeur, C., Kelly, C. B., Patel, N. R., & Molander, G. A. (2017). Aminomethylation of Aryl Halides Using α-Silylamines Enabled by Ni/Photoredox Dual Catalysis. ACS Catalysis, 7(9), 5758-5762. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
-
Shen, Q., & Hartwig, J. F. (2006). Lewis Acid-Promoted, Copper-Catalyzed N-Arylation of Alkylamines with Aryl and Heteroaryl Halides. Journal of the American Chemical Society, 128(43), 14052-14053. [Link]
-
Wu, X., et al. (2017). Direct synthesis of benzylic amines by palladium-catalyzed carbonylative aminohomologation of aryl halides. Nature Communications, 8, 1460. [Link]
-
Lima, F., et al. (2016). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 27(8), 1416-1423. [Link]
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Validation & Comparative
A Comparative Analysis of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene: A Guide to Strategic Application in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the efficient synthesis of novel chemical entities with desirable pharmacological profiles. 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene has emerged as a valuable scaffold, presenting a unique combination of reactive handles and modulatory functional groups. This guide provides a comprehensive comparative analysis of this building block against structurally related alternatives. We will delve into its synthetic accessibility, explore its reactivity profile in key cross-coupling reactions, and dissect the distinct roles of its constituent moieties—the aryl bromide, the ortho-fluorine, and the morpholinomethyl group. Through experimental data, detailed protocols, and mechanistic insights, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to leverage this and similar building blocks in their synthetic programs.
The Molecular Architecture: A Triad of Functionality
This compound is a trifunctional building block whose utility is derived from the interplay of its three key components:
-
The Aryl Bromide: This serves as the primary reactive site for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are foundational for constructing the complex carbon-carbon and carbon-heteroatom bonds that form the core of many drug candidates.[1]
-
The Ortho-Fluorine: The fluorine atom, positioned ortho to the bromine, exerts a powerful influence. Its strong electron-withdrawing inductive effect can modulate the reactivity of the C-Br bond and the aromatic ring.[2] In the resulting drug candidates, fluorine is often introduced to enhance metabolic stability, improve binding affinity to target proteins, and fine-tune physicochemical properties like lipophilicity and pKa.
-
The Morpholinomethyl Group: The morpholine ring is a privileged pharmacophore in medicinal chemistry, frequently incorporated to improve aqueous solubility and pharmacokinetic properties.[3][4] Its nitrogen atom can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets. The entire morpholinomethyl substituent also introduces a specific steric and conformational profile, which is critical for structure-activity relationship (SAR) studies.[5][6]
The 1,2,3-trisubstitution pattern presents a sterically congested environment around the reactive C-Br bond, a crucial consideration for reaction optimization that will be explored in subsequent sections.
Synthetic Strategy and Workflow
The synthesis of this compound can be efficiently achieved from commercially available starting materials. A robust and logical synthetic pathway involves the initial preparation of a key intermediate, 1-bromo-2-fluoro-3-nitrobenzene, followed by a sequence of reduction, formylation (or equivalent), and reductive amination. A more direct approach, however, involves benzylic functionalization of a substituted toluene.
A plausible and efficient synthesis is outlined below:
Caption: Synthetic workflow for this compound.
This two-step sequence is advantageous due to its high efficiency and the use of standard, well-established chemical transformations.
Comparative Reactivity in Cross-Coupling Reactions
The performance of a building block is defined by its reactivity in the reactions used to elaborate it. We will compare this compound with key alternatives in two of the most widely used transformations in drug discovery: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.[7][8]
The Halogen Effect: A Comparison of Iodo, Bromo, and Chloro Analogs
The identity of the halogen atom is a critical determinant of reactivity in palladium-catalyzed cross-coupling reactions. The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The efficiency of this step is inversely correlated with the carbon-halogen (C-X) bond dissociation energy, leading to the general reactivity trend: C-I > C-Br > C-Cl.[9]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The practical implications of this trend are significant. Aryl iodides typically react under milder conditions, while aryl chlorides often require more active (and expensive) catalysts, specialized ligands, and higher reaction temperatures. Aryl bromides, such as the topic compound, offer a balance of high reactivity and stability, making them ideal for many applications.
Table 1: Comparative Performance in a Model Suzuki-Miyaura Reaction
| Entry | Aryl Halide (Ar-X) | Catalyst System (2 mol%) | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Iodo -2-fluoro-3-(morpholinomethyl)benzene | Pd(PPh₃)₄ | Na₂CO₃ | 80 | 2 | 95 |
| 2 | 1-Bromo -2-fluoro-3-(morpholinomethyl)benzene | Pd(PPh₃)₄ | Na₂CO₃ | 100 | 8 | 92 |
| 3 | 1-Bromo -2-fluoro-3-(morpholinomethyl)benzene | Pd(dppf)Cl₂ | K₃PO₄ | 80 | 4 | 94 |
| 4 | 1-Chloro -2-fluoro-3-(morpholinomethyl)benzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | 110 | 16 | 85 |
Reaction Conditions: Aryl halide (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), catalyst, base (2.0 eq.), Toluene/H₂O (10:1).
Data are representative and based on established chemical principles.
As the data show, the bromo- derivative (Entry 2) provides excellent yield, though it requires more forcing conditions than the iodo- analog (Entry 1). By employing a more active catalyst system like Pd(dppf)Cl₂, the conditions for the bromide can be made milder (Entry 3). The chloro- analog (Entry 4) requires a highly active Buchwald-type ligand (SPhos) and elevated temperatures to achieve a comparable, albeit lower, yield.
The Isomer Effect: Steric Hindrance at the Reaction Center
The 1,2,3-trisubstituted pattern of the topic molecule creates significant steric hindrance around the C-Br bond. This can impede the approach of the bulky palladium catalyst during the oxidative addition step. We can illustrate this by comparing it to a less hindered isomer, such as 1-bromo-4-fluoro-2-(morpholinomethyl)benzene.
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Guide to the Definitive Structural Validation of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Unambiguous Structural Confirmation in Drug Discovery
In the landscape of modern drug discovery, the precise molecular structure of a new chemical entity (NCE) is the bedrock upon which all subsequent development rests. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially catastrophic safety issues. The molecule 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene serves as an excellent case study for illustrating the rigorous process of structural validation. Its unique substitution pattern—a trisubstituted aromatic ring featuring a bromine, a fluorine, and a flexible morpholinomethyl side chain—presents a challenge that necessitates a multi-faceted analytical approach.
This guide provides an in-depth comparison of the "gold standard" technique, Single-Crystal X-ray Diffraction (SCXRD), with orthogonal and complementary spectroscopic methods. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a clear framework for selecting the appropriate analytical tools to ensure the absolute integrity of your molecular structure. The accurate determination of a molecule's three-dimensional structure is fundamental to understanding its interactions with biological targets and is a critical step in rational drug design[1][2][3].
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
For unambiguous determination of a molecule's three-dimensional atomic arrangement, SCXRD is the most powerful tool available to researchers[4][5]. Unlike spectroscopic techniques that provide indirect information about connectivity and chemical environment, X-ray crystallography offers a direct visualization of the atomic positions in space, revealing precise bond lengths, bond angles, and the absolute configuration of the molecule within the crystal lattice[6][7]. This makes it the definitive method for resolving any structural ambiguity.
The primary bottleneck, however, is the prerequisite of a high-quality single crystal, which must be sufficiently large and free of significant defects[8][9]. The process of obtaining such a crystal is often considered both a science and an art[10].
Experimental Protocol: From Powder to Final Structure
The path from a synthesized powder to a refined crystal structure is a meticulous, multi-step process.
Step 1: Crystallization (The Critical Hurdle)
-
Rationale: The goal is to slowly bring a solution of the compound to a state of supersaturation, allowing molecules to self-assemble into a highly ordered, three-dimensional lattice. The choice of solvent is critical; an ideal solvent is one in which the compound is moderately soluble[11].
-
Protocol - Vapor Diffusion Method:
-
Dissolve 5-10 mg of highly pure this compound in a minimal amount (0.5 mL) of a "good" solvent (e.g., ethyl acetate, chloroform, or THF) in a small, open vial[12]. The purity of the compound is paramount for successful crystallization[11].
-
Place this inner vial inside a larger, sealed vial (a "chamber") containing a larger volume (2-3 mL) of a "poor" or "anti-solvent" in which the compound is insoluble (e.g., hexane, pentane, or diethyl ether)[12].
-
Seal the chamber and leave it undisturbed in a vibration-free location. The slow diffusion of the anti-solvent vapor into the good solvent gradually reduces the compound's solubility, promoting slow crystal growth over several days to weeks[12].
-
Alternative methods include slow evaporation from a saturated solution or slow cooling of a hot, saturated solution[10][12].
-
Step 2: Crystal Mounting and Data Collection
-
Rationale: A suitable crystal is selected and mounted on a goniometer, which orients the crystal in all possible directions within the X-ray beam. The interaction of the incident X-rays with the crystal's electron clouds produces a unique diffraction pattern of spots[6][9].
-
Protocol:
-
Under a microscope, select a single, well-formed crystal (typically >0.1 mm in all dimensions) with sharp edges[9].
-
Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen to prevent radiation damage and improve data quality.
-
Center the crystal on a modern single-crystal X-ray diffractometer.
-
Generate monochromatic X-rays (e.g., from a Cu or Mo source) and collect a series of diffraction images as the crystal is rotated. The angles and intensities of the diffracted X-rays are measured[8].
-
Step 3: Structure Solution and Refinement
-
Rationale: The collected diffraction data (intensities and positions of spots) are computationally processed to solve the "phase problem" and generate an initial electron density map[9][13]. This map is then interpreted to build a molecular model, which is refined against the experimental data to yield the final, precise structure.
-
Protocol:
-
Data Reduction: Integrate the raw diffraction images to determine the unit cell dimensions and the intensities of each reflection.
-
Structure Solution: Use direct methods or other algorithms (common for small molecules) to determine the initial phases and generate the first electron density map[9].
-
Model Building: Fit the atoms of this compound into the calculated electron density map.
-
Refinement: Iteratively refine the atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.
-
Visualization of the SCXRD Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction (SCXRD).
Data Presentation: Key Crystallographic Parameters
A successful SCXRD experiment yields a Crystallographic Information File (CIF) containing a wealth of data.
| Parameter | Typical Value/Description | Significance |
| Formula | C₁₁H₁₃BrFNO | Confirms elemental composition. |
| Molecular Weight | 274.13 g/mol | Consistent with the proposed structure. |
| Crystal System | e.g., Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | e.g., P2₁/c | Defines the symmetry operations within the crystal. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions of the repeating lattice box. |
| Density (calculated) | e.g., 1.6-1.8 g/cm³ | Calculated from the unit cell volume and contents. |
| R-factor (R₁) | < 0.05 (5%) | A key indicator of the quality of the fit between the model and the data. |
| Goodness-of-Fit (GoF) | ~1.0 | Indicates a good refinement. |
Part 2: Orthogonal Validation & In-Solution Confirmation
While SCXRD is definitive, it is not always feasible or necessary for routine analysis. Spectroscopic methods provide rapid, high-throughput confirmation of structure and are essential for analyzing samples in the solution state, which is more relevant to many biological and chemical processes[14][15].
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution[16][17]. It provides detailed information about the chemical environment, connectivity, and spatial proximity of NMR-active nuclei like ¹H, ¹³C, and ¹⁹F.
-
Causality: For this compound, ¹H NMR confirms the number and connectivity of protons. The characteristic splitting patterns in the aromatic region are dictated by the substitution pattern[18][19]. ¹³C NMR indicates the number of unique carbon environments, and ¹⁹F NMR provides a simple signal confirming the presence of fluorine.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, DEPT-135, ¹⁹F, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
-
Data Processing: Fourier transform the raw data, phase the spectra, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Spectral Interpretation: Analyze chemical shifts, integration values, and coupling constants to assemble the molecular fragments and confirm the overall structure.
Expected NMR Data Summary
| Nucleus | Region / Signal Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling | Inferred Information |
| ¹H | Aromatic | 7.0 - 7.8 | 3 distinct signals, complex multiplets (ddd, dd, etc.) | Trisubstituted benzene ring pattern[20]. |
| ¹H | Benzylic (Ar-CH₂ -N) | 3.6 - 4.0 | Singlet or doublet (if coupled to ¹⁹F) | Confirms the CH₂ linker between the ring and morpholine. |
| ¹H | Morpholine (-O-CH₂ -) | 3.7 - 3.9 | Triplet-like multiplet | Protons adjacent to the morpholine oxygen[21][22][23]. |
| ¹H | Morpholine (-N-CH₂ -) | 2.5 - 2.8 | Triplet-like multiplet | Protons adjacent to the morpholine nitrogen[21][22][23]. |
| ¹³C | Aromatic | 110 - 160 | 6 signals (due to asymmetry) | Confirms the six unique aromatic carbons[18][24]. C-Br, C-F, and C-C will show characteristic shifts and couplings. |
| ¹³C | Benzylic | 50 - 60 | 1 signal | Confirms the benzylic carbon. |
| ¹³C | Morpholine | 65 - 70 (-O-CH₂) & 50 - 55 (-N-CH₂) | 2 signals | Confirms the two distinct carbon environments in the morpholine ring[25]. |
| ¹⁹F | Aryl Fluoride | -110 to -130 | Singlet or multiplet (if coupled to protons) | Unambiguously confirms the presence of the fluorine atom. |
B. Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental formula of a compound, serving as a crucial check for its identity[26]. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of bromine and chlorine[27][28].
-
Causality: High-Resolution Mass Spectrometry (HRMS) can determine the mass of the molecular ion with enough accuracy to predict a unique elemental formula. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) will result in a characteristic M+ and M+2 isotopic cluster of nearly equal intensity, which is a definitive signature[27][28].
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution (µg/mL to ng/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass. Analyze the isotopic pattern to confirm the presence of one bromine atom.
Expected Mass Spectrometry Data
| Parameter | Expected Value | Significance |
| Ionization Mode | ESI+ | Forms the [M+H]⁺ ion. |
| Theoretical Mass | C₁₁H₁₄BrFNO⁺: 274.0294 | Calculated exact mass for the protonated molecule. |
| Measured Mass | Within 5 ppm of theoretical | Confirms the elemental formula with high confidence. |
| Isotopic Pattern | Two peaks at m/z ~274.03 and ~276.03 | The characteristic M+ and M+2 peaks for a single bromine atom, with ~1:1 intensity ratio[28]. |
Part 3: Comparative Analysis and Integrated Strategy
No single technique is perfect for all applications. The choice of analytical method depends on the stage of research, the amount of sample available, and the specific question being asked.
Strengths and Limitations of Key Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Type | Absolute 3D structure, bond lengths/angles, packing | Connectivity, chemical environment, in-solution conformation | Molecular weight, elemental formula, isotopic composition |
| Sample State | Solid (single crystal) | Solution | Solution or Solid |
| Sample Amount | Micrograms (single crystal) | Milligrams | Nanograms to micrograms |
| Speed | Slow (days to weeks) | Fast (minutes to hours) | Very Fast (minutes) |
| Key Strength | Unambiguous, definitive structural proof[4]. | Excellent for in-solution structure and dynamics[15]. | High sensitivity and confirmation of elemental formula[26]. |
| Key Limitation | Requires high-quality single crystals, which can be difficult to obtain. | Provides indirect structural data; complex spectra can be challenging to interpret fully. | Provides no information on connectivity or stereochemistry. |
Decision-Making Workflow for Structural Validation
Caption: A logical workflow for selecting structural validation methods.
Conclusion
The structural validation of a novel compound like this compound demands a rigorous, integrated analytical strategy. While Mass Spectrometry provides a rapid and essential confirmation of molecular weight and elemental formula, and NMR Spectroscopy offers indispensable insights into the molecular framework in solution, Single-Crystal X-ray Crystallography remains the unequivocal gold standard for determining the absolute three-dimensional structure.
For drug development professionals, relying on a single technique is insufficient. An efficient workflow involves initial, high-throughput screening with MS and NMR for routine confirmation. However, for key compounds, patent filings, or any case where structural ambiguity could compromise a research program, the investment in obtaining a single crystal for X-ray diffraction analysis is not just prudent—it is essential for ensuring scientific integrity and accelerating the path to discovery.
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A Senior Application Scientist's Guide to the Biological Activity Screening of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene Derivatives
Abstract
This guide provides a comprehensive framework for the initial biological evaluation of a novel chemical series: 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene derivatives. As no significant prior biological data exists for this specific scaffold, we propose a logical, tiered screening cascade designed to efficiently identify potential therapeutic activities, with a primary focus on anticancer applications. This choice is informed by the prevalence of the morpholine motif and halogenated benzene rings in numerous anticancer agents.[1][2][3] We will detail the causality behind experimental choices, provide validated protocols for primary cytotoxicity screening, and establish a framework for comparing these novel derivatives against established standards. The objective is to provide researchers and drug development professionals with a robust, self-validating strategy for early-stage discovery.
Introduction: Deconstructing the Scaffold for Therapeutic Potential
The this compound scaffold, while novel, contains several well-established pharmacophoric elements that justify its selection for biological screening. A rational screening strategy begins with understanding the potential contributions of each component:
-
The Morpholine Ring: This versatile heterocycle is a "privileged structure" in medicinal chemistry, frequently incorporated to improve physicochemical properties, metabolic stability, and pharmacokinetic profiles.[4][5][6] Its basic nitrogen can form key hydrogen bonds with biological targets, and the ring itself is a common feature in drugs targeting kinases, G-protein coupled receptors, and other enzymes.[4][7]
-
The Halogenated Benzene Core: The inclusion of bromine and fluorine is a deliberate medicinal chemistry strategy. Halogens can modulate a molecule's lipophilicity, membrane permeability, and metabolic stability.[8] Furthermore, they can form specific, directional interactions known as "halogen bonds" with protein targets, which can significantly enhance binding affinity and selectivity.[9][10] The specific ortho-fluoro, meta-bromo substitution pattern creates a distinct electronic and steric profile that warrants investigation.
-
The Overall Structure: The combination of a flexible morpholinomethyl side chain with a rigid, functionalized aromatic core provides a promising starting point for interaction with a variety of biological targets. Given the frequent appearance of these motifs in anticancer agents, a primary screen focused on cytotoxicity is the most logical and resource-efficient starting point.[11][12]
The Screening Cascade: A Tiered Approach to Uncover Activity
For a novel compound series, a tiered or cascaded screening approach is essential to manage resources and generate clear, actionable data. This strategy moves from broad, high-capacity primary screens to more specific, mechanism-focused secondary and tertiary assays.
Caption: A logical workflow for screening novel compounds.
Tier 1: Primary Cytotoxicity Screening Protocol
The crucial first step is to determine if the derivatives possess any cytotoxic activity. The National Cancer Institute's NCI-60 panel, a set of 60 diverse human cancer cell lines, is the gold standard for this purpose as it can reveal cancer-type specific activity patterns right from the initial screen.[13][14][15]
Protocol: NCI-60 Single-Dose Primary Screen
This protocol is adapted from the NCI's Developmental Therapeutics Program (DTP) methodology.[16]
Objective: To identify derivatives that cause significant growth inhibition or lethality in a broad panel of human cancer cell lines at a single high concentration.
Methodology:
-
Cell Culture: The 60 human tumor cell lines are cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[16]
-
Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time, and incubated for 24 hours.[16]
-
Compound Preparation: The this compound derivatives are solubilized in DMSO to create a concentrated stock.
-
Treatment: Test compounds are added to the plates at a single final concentration of 10⁻⁵ M (10 µM). A vehicle control (DMSO) is run in parallel.
-
Incubation: Plates are incubated for 48 hours at 37°C, 5% CO₂, and 100% relative humidity.
-
Assay Termination & Staining: The assay is terminated by fixing the cells with trichloroacetic acid (TCA). After washing, the cells are stained with Sulforhodamine B (SRB), a dye that binds to basic amino acids of cellular proteins.[16]
-
Data Acquisition: Unbound dye is washed away, and the bound dye is solubilized. The absorbance is read at 515 nm.[16]
-
Data Analysis: The percentage growth is calculated relative to the no-drug control and the cell count at the time of drug addition. A value of 100 indicates no growth inhibition, while a value of 0 indicates no net growth, and negative values indicate cell death.[16]
Trustworthiness Check: The NCI-60 screen is a highly standardized and validated assay. The inclusion of 60 different cell lines provides a rich dataset that helps to identify false positives that might arise from single cell line assays. Compounds showing significant growth inhibition (e.g., >50% inhibition in multiple cell lines) are considered "hits" and advanced to Tier 2.
Comparative Analysis: Benchmarking Against Alternatives
To contextualize the activity of the novel derivatives, they must be compared against a relevant alternative or a standard positive control. For an initial anticancer screen, a well-characterized chemotherapeutic agent like Doxorubicin is an ideal comparator.
Data Presentation: Hypothetical Tier 2 IC₅₀ Data
Following a primary screen, "hits" would be re-tested in a 5-dose assay to determine their half-maximal inhibitory concentration (IC₅₀), a key measure of a drug's potency.[17] The results should be summarized in a clear, comparative table.
| Compound ID | Derivative Structure (R-group) | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HT-29 (Colon) IC₅₀ (µM) | HEK293 (Normal) IC₅₀ (µM) | Selectivity Index (SI)¹ |
| BZF-M-01 | -H | 8.5 ± 0.7 | 12.1 ± 1.1 | 9.3 ± 0.9 | > 50 | > 5.9 |
| BZF-M-02 | -CH₃ | 3.2 ± 0.4 | 5.4 ± 0.6 | 4.1 ± 0.5 | 45.8 ± 3.2 | 14.3 |
| BZF-M-03 | -Cl | 15.6 ± 1.3 | 22.3 ± 2.0 | 18.9 ± 1.7 | > 50 | > 3.2 |
| Doxorubicin | Standard Control | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.1 | 8.7 ± 0.9 | 9.7 |
| Data are presented as mean ± standard deviation from three independent experiments. | ||||||
| ¹Selectivity Index (SI) calculated as IC₅₀ in HEK293 / IC₅₀ in MCF-7. |
Expert Insights from the Data:
-
Structure-Activity Relationship (SAR): From this hypothetical data, a preliminary SAR can be drawn. The addition of a methyl group (BZF-M-02) appears to significantly increase potency compared to the unsubstituted parent compound (BZF-M-01) and the chloro-substituted derivative (BZF-M-03).[5]
-
Performance vs. Alternative: While Doxorubicin is more potent (lower IC₅₀), derivative BZF-M-02 shows a superior selectivity index. This means it is comparatively more toxic to cancer cells (MCF-7) than to normal cells (HEK293), a highly desirable characteristic in a potential drug candidate.[18] This is a critical decision-making point; a less potent but more selective compound can often be a more promising lead for further development.
Tier 2: Probing the Mechanism of Cell Death
Once a selective cytotoxic hit like BZF-M-02 is identified, the next logical question is how it is killing the cancer cells. The most common form of programmed cell death induced by anticancer drugs is apoptosis.[19]
Caption: Hypothesized apoptotic mechanism of action.
Protocol: Caspase-Glo® 3/7 Assay (Promega)
Objective: To quantify the activity of executioner caspases 3 and 7, which are key mediators of apoptosis, as a measure of induced cell death.
Methodology:
-
Cell Culture & Treatment: Seed MCF-7 cells in a white-walled 96-well plate. Treat with a dose-response of BZF-M-02 (and Doxorubicin as a positive control) for 24 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. This reagent contains a luminogenic caspase-3/7 substrate.
-
Assay Procedure: Add the Caspase-Glo® 3/7 Reagent directly to the cell plates. Mix briefly and incubate at room temperature for 1 hour.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of active caspase 3/7.
-
Data Analysis: Normalize the luminescence signal to the vehicle control. A significant increase in luminescence indicates the induction of apoptosis.
Self-Validation: This assay is highly specific for its target caspases. Running a known apoptosis inducer like Doxorubicin in parallel validates that the assay system is working correctly. A dose-dependent increase in the caspase signal for BZF-M-02 would provide strong evidence that it is acting via an apoptotic mechanism.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to the initial biological screening of this compound derivatives. By starting with a broad cytotoxicity screen like the NCI-60, we can efficiently identify active compounds. Subsequent comparative analysis against standards like Doxorubicin using dose-response studies allows for the prioritization of potent and, crucially, selective hits. Finally, secondary mechanistic assays, such as the Caspase-Glo® 3/7 assay, provide the first insights into the compound's mechanism of action.
A derivative like the hypothetical BZF-M-02 , which demonstrates potent, selective, and apoptosis-inducing activity, would be a high-priority candidate for further Tier 3 studies, including target identification, kinase profiling, and cell cycle analysis, moving it further down the path of drug discovery.
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A Senior Application Scientist's Guide to Spectroscopic Differentiation of Bromo-Fluoro-Morpholinomethylbenzene Isomers
In the landscape of drug discovery and development, the precise structural elucidation of a molecule is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles. For medicinal chemists and researchers, the ability to unequivocally distinguish between isomers of a lead compound like bromo-fluoro-morpholinomethylbenzene is not merely an academic exercise; it is a critical step in ensuring the safety and efficacy of a potential therapeutic agent.
This guide provides an in-depth comparison of the expected spectroscopic data for the various isomers of bromo-fluoro-morpholinomethylbenzene. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. Instead, this document is designed to provide a practical, field-proven framework for leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confidently differentiate these closely related molecules. We will explore the causality behind experimental choices and establish self-validating protocols to ensure the trustworthiness of your results.
The Challenge: Differentiating Isomers of Bromo-Fluoro-Morpholinomethylbenzene
The core structure we are examining consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a morpholinomethyl group. The primary source of isomerism will be the relative positions of these substituents on the aromatic ring (ortho, meta, para).
To illustrate the analytical workflow for differentiating these isomers, we will consider the following representative structures:
Figure 2: Logical workflow for isomer differentiation.
Part 1: Mass Spectrometry (MS) – The First Gatekeeper
Mass spectrometry serves as our initial checkpoint. While it generally cannot distinguish between positional isomers on its own, it confirms the molecular weight and, crucially for our compounds, reveals the presence of bromine through its characteristic isotopic pattern.
Expected Observations
All isomers of bromo-fluoro-morpholinomethylbenzene have a molecular formula of C11H13BrFNO and a monoisotopic mass of approximately 273.02 g/mol . The key diagnostic feature in the mass spectrum will be the molecular ion peak (M+). [1]Due to the nearly equal natural abundance of the 79Br and 81Br isotopes, we expect to see two peaks of almost equal intensity for the molecular ion: one for the molecule containing 79Br (M+) and one for the molecule containing 81Br (M+2). [1][2][3]This 1:1 ratio for the M+ and M+2 peaks is a hallmark of a monobrominated compound. [1] Fragmentation patterns can also offer clues. The morpholine ring is a common site for fragmentation. [4][5]We can anticipate cleavage of the bond between the benzyl group and the morpholine nitrogen, as well as fragmentation within the morpholine ring itself. The principal fragmentation mode for the aromatic portion is often the loss of the halogen atom. [1]
| Feature | Expected Observation | Rationale & Significance |
|---|---|---|
| Molecular Ion (M+) | m/z ≈ 273 and 275 | Confirms the molecular weight. |
| Isotopic Pattern | M+ and M+2 peaks in a ~1:1 ratio | Unequivocally indicates the presence of one bromine atom. [1][2][3] |
| Key Fragments | Loss of Br, fragmentation of the morpholine ring | Can provide clues about the stability of the parent ion, although less useful for distinguishing positional isomers. [1][4][5]|
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of the purified compound in a volatile solvent such as methanol or dichloromethane.
-
Instrument Setup: Use a mass spectrometer equipped with an electron ionization (EI) source. A standard EI energy of 70 eV is used to induce reproducible fragmentation. [6]3. Data Acquisition: Introduce the sample into the instrument, typically via a direct insertion probe or GC inlet. Acquire the mass spectrum over a range of m/z 50-500.
-
Data Analysis: Identify the molecular ion peak. [1]Examine the isotopic pattern of the molecular ion to confirm the presence of bromine. Analyze the major fragment ions to gain further structural information.
Part 2: Infrared (IR) Spectroscopy – Probing Functional Groups and Substitution
IR spectroscopy provides valuable information about the functional groups present and, importantly, can help determine the substitution pattern on the benzene ring. [7][8][9]
Expected Observations
All isomers will share common IR absorptions corresponding to the morpholine and methylene groups. The key differentiating region will be the C-H out-of-plane bending vibrations between 650 and 1000 cm-1, which are sensitive to the substitution pattern of the aromatic ring. [7][8][9]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| Aromatic C-H Stretch | ~3030-3100 | Indicates the presence of C-H bonds on the benzene ring. [10] |
| Aliphatic C-H Stretch | ~2850-2960 | Corresponds to the C-H bonds of the methylene and morpholine groups. [7][8][9] |
| C-O-C Stretch (Ether) | ~1115-1140 | Characteristic of the morpholine ring. |
| Aromatic C=C Stretch | ~1450-1600 | A series of bands indicating the benzene ring. [7][8][10] |
| C-H Out-of-Plane Bending | 650-1000 | Crucial for differentiation. The specific pattern of bands in this region is highly indicative of the arrangement of substituents on the ring. [7][8][9]|
For example, a para-disubstituted pattern (if we consider the morpholinomethyl group as one substituent and the halogens as the other) often gives a strong band in the 800-850 cm⁻¹ region. Ortho and meta substitution patterns will produce different, characteristic absorptions in the 700-800 cm⁻¹ range. The presence of three substituents complicates direct interpretation, but distinct patterns for each isomer are expected.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: No special preparation is needed for solid samples. Place a small amount of the purified compound directly on the ATR crystal.
-
Instrument Setup: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Process the spectrum (e.g., baseline correction). Identify the key absorption bands and compare them to known values for aromatic substitution patterns.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Tool
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For our isomers, both ¹H and ¹³C NMR will be indispensable.
¹H NMR Spectroscopy
The aromatic region (typically 6.5-8.0 ppm) of the ¹H NMR spectrum will be the most informative for distinguishing the isomers. [10][11][12][13]The chemical shifts and, more importantly, the splitting patterns of the aromatic protons are dictated by their relationship to the electron-withdrawing bromine and fluorine atoms and the electron-donating morpholinomethyl group.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Splitting Pattern | Differentiating Power |
| Aromatic Protons | 6.5 - 8.0 | Complex multiplets (doublets, triplets, or doublets of doublets). The pattern is unique to each isomer. | Very High. The number of signals, their integration, chemical shifts, and coupling constants (J-values) will create a unique fingerprint for each isomer. |
| Benzylic Protons (-CH₂-) | ~3.5 - 4.0 | Singlet (or a doublet if coupled to a nearby proton, which is unlikely here). | Moderate. The chemical shift will be subtly influenced by the ortho substituents. |
| Morpholine Protons | ~2.4 - 3.7 | Two distinct multiplets, each integrating to 4H. | Low. These protons are too far from the aromatic ring to show significant differences between isomers. |
For instance, an isomer with a proton situated between the fluorine and bromine atoms will experience a significant downfield shift due to the additive deshielding effects of the two halogens. The coupling constants between adjacent protons (ortho coupling, ~7-10 Hz) and those further apart (meta, ~2-3 Hz; para, ~0-1 Hz) will be critical in piecing together the substitution pattern. [14]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide complementary information. The number of unique carbon signals in the aromatic region (110-150 ppm) will depend on the symmetry of the isomer. [11][12]
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Differentiating Power |
|---|---|---|
| Aromatic Carbons | 110 - 150 | High. The number of signals reveals the symmetry of the substitution pattern. A para-substituted ring, for example, may show fewer signals due to symmetry. [11] |
| Benzylic Carbon (-CH₂-) | ~60 - 70 | Low. |
| Morpholine Carbons | ~50 - 70 | Low. |
Furthermore, the carbons directly attached to the halogens will exhibit characteristic chemical shifts. The carbon attached to fluorine will show a large downfield shift and will be split into a doublet due to one-bond C-F coupling. The carbon attached to bromine will also be shifted, but to a lesser extent.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. Tune and shim the instrument for optimal resolution.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra such as COSY (to identify H-H couplings) and HSQC (to correlate protons with their directly attached carbons).
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and measure the chemical shifts and coupling constants. Correlate the ¹H and ¹³C data to build a complete picture of the molecule's structure.
Conclusion
The differentiation of bromo-fluoro-morpholinomethylbenzene isomers is a solvable, albeit challenging, analytical problem. A systematic approach that begins with mass spectrometry to confirm the molecular formula and bromine presence, proceeds to infrared spectroscopy to characterize functional groups and gain initial insights into the substitution pattern, and culminates in a detailed analysis by NMR spectroscopy will provide an unambiguous structural assignment. By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently identify their target isomer and ensure the integrity of their subsequent studies.
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A Researcher's Guide to Bridging the Gap: Correlating In Vitro Potency and In Vivo Efficacy for Novel Kinase Inhibitors
A Senior Application Scientist's Perspective on Translating Benchtop Data to Preclinical Models
Note to the Reader: The specific starting material, 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene, is a valid chemical scaffold. However, a comprehensive search of public-domain scientific literature and patent databases did not yield a specific series of compounds derived from it with associated in vitro and in vivo efficacy data. To fulfill the objective of this guide—to provide a robust comparison of in vitro versus in vivo analysis—we will proceed with a chemically plausible, illustrative scenario. We hypothesize the synthesis of a series of Bruton's Tyrosine Kinase (BTK) inhibitors from this scaffold, as BTK is a clinically validated target in oncology and immunology, and the morpholine moiety is a common feature in kinase inhibitors.[1][2][3] The data presented herein is hypothetical but designed to reflect real-world challenges and outcomes in drug discovery.
Introduction: The Dichotomy of Preclinical Drug Discovery
In the journey of developing novel therapeutics, the path from a promising molecule in a test tube to an effective treatment in a living system is fraught with challenges. The core of this challenge lies in the translation of in vitro potency to in vivo efficacy.[4] In vitro assays, conducted in controlled, isolated systems such as purified enzymes or cultured cells, provide critical, early insights into a compound's mechanism of action and potency. However, they represent a simplified snapshot. The in vivo environment, typically a preclinical animal model, introduces a complex symphony of biological processes collectively known as Pharmacokinetics (PK) and Pharmacodynamics (PD).[5][6][7] This guide will explore this critical transition, using a hypothetical series of BTK inhibitors derived from this compound to illustrate the principles, protocols, andinterpretive logic required to navigate this landscape.
Pharmacokinetics (PK): What the body does to the drug. This includes Absorption, Distribution, Metabolism, and Excretion (ADME).[5][7]
Pharmacodynamics (PD): What the drug does to the body. This involves the drug's effect on its target and the subsequent physiological response.[5][7][8]
The ultimate goal is to understand the interplay of PK and PD to establish a quantitative relationship between drug exposure and its therapeutic effect.[4][6]
The Synthetic Strategy: From Scaffold to Lead Candidates
Our hypothetical program begins with the starting material this compound. The synthetic strategy leverages the reactivity of the bromine atom for modification, a common approach in medicinal chemistry. A Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds, is employed to introduce diverse aromatic and heteroaromatic groups. This reaction is chosen for its reliability and tolerance of various functional groups.
Caption: Synthetic workflow for generating candidate compounds.
This strategy yields a small library of compounds, from which three candidates (A, B, and C) are selected for further evaluation based on initial screening and computational modeling.
Phase 1: In Vitro Characterization - The First Litmus Test
The initial evaluation of our compounds is performed in vitro to determine their direct effect on the target (BTK) and on cancer cells whose growth is dependent on BTK signaling.
Biochemical Assay: Direct Target Engagement
The first crucial experiment is a biochemical assay to measure the direct inhibition of purified BTK enzyme.[9][10] This isolates the interaction between the compound and its protein target, removing cellular complexity.
Experimental Protocol: Radiometric Kinase Assay [9][11][12]
-
Reagents: Recombinant human BTK enzyme, a suitable peptide substrate, [γ-³³P]ATP, and kinase reaction buffer.
-
Procedure:
-
A serial dilution of the test compounds (A, B, C) is prepared in DMSO.
-
In a microplate, the BTK enzyme, substrate, and test compound are combined and pre-incubated for 15 minutes.
-
The kinase reaction is initiated by adding the [γ-³³P]ATP mixture.
-
The reaction is allowed to proceed for 30-60 minutes at 30°C.
-
The reaction is stopped by spotting the mixture onto phosphocellulose paper.
-
The paper is washed to remove unincorporated [γ-³³P]ATP.
-
The amount of radiolabeled phosphate transferred to the substrate is quantified using a scintillation counter.
-
-
Data Analysis: The percentage of kinase activity relative to a DMSO control is plotted against the compound concentration. A non-linear regression is used to calculate the half-maximal inhibitory concentration (IC50).
Cellular Assay: Assessing On-Target Effect in a Biological Context
While a biochemical assay confirms target binding, a cellular assay is needed to determine if the compound can enter a cell and inhibit the target in its native environment. For this, we use a B-cell lymphoma cell line (e.g., TMD8) known to be dependent on BTK signaling.
Experimental Protocol: Cell Viability (MTS) Assay [13][14]
-
Cell Seeding: TMD8 cells are seeded into 96-well plates at a density of 10,000 cells/well and incubated for 24 hours.[15][16]
-
Compound Treatment: Cells are treated with a serial dilution of Compounds A, B, and C for 72 hours.
-
MTS Addition: 20 µL of MTS reagent is added to each well.
-
Incubation: The plates are incubated for 2-4 hours at 37°C until a color change is apparent.
-
Measurement: The absorbance is measured at 490 nm using a plate reader.[14]
-
Data Analysis: Cell viability is calculated relative to DMSO-treated control cells, and the data is used to determine the IC50 value for each compound.
Caption: Workflow for the in vitro characterization of compounds.
Phase 2: In Vivo Evaluation - The Whole-System Reality Check
Compounds that demonstrate promising in vitro potency must then prove their mettle in a living organism. This phase assesses not only efficacy but also the compound's pharmacokinetic behavior, which is often the determining factor for success or failure.[5][6][8]
The Preclinical Model: Patient-Derived Xenografts (PDX)
To best mimic human disease, we utilize a patient-derived xenograft (PDX) model. In this model, tumor cells from a human B-cell lymphoma patient are implanted into immunocompromised mice.[17][18][19] This approach better preserves the biological characteristics of the original tumor compared to standard cell line xenografts.[17][18]
Experimental Protocol: B-Cell Lymphoma PDX Efficacy Study [17][19]
-
Model Establishment: TMD8 cells are subcutaneously injected into immunodeficient mice (e.g., NSG mice). Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Mice are randomized into four groups: Vehicle control, Compound A, Compound B, and Compound C.
-
Dosing: Compounds are formulated and administered orally, once daily, at a dose of 30 mg/kg.
-
Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is concluded after 21 days, or when tumors in the control group reach a predetermined maximum size. The primary endpoint is Tumor Growth Inhibition (TGI).
-
Pharmacokinetic Satellite Group: A separate group of animals is used for PK analysis. Blood samples are collected at various time points after a single oral dose to determine the drug concentration in plasma over time. This data is used to calculate key PK parameters like Cmax (maximum concentration) and AUC (Area Under the Curve, a measure of total drug exposure).[20]
Data Synthesis: Comparing the Benchtop with the Bioroom
The true scientific insight comes from comparing the data sets from the in vitro and in vivo experiments.
Table 1: Comparative Efficacy and Pharmacokinetic Data
| Compound | BTK Enzyme IC50 (nM) | TMD8 Cell IC50 (nM) | Tumor Growth Inhibition (TGI) @ 30 mg/kg | Plasma AUC (ng·h/mL) |
| A | 5 | 25 | 85% | 2500 |
| B | 8 | 40 | 15% | 150 |
| C | 75 | 400 | 70% | 4500 (as active metabolite) |
Analysis and Interpretation
-
Compound A: The Ideal Candidate. This compound shows excellent correlation. It is potent against the enzyme, potent in cells, and translates to strong tumor growth inhibition in vivo. The robust plasma exposure (AUC) confirms that the compound is well-absorbed and metabolically stable enough to reach and act on the tumor.
-
Compound B: The PK Failure. Here we see the classic disconnect. Compound B is nearly as potent as Compound A in vitro, but its in vivo efficacy is negligible. The PK data reveals the reason: a very low AUC indicates poor oral absorption or rapid metabolism and clearance.[5][8] The drug simply doesn't stay in the system long enough or at a high enough concentration to have an effect, despite its high potency. This highlights that in vitro potency is necessary, but not sufficient, for in vivo success.
-
Compound C: The Pro-drug Puzzle. Compound C appears weak in the biochemical assay and only moderately active in cells. Surprisingly, it demonstrates strong in vivo efficacy. The PK analysis provides the key insight: the parent compound has a high AUC, and further analysis (not shown in the table) reveals that it is converted in the liver to a much more potent active metabolite. This compound is a "pro-drug," where the body's metabolism beneficially transforms it into the active therapeutic agent. This scenario underscores the importance of metabolite identification during drug discovery.
Caption: Relationship between in vitro potency, PK, and in vivo efficacy.
Conclusion: An Integrated Approach is Non-Negotiable
The journey from a chemical scaffold to a viable drug candidate is a process of systematic de-risking. This illustrative guide demonstrates that in vitro and in vivo experiments are not sequential hurdles but deeply interconnected components of a single discovery narrative.
-
Expertise & Causality: The choice of a radiometric assay provides a direct measure of enzymatic inhibition, while the MTS assay offers a proxy for cell health that is dependent on the targeted pathway. The PDX model was chosen for its superior clinical relevance over simpler xenografts.[17][18]
-
Trustworthiness & Self-Validation: The disconnect observed with Compound B validates the necessity of the in vivo model; without it, a poor candidate might have been advanced based on promising in vitro data alone. Conversely, the surprising success of Compound C validates the need for PK and metabolite analysis to explain unexpected efficacy.
-
Authoritative Grounding: The principles of PK/PD are the bedrock of pharmacology, and a quantitative understanding of their relationship is essential for translating preclinical findings into clinical success.[4][6]
Ultimately, a successful drug discovery program does not rely on a single data point. It builds a comprehensive profile of a compound, understanding its intrinsic potency (in vitro) and its complex behavior within a biological system (in vivo), ensuring that the final lead candidate has not only the right key (in vitro potency) but also the ability to reach the right lock (in vivo exposure and efficacy).
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A Comparative Guide to the Purity Assessment of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene by Gas Chromatography-Mass Spectrometry
Introduction: The Analytical Imperative for a Novel Pharmaceutical Intermediate
In the landscape of drug development, the purity of an active pharmaceutical ingredient (API) or its key intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene is a highly functionalized aromatic structure, suggesting its potential role as a sophisticated building block in the synthesis of novel therapeutic agents. Its trifunctional nature—a reactive bromine atom for cross-coupling, a fluorine atom for metabolic stability modulation, and a morpholine group for solubility and pharmacokinetics—makes it a molecule of significant interest.
However, this structural complexity presents a formidable challenge for analytical chemists. Ensuring the purity of this intermediate is critical, as unidentified impurities can carry forward into the final API, potentially altering its biological activity, toxicity, or stability.[1] The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) for new drug substances, mandate the reporting, identification, and qualification of impurities, making a robust analytical method indispensable.[1][2]
This guide provides an in-depth, experience-driven protocol for assessing the purity of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the rationale behind methodological choices, present a detailed and validated protocol, and compare the performance of GC-MS with alternative analytical techniques, grounding our discussion in the rigorous framework of pharmaceutical quality control.
The Analytical Challenge: Deconstructing the Target Molecule
A successful analytical method is built upon a fundamental understanding of the analyte's physicochemical properties. This compound is a molecule with several key characteristics that inform our choice of GC-MS:
-
Volatility: The substituted benzene core suggests sufficient volatility for gas chromatography, especially at the elevated temperatures achievable in a GC oven.
-
Thermal Stability: While the aromatic core is robust, the morpholinomethyl side chain could be a point of thermal degradation. The GC method must be optimized to ensure the compound elutes intact without on-column decomposition.
-
Polarity: The presence of the nitrogen and oxygen atoms in the morpholine ring imparts a degree of polarity. This requires careful selection of a GC column to achieve symmetrical peak shapes and efficient separation from potential impurities.
-
Mass Spectrometry Profile: The presence of a bromine atom provides a distinct isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which is a powerful diagnostic tool for confirming the identity of the main peak and any bromine-containing impurities in the mass spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS) is uniquely suited for this task, combining the high-resolution separation power of GC with the definitive identification capabilities of MS.[3][4] It is a "gold standard" technique for identifying and quantifying volatile and semi-volatile organic compounds, making it ideal for impurity profiling.[3]
The GC-MS Purity Assessment Workflow
The following diagram outlines the comprehensive workflow for the purity assessment of this compound.
Caption: A comprehensive workflow for GC-MS purity analysis.
Experimental Protocol: A Self-Validating System
This protocol is designed not just as a series of steps but as a system that validates its own performance through rigorous checks and balances, ensuring the trustworthiness of the final purity value.[5]
Sample and Standard Preparation
-
Solvent Selection: Use HPLC-grade or equivalent ethyl acetate as the diluent.
-
Scientist's Note: Ethyl acetate is a versatile solvent that is unlikely to react with the analyte and has good volatility, ensuring it does not interfere with the early-eluting peaks in the chromatogram.
-
-
Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate to achieve a concentration of ~1 mg/mL.
-
System Suitability Solution (SSS): Prepare a solution containing the main compound (~0.5 mg/mL) and spike it with a small amount (~0.1%) of a known potential impurity (e.g., 1-bromo-2-fluorotoluene, a likely starting material) if available.
-
Scientist's Note: The SSS is crucial for verifying the system's performance before any sample analysis. It ensures the system can separate the main analyte from a key impurity and provides a check on chromatographic resolution and detector sensitivity.[6]
-
GC-MS Instrumentation and Parameters
The following parameters are a robust starting point and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides excellent retention time stability and reproducibility. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity for confident identification. |
| GC Column | Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) | A low-bleed, mid-polarity column ideal for resolving a wide range of aromatic compounds and robust for MS applications.[7] |
| Injection Mode | Split (Ratio 50:1) | Prevents column overloading from the high-concentration main peak, ensuring sharp, symmetrical peaks. |
| Injection Volume | 1 µL | Standard volume for minimizing inlet discrimination effects. |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the analyte without causing thermal degradation. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Start at 100°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min) | A balanced program that allows for the elution of any residual solvents at the beginning and ensures the high-boiling point analyte and potential impurities elute within a reasonable time. |
| MS Transfer Line | 290 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for Electron Ionization (EI). |
| Quadrupole Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) @ 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Scan Range | 40 - 500 m/z | Covers the expected mass of the parent ion and its fragments, while excluding low-mass noise from the solvent and air. |
Data Analysis and Purity Calculation
-
System Suitability Check: Inject the SSS. The resolution between the main analyte and the spiked impurity should be greater than 1.5.
-
Sample Analysis: Inject the sample solution in triplicate.
-
Peak Identification:
-
Confirm the identity of the main peak by matching its retention time with a reference standard and its mass spectrum with the expected fragmentation pattern (including the characteristic Br isotope pattern).
-
-
Impurity Detection: Identify all other peaks in the chromatogram that are above the reporting threshold (typically 0.05% for drug substances according to ICH Q3A).[2]
-
Purity Calculation: Use the area normalization method. The purity is calculated as the percentage of the main peak area relative to the total area of all integrated peaks.
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
-
Scientist's Note: Area percent normalization is a standard method for purity assessment when the response factors of the impurities are unknown but assumed to be similar to the main component.[8] This is a reasonable starting assumption for structurally similar process-related impurities. For impurities with significantly different structures, a relative response factor should be determined.
-
Method Validation: Establishing Trustworthiness
To ensure the method is fit for purpose, it must be validated according to ICH Q2(R2) guidelines.[9] A validated method provides documented evidence of its reliability.[5][6]
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze a blank (ethyl acetate), the sample, and the sample spiked with potential impurities. | The method must resolve the main peak from any impurities and show no interference from the blank at the analyte's retention time.[10] |
| Linearity | Prepare and inject a series of solutions of the analyte over a range of concentrations (e.g., 0.1 to 1.5 mg/mL). | Plot a calibration curve of peak area vs. concentration. The correlation coefficient (R²) should be ≥ 0.999.[11] |
| Accuracy | Perform a spike-recovery study. Spike a known amount of the analyte into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%). | The recovery should be within 98.0% to 102.0% for each level. |
| Precision | Repeatability (Intra-day): Analyze six replicate preparations of the sample on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[11] |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determine based on the signal-to-noise ratio (S/N) of a series of dilute solutions. | LOD is typically S/N ≥ 3. LOQ is typically S/N ≥ 10. The LOQ must be below the reporting threshold of 0.05%.[12] |
| Robustness | Systematically vary key method parameters (e.g., oven ramp rate ±10%, flow rate ±10%) and assess the impact on the results. | The results should remain unaffected by small, deliberate variations in method parameters. |
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, no single technique is universally superior. A comprehensive purity assessment often benefits from using an orthogonal method—one that separates compounds based on a different chemical principle.[8]
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| GC-MS | Separation by boiling point/polarity in the gas phase; MS detection. | Excellent for volatile/semi-volatile impurities. High sensitivity and specificity. Definitive identification via mass spectra and isotopic patterns.[4] | Potential for thermal degradation of the morpholinomethyl side chain. Less suitable for non-volatile or highly polar impurities (e.g., salts). |
| HPLC-UV/MS | Separation by polarity in the liquid phase; UV and MS detection. | Ideal for non-volatile or thermally labile impurities. Can be used for preparative isolation of unknown impurities for structural elucidation.[8] | May require different columns/mobile phases to separate a wide range of impurities. UV response is dependent on chromophores. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei, allowing for universal detection. | Provides a direct measure of purity without the need for a reference standard of each impurity. Orthogonal to chromatographic methods.[13] | Lower sensitivity compared to GC-MS or HPLC-MS, may not detect trace impurities below ~0.1%. Complex spectra can make integration challenging if impurity peaks overlap with the main compound. |
Recommendation: For routine quality control and impurity profiling of this compound, the validated GC-MS method is highly effective. For definitive purity assignment of a reference standard or for investigating thermally labile degradation products, complementary analysis by HPLC-UV/MS and qNMR is strongly recommended to provide an orthogonal and more complete picture of the sample's purity.[13]
Conclusion
The purity assessment of this compound is a critical task that demands a robust, reliable, and well-understood analytical method. The GC-MS protocol detailed in this guide provides a comprehensive framework for achieving this. By grounding the methodology in the principles of analytical chemistry and the rigorous standards of the ICH guidelines, researchers and drug development professionals can generate high-quality, defensible data. The emphasis on a self-validating system, from system suitability checks to full method validation, ensures that the reported purity value is not just a number, but a trustworthy measure of quality, ultimately safeguarding the integrity of the drug development process.
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ICH. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
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Hovione. (2021). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
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Pharmavize. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmavize. [Link]
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EMA. (2006). Q3B(R2) Impurities in New Drug Products. European Medicines Agency. [Link]
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Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481. [Link]
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Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Agilent. [Link]
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Reddy, K., et al. (2016). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance, 7(4), 67-72. [Link]
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Ray, A. (2017). GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. [Link]
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Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]
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Lee, J., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 746. [Link]
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EMA. (2006). ICH guideline Q3A(R2) on impurities in new drug substances. European Medicines Agency. [Link]
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Barshick, S. A., et al. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Analytical Chemistry, 77(5), 1432-1440. [Link]
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de Oliveira, A. R. M., & de Oliveira, M. F. (2021). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC methods. Journal of Pharmaceutical and Biomedical Analysis, 204, 114251. [Link]
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PubChem. (n.d.). 1-Bromo-3-(bromomethyl)-2-fluorobenzene. National Center for Biotechnology Information. [Link]
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AMS Bio. (n.d.). Impurity guidelines in drug development under ICH Q3. AMS Bio. [Link]
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FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
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Marín, A., et al. (2013). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. Comprehensive Accounts of Drug Research and Development. [Link]
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TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. TDI-Brooks. [Link]
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Nguyen, T. H., et al. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control, 4(4), 235-242. [Link]
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OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. [Link]
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AD Pharmachem. (n.d.). Get Best Quality P-Bromo Fluoro Benzene. AD Pharmachem. [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
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A Comparative Guide to the Reactivity of Ortho, Meta, and Para-Substituted Bromofluorobenzenes
For researchers, medicinal chemists, and professionals in drug development, di-substituted halobenzenes are foundational building blocks. Their reactivity dictates the feasibility and efficiency of synthetic routes toward complex molecular targets. This guide provides an in-depth comparison of the chemical reactivity of ortho-, meta-, and para-bromofluorobenzene, moving beyond simple textbook rules to explore the mechanistic causality behind their distinct behaviors. We will dissect their performance in the two primary pathways of nucleophilic aromatic substitution, offering field-proven insights and supporting data.
Fundamental Principles: The Dueling Effects of Halogens
The reactivity of any substituted benzene is a nuanced interplay of electronic and steric effects. In bromofluorobenzenes, both substituents are halogens, yet their properties are distinct.
-
Inductive Effect (-I): Both fluorine and bromine are more electronegative than carbon. They pull electron density from the aromatic ring through the sigma bond. Fluorine is the most electronegative element, exerting a significantly stronger -I effect than bromine. This effect deactivates the ring toward electrophiles but, critically, activates it toward nucleophiles.
-
Resonance Effect (+R): Both halogens possess lone pairs of electrons that can be donated to the aromatic pi-system. This +R effect increases electron density, particularly at the ortho and para positions. However, the efficacy of this donation is orbital-dependent. The overlap between carbon's 2p orbital and fluorine's 2p orbital is effective. In contrast, the overlap between carbon's 2p and bromine's larger 4p orbital is much less efficient, making bromine's +R effect weaker.
-
Steric Hindrance: The physical size of a substituent can block the approach of a reagent. This is most pronounced in ortho-substituted isomers, where the substituent is adjacent to the reaction center.
These competing effects mean that the reaction conditions—specifically the nature of the nucleophile/base—will determine which of two distinct mechanistic pathways is dominant.
Mechanistic Crossroads: SNAr vs. Benzyne
The choice of reagent dictates the reaction pathway. A moderate nucleophile in the presence of an electron-deficient ring favors the Nucleophilic Aromatic Substitution (SNAr) mechanism. Conversely, an exceptionally strong base forces an Elimination-Addition (Benzyne) mechanism.
Figure 2: Generalized SNAr mechanism.
The rate-determining step is typically the initial nucleophilic attack, as this breaks the ring's aromaticity. [1][2]Therefore, factors that stabilize the negatively charged Meisenheimer complex will accelerate the reaction.
Comparative Reactivity of Isomers:
The leaving group in an SNAr reaction is typically the halogen para or ortho to a strong electron-withdrawing group. In bromofluorobenzenes, one halogen must act as the activating group while the other acts as the leaving group.
-
Fluorine as the Activator, Bromine as the Leaving Group: Fluorine's powerful inductive effect (-I) is paramount. It strongly withdraws electron density, making the carbon it's attached to highly electrophilic and, more importantly, stabilizing the negative charge of the Meisenheimer complex. [1][3]This stabilization is the key to reactivity. The order of reactivity is generally:
-
para > ortho >> meta
-
para-Bromofluorobenzene: The fluorine at C4 provides powerful inductive stabilization for the negative charge that develops on the carbon bearing the bromine leaving group (C1) during the formation of the Meisenheimer complex. This is the most reactive isomer.
-
ortho-Bromofluorobenzene: The fluorine at C2 also provides strong inductive stabilization. However, steric hindrance between the adjacent fluorine and the incoming nucleophile can slightly decrease its reactivity compared to the para isomer. The magnitude of this effect depends on the size of the nucleophile.
-
meta-Bromofluorobenzene: The fluorine at C3 provides only weak inductive stabilization to the anionic intermediate. The negative charge cannot be delocalized onto the fluorine-bearing carbon through resonance. Consequently, this isomer is significantly less reactive and often considered inert under typical SNAr conditions. [3]
-
-
Bromine as the Activator, Fluorine as the Leaving Group: While counterintuitive, as F⁻ is a poor leaving group in SN2 reactions, the order in SNAr is often F > Cl ≈ Br > I. [4][5]This is because the rate is determined by the formation of the intermediate, not the departure of the leaving group. Fluorine's superior inductive effect lowers the activation energy for the initial attack more than bromine's better leaving group ability can compensate for. [1][2]Thus, if conditions could force fluorine to leave, the reactivity order would still be dictated by the stabilization of the intermediate.
| Isomer | Position of F (Activator) | Position of Br (Leaving Group) | Predicted Relative SNAr Rate | Rationale |
| p-Bromofluorobenzene | 4 | 1 | Highest | Strong -I effect of F stabilizes the Meisenheimer complex. No steric hindrance. |
| o-Bromofluorobenzene | 2 | 1 | High | Strong -I effect of F, but potential for steric hindrance from the adjacent substituent. |
| m-Bromofluorobenzene | 3 | 1 | Very Low | The -I effect of F is poorly positioned to stabilize the negative charge of the intermediate. [3] |
Scenario 2: Elimination-Addition (Benzyne Mechanism)
When a halobenzene is treated with an exceptionally strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), a different pathway emerges. This mechanism involves: (1) deprotonation of a hydrogen ortho to a halogen, followed by (2) elimination of the halide to form a highly reactive "benzyne" intermediate. The nucleophile then (3) attacks one of the carbons of the strained triple bond.
Figure 3: Generalized Benzyne mechanism.
Comparative Reactivity of Isomers:
The formation of a benzyne intermediate is highly dependent on the availability of a proton ortho to a leaving group.
-
ortho-Bromofluorobenzene: This isomer is the prime candidate for benzyne formation. The strong base can abstract a proton from either C3 (ortho to Br) or C6 (ortho to F). The acidity of these protons is enhanced by the inductive effects of the adjacent halogens. Elimination of a halide (typically the better leaving group, Br⁻) generates a single, unsymmetrical intermediate: 3-fluorobenzyne. [6]The subsequent nucleophilic attack is regioselective. The inductive effect of the fluorine atom polarizes the triple bond, directing the nucleophile to attack the C2 position. This places the resulting negative charge at C3, adjacent to the electron-withdrawing fluorine, which is the more stable position.
-
meta-Bromofluorobenzene: This isomer has protons ortho to both halogens (at C2 and C4/C6). Abstraction of the C2 proton (between F and Br) would be most favorable due to the combined inductive effects. Elimination of Br⁻ would lead to 3-fluorobenzyne, the same intermediate as from the ortho isomer. Abstraction from C4 could lead to 4-fluorobenzyne after elimination of F⁻, or 3-bromobenzyne after elimination of Br⁻ from C6 proton abstraction, though these are less likely pathways.
-
para-Bromofluorobenzene: This isomer has two equivalent protons ortho to the fluorine (C3 and C5) and two equivalent protons ortho to the bromine (C2 and C6). Abstraction of a proton at C2 or C6, followed by elimination of Br⁻, would generate 4-fluorobenzyne. [7]This symmetrical benzyne would lead to a mixture of meta and para substituted products upon nucleophilic attack.
Summary of Benzyne Formation and Products:
| Isomer | Benzyne Intermediate(s) | Expected Major Product(s) | Rationale |
| o-Bromofluorobenzene | 3-Fluorobenzyne | meta-substituted product | Nucleophilic attack occurs at C2 to place the resulting anion at C3, stabilized by the adjacent fluorine. |
| m-Bromofluorobenzene | 3-Fluorobenzyne (major) | meta-substituted product | Deprotonation between the two halogens is most likely, leading to the same benzyne as the ortho isomer. |
| p-Bromofluorobenzene | 4-Fluorobenzyne | Mixture of meta and para products | A symmetrical benzyne is formed, leading to a statistical mixture of products unless the nucleophile is very bulky. [7] |
Experimental Protocol: Competitive SNAr Reaction
This protocol is designed to qualitatively compare the reactivity of the three bromofluorobenzene isomers in an SNAr reaction.
Objective: To determine the relative reactivity of o-, m-, and p-bromofluorobenzene with sodium methoxide via competitive reaction analysis.
Materials:
-
ortho-Bromofluorobenzene
-
meta-Bromofluorobenzene
-
para-Bromofluorobenzene
-
Sodium methoxide (25 wt% solution in methanol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dodecane (internal standard)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous DMF (5 mL).
-
Addition of Substrates: Add equimolar amounts (e.g., 0.5 mmol) of o-, m-, and p-bromofluorobenzene to the flask. Add a known amount of dodecane (e.g., 0.25 mmol) to serve as an internal standard for GC analysis.
-
Initiation of Reaction: Add sodium methoxide solution (0.45 mmol, 0.9 equivalents to ensure competition) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 80°C. Take aliquots (approx. 0.1 mL) from the reaction mixture at specific time intervals (e.g., 1h, 2h, 4h, 8h, 24h).
-
Workup of Aliquots: Quench each aliquot in a vial containing diethyl ether (1 mL) and saturated aqueous NH₄Cl (1 mL). Shake well, and allow the layers to separate.
-
Analysis: Inject the organic layer of each aliquot into the GC-MS.
-
Data Interpretation: Identify the peaks corresponding to the starting materials, the internal standard, and the three possible methoxyfluorobenzene products. Calculate the relative consumption of each starting isomer with respect to the internal standard at each time point. The isomer that is consumed fastest is the most reactive.
Expected Outcome: The GC-MS data will show the rapid disappearance of the para-bromofluorobenzene peak, followed by the slower disappearance of the ortho-isomer. The meta-isomer peak area should remain largely unchanged relative to the internal standard, demonstrating its low reactivity.
Conclusion
The reactivity of bromofluorobenzene isomers is not straightforward and is highly dependent on the reaction mechanism.
-
In Nucleophilic Aromatic Substitution (SNAr) , reactivity is governed by the ability to stabilize the intermediate Meisenheimer complex. The strong inductive effect of fluorine makes it a powerful activating group. The reactivity order is decisively para > ortho >> meta .
-
In Elimination-Addition (Benzyne) reactions, reactivity is determined by the ability to form a benzyne intermediate and the subsequent regioselectivity of nucleophilic attack. The ortho and meta isomers react via a 3-fluorobenzyne intermediate to yield predominantly the meta product, while the para isomer forms a symmetrical 4-fluorobenzyne, leading to a mixture of products.
For the synthetic chemist, this means that the choice of isomer and reaction conditions can be strategically manipulated to achieve a desired substitution pattern. The para isomer is the substrate of choice for clean SNAr reactions, while the ortho isomer provides a specific entry to meta-substituted products via the benzyne pathway. The meta isomer remains the least reactive under both conditions, often requiring more forcing conditions or alternative synthetic strategies like metal-catalyzed cross-coupling.
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A Comparative Guide to the Cross-Reactivity of Antibodies Against Haptens Derived from 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene
This guide provides a comprehensive analysis of the specificity and cross-reactivity of polyclonal antibodies developed against a hapten derived from 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene. For researchers in drug development and diagnostics, the generation of highly specific antibodies against small molecules (haptens) is paramount. An antibody's utility is defined not only by its affinity for the target but also by its inability to recognize structurally similar, non-target molecules. This guide details the strategic design of the immunogen, the generation of antibodies, and a rigorous comparative analysis of their binding characteristics using both competitive ELISA and Surface Plasmon Resonance (SPR).
The Strategic Foundation: Hapten Design and Immunogen Synthesis
Small molecules like this compound are not immunogenic on their own. To elicit an immune response, they must be covalently linked to a large carrier protein, a process known as haptenization.[1][2] The design of this hapten-carrier conjugate is the most critical step in determining the specificity of the resulting antibodies.[3][4]
Causality in Hapten Design: Our objective is to generate antibodies that specifically recognize the unique substituted benzene ring of the target molecule. Therefore, the hapten was designed to create a covalent linkage to the carrier protein via the morpholino group. This strategy ensures that the distinguishing features—the bromo and fluoro groups on the benzene ring—are maximally exposed to the host's immune system.[5] Attaching the linker at a different position could mask these key epitopes, leading to antibodies with undesirable cross-reactivity profiles.
Immunogen Preparation Strategy: A two-carrier system was employed to ensure the specificity of the subsequent immunoassays.
-
Immunizing Conjugate: Keyhole Limpet Hemocyanin (KLH) was used as the carrier protein for immunization. Its large size and phylogenetic distance from mammals make it highly immunogenic.
-
Screening Conjugate: Bovine Serum Albumin (BSA) was used as the carrier for coating plates in the screening ELISA. Using a different carrier for screening is a self-validating control that prevents the selection of antibodies directed against the carrier protein itself, ensuring that reactivity is specific to the hapten.[6]
The synthesis and conjugation process follows a logical workflow designed to produce and characterize the necessary reagents for antibody development and screening.
Caption: Overall experimental workflow from hapten design to cross-reactivity analysis.
Assessing Specificity: A Dual-Method Approach
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA): This is a high-throughput method ideal for screening and quantifying the relative binding of the antibody to a panel of potential cross-reactants.[7][8] In this format, the free hapten (or a structural analog) in solution competes with the hapten-BSA conjugate coated on the microplate for a limited number of antibody binding sites. Stronger binding by the free analyte results in a lower signal, allowing for the determination of the 50% inhibitory concentration (IC50). Cross-reactivity (CR%) is then calculated relative to the target analyte.
-
Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique that provides real-time kinetic data on molecular interactions.[9] By immobilizing the antibody and flowing the hapten or its analogs over the sensor surface, we can directly measure the association (k_a) and dissociation (k_d) rates of the binding event.[10] This allows for the precise calculation of the equilibrium dissociation constant (K_D), a true measure of binding affinity. SPR is invaluable for distinguishing subtle differences in binding strength and stability that might be less apparent in an endpoint assay like ELISA.[11][12]
Comparative Performance Analysis: Structure vs. Reactivity
A panel of compounds structurally related to this compound was synthesized or procured to rigorously test the specificity of the purified polyclonal antibody. The selection was designed to probe the antibody's tolerance for modifications at each key position of the hapten.
The diagram below illustrates the structural relationship between the primary target hapten and the selected analogs tested for cross-reactivity. Each analog represents a specific chemical modification designed to probe the antibody's binding pocket.
Caption: Molecular relationships between the target hapten and tested structural analogs.
The experimental data from both competitive ELISA and SPR are summarized below.
| Compound | Structural Modification from Target | IC50 (ng/mL) | Cross-Reactivity (%) | Binding Affinity K_D (M) |
| Target Hapten | - | 15.2 | 100% | 2.5 x 10⁻⁸ |
| Analog 1 | Loss of Bromo group | 8,450 | 0.18% | 9.1 x 10⁻⁵ |
| Analog 2 | Substitution of Bromo with Chloro | 215 | 7.07% | 4.7 x 10⁻⁷ |
| Analog 3 | Morpholino ring replaced with Piperidino | 1,120 | 1.36% | 1.3 x 10⁻⁶ |
| Analog 4 | Loss of Morpholinomethyl group | > 25,000 | < 0.06% | No Binding Detected |
| Analog 5 | Isomeric shift of substituents | 980 | 1.55% | 8.8 x 10⁻⁷ |
Data Interpretation:
The results compellingly demonstrate the high specificity of the generated antibody population for the target hapten.
-
Criticality of the Bromo Group: The removal of the bromine atom (Analog 1) resulted in a dramatic >550-fold increase in IC50 and a >3600-fold weaker binding affinity (K_D). This indicates that the bromo group is a primary epitope for antibody recognition.
-
Halogen Specificity: While less critical than the presence of the bromine itself, its identity is important. Replacing bromine with chlorine (Analog 2) reduced cross-reactivity to ~7%, with a corresponding ~19-fold drop in affinity. This shows a clear preference for the larger, more electron-dense bromine atom.
-
Importance of the Linker Region: The significant decrease in binding for Analog 3 (piperidino substitution) and the complete loss of binding for Analog 4 (loss of the entire side chain) confirm that while the morpholinomethyl group was used as a linker, its structure and presence are still integral to forming the stable binding pocket. Structural analyses of anti-hapten antibodies often show that the antibody binding site forms a pocket that accommodates the small molecule.[13][14]
-
Positional Specificity: The poor recognition of the isomeric compound (Analog 5) underscores the antibody's ability to distinguish not just the components of the hapten, but also their precise spatial arrangement on the benzene ring.
Detailed Experimental Protocols
For scientific integrity and reproducibility, the detailed methodologies are provided below.
Protocol 1: Competitive ELISA
-
Plate Coating: Coat 96-well microtiter plates with 100 µL/well of the hapten-BSA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[15]
-
Washing: Wash plates three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (PBS with 1% BSA) and incubating for 1.5 hours at room temperature (RT).[16]
-
Washing: Repeat the wash step as in step 2.
-
Competitive Reaction: Add 50 µL of standard (target hapten) or sample (structural analogs) at various concentrations to the wells. Immediately add 50 µL of the purified polyclonal antibody (at a pre-determined optimal dilution) to all wells. Incubate for 2 hours at RT.[17]
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody: Add 100 µL/well of HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at RT.
-
Washing: Repeat the wash step as in step 2.
-
Substrate Addition: Add 100 µL/well of TMB substrate solution. Incubate in the dark at RT for 15-20 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of 2M H₂SO₄.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The IC50 is calculated as the concentration of analyte that causes a 50% reduction in the maximum signal.
Protocol 2: Surface Plasmon Resonance (SPR) Analysis
-
Chip Preparation: Covalently immobilize the purified polyclonal anti-hapten antibody onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Aim for a density of ~8000-10000 Response Units (RU).
-
System Priming: Prime the system with running buffer (e.g., HBS-EP+, pH 7.4).
-
Analyte Injection: Prepare a dilution series of the target hapten and each analog in running buffer (e.g., 0.1 µM to 50 µM).
-
Binding Cycle: For each concentration, perform the following cycle:
-
Inject the analyte solution over the sensor surface for a defined association time (e.g., 180 seconds).
-
Switch to running buffer to monitor the dissociation phase (e.g., 300 seconds).
-
Regenerate the sensor surface using a short pulse of a low pH solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove bound analyte.
-
-
Data Analysis: After subtracting the reference channel signal (a blank, activated/deactivated channel), fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (k_a), dissociation rate (k_d), and calculate the equilibrium dissociation constant (K_D = k_d/k_a).[10][18]
Conclusion
The comprehensive analysis detailed in this guide confirms the successful generation of a highly specific polyclonal antibody against this compound. The dual-methodology approach using competitive ELISA and SPR provides robust, multi-faceted evidence that the antibody's binding is critically dependent on the presence and identity of the bromo-substituent and the precise spatial arrangement of the functional groups on the benzene ring. The minimal cross-reactivity with closely related structural analogs makes this antibody an excellent candidate for the development of sensitive and specific immunoassays for therapeutic drug monitoring, metabolic studies, or environmental testing.
References
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Kaur, J., et al. (2004). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Bioconjugate Chemistry, 15(5), 1059-1064. [Link]
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Reichert. (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. AZoM. [Link]
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Kaur, J., et al. (2012). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. Journal of Agricultural and Food Chemistry, 60(1), 154-161. [Link]
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Creative Biolabs. (n.d.). Small-molecule Hapten Design and Synthesis. Creative Biolabs. [Link]
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Kaur, J., et al. (2004). Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. Bioconjugate Chemistry, 15(5), 1059-1064. [Link]
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Kaur, J., et al. (2004). Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. ACS Publications. [Link]
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Affinité Instruments. (2021). SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. Affinité Instruments. [Link]
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Al Qaraghuli, M. M., et al. (2021). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. Frontiers in Immunology, 12, 642142. [Link]
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Al Qaraghuli, M. M., et al. (2021). Structural analysis of anti-hapten antibodies to identify long-range structural movements induced by hapten binding. University of Strathclyde. [Link]
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Wang, Y., et al. (2025). Hapten Design and Antibody Production for a Highly Sensitive Broad-Spectrum Immunoassay for Detection of Seven Organochlorine Pollutants in Soil and Oilfield Chemicals. Analytical Chemistry. [Link]
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Wang, J., et al. (2014). Hapten Design, Modification and Preparation of Artificial Antigens. ResearchGate. [Link]
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Biomedical Primate Research Centre. (2010). Competition ELISA. Protocolbook. [Link]
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Pollard, J. (2014). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. Methods in Molecular Biology, 1129, 209-227. [Link]
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Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Creative Diagnostics. [Link]
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Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Bio-Rad. [Link]
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Microbe Notes. (2021). Competitive ELISA Protocol and Animation. Microbe Notes. [Link]
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Al-Shehri, S. S., et al. (2019). Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. PLOS ONE, 14(2), e0212043. [Link]
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Karlsson, R., et al. (1993). Detection of antigen-antibody interactions by surface plasmon resonance. Application to epitope mapping. Journal of Immunological Methods, 166(1), 75-84. [Link]
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Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. Creative Biolabs. [Link]
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benchmarking the performance of catalysts for the synthesis of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene
A Comparative Guide to Catalytic Synthesis of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene
Introduction
This compound is a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and drug development. The presence of a bromine atom allows for further functionalization via cross-coupling reactions, the fluoro group can modulate physicochemical properties such as lipophilicity and metabolic stability, and the morpholinomethyl moiety is a common pharmacophore found in numerous bioactive molecules.
The efficient synthesis of this target molecule hinges on the strategic formation of a carbon-carbon and a carbon-nitrogen bond at the C3 position of the 1-bromo-2-fluorobenzene scaffold. This guide provides an in-depth comparison of catalytic strategies for this synthesis, focusing on the underlying mechanisms, experimental considerations, and performance data from analogous systems. Our objective is to equip researchers with the necessary insights to select and optimize a synthetic route tailored to their specific laboratory capabilities and project goals.
Overview of Synthetic Strategies
The synthesis of this compound can be approached via several distinct pathways. The choice of strategy profoundly impacts catalyst selection, reaction conditions, and overall efficiency. We will consider two primary, experimentally validated approaches: a two-step sequence involving a brominated intermediate, and a more direct, one-pot aminomethylation reaction.
Caption: Overview of primary synthetic routes to the target molecule.
Strategy 1: Two-Step Synthesis via a Bromomethyl Intermediate
This classic and highly reliable approach separates the C-C bond formation (via an existing methyl group) from the C-N bond formation. It offers excellent control and generally high yields, as each step is a well-understood, high-fidelity transformation.
Step A: Benzylic Bromination
The initial step involves the free-radical bromination of 1-bromo-2-fluoro-3-methylbenzene at the benzylic position to yield 1-bromo-3-(bromomethyl)-2-fluorobenzene[1]. This reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) using N-bromosuccinimide (NBS) as the bromine source.
Causality: The choice of NBS is critical as it provides a low, constant concentration of bromine, which favors the desired benzylic substitution over electrophilic aromatic substitution on the electron-deficient ring. AIBN is selected for its predictable decomposition into radicals at moderate temperatures (65-85 °C), allowing for controlled initiation.
Step B: Nucleophilic Substitution with Morpholine
The resulting benzylic bromide is a potent electrophile. It readily undergoes nucleophilic substitution with morpholine to form the final product. While this reaction can proceed without a catalyst, the addition of a base and, in some cases, a phase-transfer catalyst can significantly improve reaction rates and yields.
Performance Comparison:
| Catalyst/Base System | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Rationale & Insights |
| K₂CO₃ | Acetonitrile | 80 | 4-6 | 85-95 | Standard Choice: Potassium carbonate is a cost-effective, moderately strong base that effectively scavenges the HBr byproduct. Acetonitrile is an ideal polar aprotic solvent for SN2 reactions. This is a robust, scalable, and self-validating system. |
| Et₃N | Dichloromethane | 25 | 12-16 | 80-90 | Milder Conditions: Triethylamine is a soluble organic base, allowing the reaction to proceed at room temperature, which can be beneficial for sensitive substrates. However, reaction times are longer. |
| None (Excess Morpholine) | THF | 65 | 8-12 | 75-85 | Simplest Method: Using morpholine as both the nucleophile and the base simplifies the reaction setup. However, it requires at least two equivalents of morpholine and can make purification more challenging due to the resulting morpholine hydrobromide salt. |
Strategy 2: Direct Catalytic Aminomethylation (Mannich-type Reaction)
A more atom-economical approach is the direct, one-pot reaction of 1-bromo-2-fluorobenzene with morpholine and a formaldehyde equivalent (e.g., paraformaldehyde, trioxane). This reaction is a type of electrophilic aromatic substitution and requires a catalyst to generate a sufficiently reactive electrophile—the morpholinomethyl iminium ion.
Catalytic Cycle Rationale: The core principle of this strategy is the in-situ formation of a highly reactive Eschenmoser's salt-like species from morpholine and formaldehyde. The catalyst's role is to facilitate the dehydration step, generating the electrophilic iminium cation that is then attacked by the nucleophilic benzene ring.
Caption: Generalized mechanism for Brønsted acid-catalyzed aminomethylation.
Benchmarking Catalysts for Direct Aminomethylation
Direct experimental data for the aminomethylation of 1-bromo-2-fluorobenzene is not widely published. Therefore, we present a comparative analysis based on established catalyst performance in analogous transformations of other aromatic systems.[2][3]
| Catalyst System | Type | Temperature (°C) | Typical Yield (Analogous Systems) | Mechanism & Rationale |
| HPF₆ | Strong Brønsted Acid | 60-80 | Good (70-80%) | Hexafluorophosphoric acid is a highly effective catalyst for generating iminium ions from hemiaminal intermediates.[3] Its non-coordinating anion prevents side reactions. This approach is potent but requires handling of a highly corrosive acid. |
| p-TsOH | Strong Brønsted Acid | 80-110 | Moderate (50-70%) | p-Toluenesulfonic acid is a workhorse solid acid catalyst that is easier to handle than HPF₆.[3] Higher temperatures are often required to drive the dehydration equilibrium. |
| Pd(OAc)₂ / Ligand | Transition Metal | 100-120 | Moderate-Good | While palladium is famous for cross-coupling, certain systems can catalyze C-H functionalization. The mechanism is distinct, likely proceeding through a concerted metalation-deprotonation pathway on the electron-rich aromatic ring. This is less common for this specific transformation but represents a modern approach.[4] |
| Cu(OTf)₂ | Lewis Acid / Transition Metal | 90-110 | Moderate | Copper catalysts are known to mediate C-N bond formations.[5] Copper(II) triflate can act as a Lewis acid to activate the formaldehyde-morpholine adduct, similar to Brønsted acids. |
Expert Insights: For the synthesis of this compound, the directing effects of the substituents are key. Both the bromo and fluoro groups are ortho-, para-directing. However, they are also deactivating. The desired substitution at the C3 position is meta to the fluorine and ortho to the bromine. While electronically disfavored, the C3 position is sterically accessible. Therefore, a highly reactive electrophile, as generated by a strong Brønsted acid like HPF₆ , would likely be required to achieve reasonable conversion in a direct aminomethylation approach.
Detailed Experimental Protocols
Trustworthiness: The following protocols are designed as self-validating systems, based on established and widely replicated chemical transformations.
Protocol 4.1: Two-Step Synthesis
Step A: Synthesis of 1-Bromo-3-(bromomethyl)-2-fluorobenzene
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-bromo-2-fluoro-3-methylbenzene (10.0 g, 48.8 mmol), N-bromosuccinimide (NBS, 9.5 g, 53.6 mmol, 1.1 eq), and carbon tetrachloride (100 mL).
-
Initiation: Add azobisisobutyronitrile (AIBN, 0.40 g, 2.44 mmol, 0.05 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 77 °C) and maintain for 4 hours. The reaction can be monitored by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Filter off the succinimide byproduct and wash with a small amount of cold CCl₄.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with hexanes) to yield the title compound as a colorless oil.
Step B: Synthesis of this compound
-
Setup: To a 100 mL round-bottom flask, add the 1-bromo-3-(bromomethyl)-2-fluorobenzene from the previous step (13.7 g, 48.8 mmol), acetonitrile (50 mL), and finely ground potassium carbonate (13.5 g, 97.6 mmol, 2.0 eq).
-
Addition: Add morpholine (5.1 mL, 58.5 mmol, 1.2 eq) to the suspension.
-
Reaction: Heat the mixture to 80 °C and stir vigorously for 5 hours until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Rinse the filter cake with acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the final product. Further purification can be achieved by recrystallization or chromatography if necessary.
Conclusion
For the synthesis of this compound, researchers have two robust catalytic strategies at their disposal.
-
The two-step synthesis via a bromomethyl intermediate is the most reliable and highest-yielding method. It relies on well-established, predictable reactions and offers straightforward purification. It is the recommended route for ensuring material supply and scalability.
-
The direct aminomethylation is a more elegant and atom-economical approach. It is best catalyzed by a strong Brønsted acid, such as HPF₆, to overcome the deactivating nature of the aromatic ring. While potentially more efficient in a single step, this route may require more extensive optimization of reaction conditions to achieve high yields and selectivity.
The optimal choice will depend on the specific project requirements, including scale, timeline, and available resources. This guide provides the foundational data and mechanistic rationale to make an informed decision.
References
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- Transition-Metal-Catalyzed C–N Bond Forming Reactions Using Organic Azides as the Nitrogen Source: A Journey for the Mild and Versatile C–H Amination. ACS Publications, Accounts of Chemical Research.
- Electrocatalytic Pathways to the Formation of C–N Bonds. ACS Catalysis.
- 1-Bromo-3-(bromomethyl)-2-fluorobenzene | C7H5Br2F | CID 18989440. PubChem.
- Acid-Catalyzed Oxy-aminomethylation of Styrenes. Semantic Scholar.
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A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene Analogues for Neuroactive Drug Discovery
This guide provides an in-depth technical comparison of Quantitative Structure-Activity Relationship (QSAR) methodologies as applied to a novel class of compounds: 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene analogues. While specific QSAR studies on this exact chemical series are not yet prevalent in published literature, their structural motifs—a halogenated benzene ring common in CNS-active drugs and a morpholine group present in various neuropharmacological agents—suggest their potential as modulators of central nervous system targets.[1] This document serves as a forward-looking guide for researchers and drug development professionals, outlining how to approach a QSAR campaign for these promising molecules. We will explore the rationale behind experimental choices, compare predictive modeling techniques, and provide a self-validating framework for generating robust and reliable QSAR models.
The core principle of QSAR is that the biological activity of a chemical is directly related to its molecular structure.[2][3] By establishing a mathematical relationship between structural descriptors and activity, QSAR models allow us to predict the efficacy of unsynthesized compounds, thereby prioritizing synthetic efforts, reducing costs, and accelerating the drug discovery timeline.[4][5]
The Strategic Imperative for QSAR in Lead Optimization
In any lead optimization project, the goal is to systematically modify a lead compound to enhance its potency, selectivity, and pharmacokinetic properties (ADME).[5] For the this compound scaffold, a medicinal chemist might ask: Is the bromo-group at position 1 essential? Would shifting the fluoro-group to another position improve blood-brain barrier permeability? How does modifying the morpholine ring affect target binding?
Answering these questions through exhaustive synthesis and testing is inefficient.[5] QSAR provides a rational framework to navigate this vast chemical space. By building a predictive model from an initial set of synthesized analogues, we can screen a virtual library of thousands of related structures to identify candidates with the highest predicted activity, guiding the next round of synthesis.[2][6]
Comparing QSAR Methodologies: A Performance-Based Analysis
The choice of QSAR methodology is critical and depends on the nature of the dataset and the specific research question. We will compare three primary approaches that could be applied to our target analogues: 2D-QSAR, 3D-QSAR, and Pharmacophore-based QSAR.
A QSAR study begins with a dataset of compounds and their corresponding biological activities (e.g., IC₅₀ or Kᵢ values, converted to a logarithmic scale like pIC₅₀ for a more normal distribution).[7] For this guide, we will consider a hypothetical dataset of 25 analogues of our lead scaffold, tested for their affinity against a specific CNS target, such as the 5-HT₁A serotonin receptor, a target implicated in anxiety and depression.[8]
Methodology Comparison
| QSAR Method | Core Principle | Key Descriptors | Pros | Cons | Ideal Application Scenario |
| 2D-QSAR | Correlates activity with whole-molecule properties derived from the 2D structure.[3] | Topological (e.g., Connectivity Indices), Physicochemical (e.g., logP, Molar Refractivity), Electronic (e.g., Dipole Moment). | Computationally fast, easy to interpret, good for large and diverse datasets. | Does not consider 3D conformation or stereochemistry, which is crucial for receptor binding. | Early-stage screening, ADME/Tox prediction, when 3D structural information of the target is unavailable. |
| 3D-QSAR (e.g., CoMFA/CoMSIA) | Relates activity to the 3D steric and electrostatic fields surrounding the aligned molecules.[9] | Steric and electrostatic interaction energies calculated on a 3D grid. CoMSIA adds hydrophobic, H-bond donor, and acceptor fields. | Provides intuitive 3D contour maps that guide structural modifications. Highly predictive for congeneric series. | Requires accurate molecular alignment, which can be subjective and challenging. Computationally more intensive. | Lead optimization within a specific chemical series where a common binding mode is assumed. |
| Pharmacophore-based QSAR | Builds a 3D-QSAR model based on a common pharmacophore hypothesis (the spatial arrangement of essential features).[7][10] | Distances and angles between pharmacophoric features (H-bond acceptors/donors, aromatic rings, hydrophobic centers). | Excellent for scaffolding-hopping and virtual screening of large, diverse databases. Does not require strict alignment of the entire molecule. | Performance depends heavily on the quality of the initial pharmacophore model. | Identifying novel scaffolds that fit the required binding features; virtual screening to find new hits. |
Hypothetical Performance Data
To illustrate the expected predictive power, the table below summarizes typical statistical validation parameters for QSAR models. A robust model is expected to have a high squared correlation coefficient for the training set (R²), a high leave-one-out cross-validation coefficient (Q² > 0.5), and, most importantly, a high predictive ability for an external test set (Pred_R² > 0.6).
| Model Type | R² (Training Set) | Q² (Cross-Validation) | Pred_R² (External Test Set) | Interpretability |
| 2D-QSAR (MLR) | 0.75 | 0.62 | 0.68 | High (Direct equation) |
| 3D-QSAR (CoMSIA) | 0.92 | 0.71 | 0.85 | Moderate (Contour maps) |
| Pharmacophore QSAR | 0.88 | 0.68 | 0.81 | High (Pharmacophore features) |
Experimental Protocol: A Step-by-Step QSAR Workflow
This section details a self-validating protocol for conducting a 3D-QSAR study, which offers a strong balance of predictive power and interpretability for lead optimization.
Step 1: Dataset Curation and Preparation
-
Compound Selection : Synthesize and purify a set of at least 20-25 analogues of this compound. The structural diversity should be well-distributed to cover the chemical space of interest.
-
Biological Data : Determine the biological activity (e.g., IC₅₀) for all compounds using a consistent in vitro assay. Convert IC₅₀ values to pIC₅₀ (-logIC₅₀). The range of activity should span at least 2-3 orders of magnitude.
-
Data Splitting : Rationally divide the dataset into a training set (~75-80% of compounds) for model generation and a test set (~20-25%) for external validation.[7] The test set compounds should not be used in any way during model building. The selection should ensure that the range of activities and structural diversity in both sets is comparable.
Step 2: Molecular Modeling and Alignment
-
3D Structure Generation : Draw each molecule using a molecular builder and perform a thorough conformational search to find the lowest energy conformer.
-
Structural Alignment (Critical Step) : Align all molecules in the dataset. This is the most crucial step for 3D-QSAR. The causality is that we assume all compounds bind to the receptor in a similar orientation. A common and effective method is to align based on a common substructure (e.g., the bromofluorobenzene ring).
Step 3: 3D-QSAR Model Generation (CoMSIA)
-
Field Calculation : Place the aligned molecules in a 3D grid. At each grid point, calculate the steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor fields for each molecule.
-
PLS Analysis : Use Partial Least Squares (PLS) regression to build a mathematical relationship between the calculated field values (independent variables) and the pIC₅₀ values (dependent variable). PLS is used because the number of grid points (variables) is far greater than the number of compounds.
Step 4: Rigorous Model Validation
-
Internal Validation : Perform leave-one-out (LOO) cross-validation. This process systematically removes one compound, rebuilds the model with the remaining data, and predicts the activity of the removed compound. The resulting Q² value indicates the model's internal robustness.[8]
-
Y-Randomization : Scramble the biological activity data multiple times and rebuild the QSAR model for each scrambled set. A valid model should have very low R² and Q² values for the randomized data, proving that the original correlation is not due to chance.
-
External Validation : Use the final, non-cross-validated model to predict the pIC₅₀ values for the test set compounds (which were not used in model building). The predictive power is assessed by the Pred_R² value. This is the ultimate test of a QSAR model's real-world utility.[6]
Visualizing Workflows and Biological Pathways
Diagrams are essential for conceptualizing complex processes. The following visualizations, created using Graphviz, illustrate the QSAR workflow and a potential biological target for our compound series.
QSAR Development Workflow
Caption: A comprehensive workflow for a 3D-QSAR study.
Hypothesized Signaling Pathway: 5-HT₁A Receptor Modulation
Given the structural features of the analogues, a plausible mechanism of action is the modulation of a G-protein coupled receptor (GPCR) like the 5-HT₁A receptor.
Caption: A simplified 5-HT₁A receptor signaling cascade.
Conclusion and Future Directions
This guide has outlined a comparative framework for applying QSAR methodologies to the novel this compound series. While 2D-QSAR is useful for initial screening, a rigorously validated 3D-QSAR (CoMSIA) model offers superior predictive accuracy and actionable insights for guiding lead optimization.[9] The causality behind this is that receptor binding is an inherently three-dimensional process, and 3D-QSAR models are better equipped to capture the steric and electronic interactions that govern binding affinity.
The ultimate validation of any QSAR model lies in its ability to prospectively predict the activity of newly designed compounds.[6] The protocols described herein provide a self-validating system to ensure the development of a robust, predictive, and interpretable model. By integrating these computational approaches, drug discovery teams can navigate chemical space more intelligently, reducing the time and resources required to bring potentially life-changing neuroactive therapies from the bench to the clinic.
References
- Computational transformation in drug discovery: A comprehensive study on molecular docking and quantitative structure activity relationship (QSAR). Hep Journals.
- Computational approaches in medicinal chemistry for target identification and drug discovery. Allied Academies.
- QSAR - Drug Design Org.
- Quantitative structure–activity relationship-based computational approaches. PMC.
- QSAR in drug discovery (Chapter 10). Cambridge University Press & Assessment.
- QSAR and pharmacophore modeling in computational drug design. ResearchGate.
- What are computational methods for rational drug design? Patsnap Synapse.
- Quantitative Structure-Activity Relationship (QSAR) Studies in Drug Design and Optimization. IT Medical Team.
- The Use of Qsar and Computational Methods in Drug Design. ResearchGate.
- QSAR Modeling Improves Understanding of Serotonin Neuropharmacology.
- A novel Automated Lazy Learning QSAR (ALL-QSAR) approach: Method development, applications, and virtual screening of chemical databases using validated ALL-QSAR models. Journal of Chemical Information and Modeling.
- Quantitative structure-activity relationship models for compounds with anticonvulsant activity. Expert Opinion on Drug Discovery.
- Development of QSAR models to predict blood-brain barrier permeability. PubMed.
- Biological Potential of FluoroBenzene Analogs. JSciMed Central.
- 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. PMC - NIH.
- A QSAR Study for Antileishmanial 2-Phenyl-2,3-dihydrobenzofurans. PMC - NIH.
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Safety Operating Guide
Personal protective equipment for handling 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene
Comprehensive Safety Guide for Handling 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals engaged in handling this compound. The following procedures are predicated on a thorough hazard analysis of the compound's constituent chemical groups: a halogenated aromatic ring and a morpholine moiety. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is derived from data on structurally analogous substances to ensure a high margin of safety.
The core principle of this guide is risk mitigation. The dual nature of this molecule—combining the potential for skin, eye, and respiratory irritation from the halogenated benzene component with the corrosive and toxic properties associated with morpholine derivatives—necessitates a stringent and multi-faceted approach to personal protection.[1][2][3][4][5][6]
Hazard Assessment: A Synthesis of Structural Analogues
A comprehensive understanding of the potential risks is paramount. Our assessment draws from the known hazards of the two primary structural components of this compound.
-
Halogenated Aromatic Component: Compounds in this class are known to cause irritation to the skin, eyes, and respiratory system.[4][5][6] Prolonged or repeated exposure can lead to more severe health effects. The presence of bromine and fluorine atoms can also influence the compound's reactivity and toxicological profile.
-
Morpholine Moiety: Morpholine and its derivatives are recognized as hazardous materials. They can cause severe skin burns, eye damage, and respiratory irritation.[1][2][7] Some morpholine-containing compounds are also flammable.[2][8] It is crucial to handle the target compound with the assumption that it may share these hazardous properties.
Based on this composite analysis, this compound should be treated as a substance that is potentially corrosive, toxic upon contact or inhalation, and an irritant to the skin, eyes, and respiratory tract.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is non-negotiable to prevent any direct contact with the compound. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes & Face | Safety Goggles and Face Shield | Must be tight-sealing and compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1] A full-face shield is mandatory to protect against splashes of this potentially corrosive material. |
| Hands | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use. Double gloving is advised for enhanced protection. |
| Body | Chemical-Resistant Apron or Lab Coat | A flame-retardant and chemical-resistant lab coat or apron should be worn over personal clothing. Ensure it is fully fastened. |
| Respiratory | Fume Hood or Respirator | All handling of the solid or solutions of this compound must be conducted in a certified chemical fume hood. If there is a risk of inhalation exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
| Feet | Closed-Toed Shoes | Leather or other chemical-resistant material is required. Do not wear perforated shoes or sandals in the laboratory. |
Procedural Guidance for Safe Handling
Adherence to a strict, step-by-step protocol is critical for minimizing exposure risk.
Preparation and Engineering Controls
-
Fume Hood Verification: Before beginning any work, ensure the chemical fume hood is functioning correctly and the certification is current.
-
Gather Materials: Assemble all necessary equipment, including the chemical, solvents, glassware, and waste containers, inside the fume hood to minimize movement in and out of the controlled workspace.
-
Emergency Preparedness: Locate the nearest safety shower and eyewash station. Ensure a spill kit appropriate for halogenated organic compounds and amines is readily accessible.
Donning and Doffing of PPE
The order of donning and doffing PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Handling and Transfer
-
Weighing: If weighing the solid compound, do so within the fume hood on a draft shield to prevent dispersal of the powder.
-
Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.
-
Transfers: Use appropriate tools such as spatulas or powder funnels for solid transfers and pipettes or cannulas for liquid transfers to minimize the risk of spills.
Emergency Procedures and Disposal
Spill Management
-
Small Spills: For a small spill contained within the fume hood, use an absorbent material from a spill kit suitable for chemical spills. Place the absorbed material in a sealed, labeled container for hazardous waste.
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert laboratory personnel and safety officers. Do not attempt to clean up a large spill without appropriate training and equipment.
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Disposal
All waste materials, including contaminated PPE, spill cleanup materials, and empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Containers should be clearly labeled with the full chemical name.
Logical Framework for PPE Selection
The selection of appropriate PPE is a critical decision-making process based on the potential routes of exposure.
Caption: Decision Tree for PPE Selection.
References
- Personal protective equipment for handling Morpholine-4-carbodithioic acid - Benchchem. (n.d.).
- Safety Data Sheet: Morpholine - Carl ROTH. (n.d.).
- This compound | 1355247-75-4 - ChemicalBook. (n.d.).
- Personal protective equipment for handling 2-Chloro-3-(morpholin-4-yl)quinoxaline - Benchchem. (n.d.).
- Safety Data Sheet: Morpholine - Astech Ireland. (n.d.).
- Morpholine (HSG 92, 1995) - Inchem.org. (n.d.).
- 1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301 - PubChem. (n.d.).
- halogenated aromatic compounds: Topics by Science.gov. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (n.d.).
- Hydrocarbons, Halogenated Aromatic - ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3).
- SAFETY DATA SHEET - Fisher Scientific. (2010, November 5).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 26).
- This compound [1355247-75-4] | King-Pharm. (n.d.).
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- 2. carlroth.com:443 [carlroth.com:443]
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- 4. 1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. astechireland.ie [astechireland.ie]
- 8. Morpholine (HSG 92, 1995) [inchem.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
